molecular formula C15H16O3 B15603117 Chloranthalactone B

Chloranthalactone B

Numéro de catalogue: B15603117
Poids moléculaire: 244.28 g/mol
Clé InChI: ZKAVFYQAEVFXTE-AOHVBZRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

has anti-inflammatory activity;  isolated from Sarcandra glabra;  structure in first source

Propriétés

Formule moléculaire

C15H16O3

Poids moléculaire

244.28 g/mol

Nom IUPAC

(1R,2R,4R,10R,12R,14S)-1,7-dimethyl-11-methylidene-3,5-dioxapentacyclo[8.4.0.02,4.04,8.012,14]tetradec-7-en-6-one

InChI

InChI=1S/C15H16O3/c1-6-8-4-11(8)14(3)9(6)5-10-7(2)12(16)17-15(10)13(14)18-15/h8-9,11,13H,1,4-5H2,2-3H3/t8-,9+,11-,13+,14-,15-/m0/s1

Clé InChI

ZKAVFYQAEVFXTE-AOHVBZRVSA-N

Origine du produit

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Chloranthalactone B: A Potent Anti-inflammatory Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloranthalactone B, a lindenane-type sesquiterpenoid lactone, has emerged as a significant natural product with potent anti-inflammatory properties. Initially isolated from plants of the Chloranthus genus, its intricate chemical structure and compelling biological activity have garnered considerable interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, with a focus on its mechanism of action as an inhibitor of key inflammatory pathways. Detailed experimental protocols and collated quantitative data are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first discovered in the early 1980s during phytochemical investigations of Chloranthus japonicus[1]. The structural elucidation of this novel sesquiterpenoid was accomplished through meticulous spectroscopic analysis, including mass spectrometry, ¹H-NMR, and ¹³C-NMR, which revealed its characteristic lindenane skeleton[1]. Subsequent studies have also reported the isolation of this compound from other related species, such as Chloranthus glaber and Sarcandra glabra[2][3].

Isolation from Natural Sources

The primary method for obtaining this compound is through extraction and chromatographic purification from the aerial parts and roots of Chloranthus species.

Experimental Protocol: Isolation of this compound from Chloranthus japonicus

This protocol is based on the originally reported methods and general techniques for the separation of sesquiterpenoid lactones[1][4].

1. Plant Material and Extraction:

  • The aerial parts and roots of Chloranthus japonicus are collected and air-dried.

  • The dried plant material is ground into a fine powder.

  • The powdered material is extracted exhaustively with diethyl ether at room temperature.

  • The resulting ether extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude ether extract is washed with an alkaline solution to remove acidic components.

  • The neutral fraction is then subjected to column chromatography.

3. Column Chromatography:

  • Stationary Phase: Florisil (magnesium silicate) is typically used for the separation of sesquiterpenoid lactones.

  • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate. While the exact gradient for the original isolation is not detailed, a typical gradient for such separations would be from 100% n-hexane to increasing concentrations of ethyl acetate.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized with a suitable staining reagent (e.g., vanillin-sulfuric acid)[5].

  • Fractions containing compounds with similar TLC profiles are pooled.

4. Purification:

  • The fractions containing this compound are further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Table 1: Quantitative Data on the Isolation of Sesquiterpenoid Lactones

ParameterValueSource
Yield of Crude Polysaccharide from C. japonicus1.64%[6]
Purity of Sesquiterpenoid Lactones after HSCCC>91%
Note: Specific yield and purity data for the isolation of this compound are not readily available in the reviewed literature.

Visualization of the Isolation Workflow

Isolation_Workflow Plant Dried & Powdered Chloranthus japonicus Extraction Ether Extraction Plant->Extraction Crude_Extract Crude Ether Extract Extraction->Crude_Extract Washing Alkaline Wash Crude_Extract->Washing Neutral_Fraction Neutral Fraction Washing->Neutral_Fraction Column_Chromatography Florisil Column Chromatography (n-hexane/EtOAc gradient) Neutral_Fraction->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Further Purification (e.g., HPLC) Fractions->Purification CTB Pure this compound Purification->CTB

Caption: General workflow for the isolation of this compound.

Biological Activity and Mechanism of Action

This compound exhibits significant anti-inflammatory activity, which has been attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18[7]. This compound has been identified as a potent inhibitor of the NLRP3 inflammasome[8][9].

Mechanism of Inhibition:

  • This compound has been shown to covalently bind to cysteine 279 (Cys279) in the NACHT domain of the NLRP3 protein[9].

  • This binding event interferes with the interaction between NLRP3 and NEK7, a kinase essential for NLRP3 activation[9].

  • By disrupting the NLRP3-NEK7 interaction, this compound prevents the assembly and activation of the inflammasome complex[9].

Experimental Protocol: NLRP3 Inflammasome Activation and Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages[10][11].

1. Cell Culture and Priming:

  • Immortalized bone marrow-derived macrophages (iBMDMs) are seeded in 96-well plates and cultured overnight.

  • The cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.

2. Inhibitor Treatment:

  • After priming, the cells are treated with various concentrations of this compound (or a vehicle control) for 1 hour.

3. NLRP3 Activation:

  • The NLRP3 inflammasome is then activated with a stimulus such as nigericin (B1684572) (e.g., 5-20 µM) or ATP (e.g., 5 mM) for 1-2 hours.

4. Measurement of IL-1β Secretion:

  • The cell culture supernatants are collected.

  • The concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

5. Data Analysis:

  • The IC50 value for the inhibition of IL-1β secretion is calculated from the dose-response curve.

Table 2: Quantitative Data on the Anti-inflammatory Activity of this compound

AssayCell LineStimulusEffect of this compoundIC50 ValueSource
Nitric Oxide (NO) ProductionRAW264.7LPS65.57% inhibition at 12.5 µMNot Reported[12]
IL-1β SecretioniBMDMsLPS + Nigericin/ATPInhibition of secretion~1 µM[7][13]
TNF-α ProductionRAW264.7LPSInhibition of productionNot Reported[12]
PGE₂ ProductionRAW264.7LPSInhibition of productionNot Reported[12]
IL-6 ProductionRAW264.7LPSInhibition of productionNot Reported[12]

Visualization of the NLRP3 Inflammasome Inhibition Pathway

NLRP3_Inhibition cluster_0 NLRP3 Inflammasome Activation NLRP3 NLRP3 ASC ASC NLRP3->ASC recruits NEK7 NEK7 NEK7->NLRP3 binds to activate Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b IL-1β (Secretion) Pro_IL1b->IL1b CTB This compound CTB->NLRP3 covalently binds to Cys279

Caption: Inhibition of the NLRP3 inflammasome by this compound.

Modulation of NF-κB and MAPK Signaling Pathways

In addition to its direct effect on the NLRP3 inflammasome, this compound also modulates other key inflammatory signaling pathways.

NF-κB Pathway:

  • The transcription factor NF-κB is a master regulator of inflammatory gene expression[14][15].

  • In resting cells, NF-κB is held in the cytoplasm by the inhibitor protein IκBα.

  • Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes[16].

  • Some studies suggest that certain sesquiterpenoids can inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation[8].

MAPK Pathway:

  • Mitogen-activated protein kinases (MAPKs), such as p38, are involved in cellular stress responses and inflammation[17].

  • The phosphorylation of p38 MAPK leads to the activation of downstream transcription factors, including AP-1, which also promotes the expression of inflammatory mediators[10].

  • This compound has been shown to block the activation of p38 MAPK by suppressing the phosphorylation of its upstream kinases, MKK3/6[10].

Experimental Protocols

Western Blot Analysis for Phosphorylated Proteins (p-IκBα and p-p38): A general protocol for Western blotting is as follows[16][18][19]:

  • Cell Treatment and Lysis: Macrophages are treated with LPS in the presence or absence of this compound. Cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-IκBα, anti-p-p38) and total protein as a control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay for NF-κB and AP-1 Activity: This assay measures the transcriptional activity of NF-κB and AP-1[12][20][21][22].

  • Transfection: Cells are co-transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB or AP-1 responsive promoter, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

  • Treatment: The transfected cells are treated with an inducer (e.g., TNF-α for NF-κB) in the presence or absence of this compound.

  • Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualization of the NF-κB and MAPK Inhibition Pathways

Signaling_Inhibition cluster_1 NF-κB Pathway cluster_2 MAPK Pathway LPS_NFkB LPS IKK IKK LPS_NFkB->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Inflammatory_Genes_NFkB Inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes_NFkB LPS_MAPK LPS MKK3_6 MKK3/6 LPS_MAPK->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 p38->AP1 activates Inflammatory_Genes_AP1 Inflammatory Gene Expression AP1->Inflammatory_Genes_AP1 CTB This compound CTB->IkBa inhibits phosphorylation CTB->MKK3_6 inhibits phosphorylation

Caption: Inhibition of NF-κB and p38 MAPK pathways by this compound.

Conclusion

This compound is a compelling natural product with well-defined anti-inflammatory properties. Its discovery and the elucidation of its mechanisms of action, particularly its role as a direct covalent inhibitor of the NLRP3 inflammasome, highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research into this promising molecule and its therapeutic applications. Future studies should focus on optimizing the isolation process to improve yields, conducting more extensive in vivo efficacy and safety studies, and exploring the synthesis of analogues with enhanced potency and drug-like properties.

References

An In-depth Technical Guide on the Natural Sources of Chloranthalactone B in Sarcandra glabra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloranthalactone B, a lindenane-type sesquiterpenoid, is a significant bioactive compound found in Sarcandra glabra (Thunb.) Nakai, a medicinal plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the natural sources of this compound within this plant, detailing its distribution and concentration in various plant parts. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound. The established anti-inflammatory mechanism of action, involving the inhibition of the AP-1 and p38 MAPK signaling pathways, is also elucidated with a corresponding signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Natural Occurrence and Distribution of this compound in Sarcandra glabra

This compound has been identified as a key constituent of Sarcandra glabra. Its concentration, however, varies significantly between different organs of the plant. Research indicates that the aerial parts of the plant, particularly the leaves, are the primary repositories of this compound.

A study focusing on the essential oils of Sarcandra glabra revealed a high concentration of this compound. The essential oil extracted from the leaves was found to contain 26.04% this compound, while the essential oil from the fruits contained 7.05%. This suggests that the leaves are a particularly rich source of this bioactive compound.

Table 1: Quantitative Data of this compound in Sarcandra glabra

Plant PartSample TypeMethod of AnalysisConcentration of this compound
LeavesEssential OilGC-MS26.04%
FruitsEssential OilGC-MS7.05%
StemsTotal ExtractUHPLC-TOF-MSGenerally higher than roots
RootsTotal ExtractUHPLC-TOF-MSGenerally lower than leaves and stems

Experimental Protocols

Extraction and Isolation of this compound

The following is a detailed protocol for the extraction and isolation of this compound from the aerial parts of Sarcandra glabra, adapted from methodologies for isolating sesquiterpenoids from this plant.

Materials and Equipment:

  • Dried and powdered aerial parts of Sarcandra glabra

  • 95% Ethanol (B145695)

  • Petroleum Ether

  • Ethyl Acetate (B1210297)

  • Methanol (B129727)

  • Deionized Water

  • Rotary evaporator

  • Chromatography columns

  • MCI gel

  • Silica (B1680970) gel (200-300 mesh)

  • Sephadex LH-20

  • Reversed-phase C18 silica gel

  • Thin Layer Chromatography (TLC) plates (silica gel GF254)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

Procedure:

  • Extraction:

    • Macerate the dried and powdered aerial parts of Sarcandra glabra with 95% ethanol at room temperature.

    • Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in deionized water.

    • Perform liquid-liquid partitioning successively with petroleum ether and then ethyl acetate.

    • Separate and collect the ethyl acetate fraction, which will be enriched with sesquiterpenoids, including this compound.

    • Concentrate the ethyl acetate fraction to dryness.

  • Column Chromatography:

    • MCI Gel Chromatography:

      • Subject the dried ethyl acetate fraction to column chromatography on an MCI gel column.

      • Elute with a gradient of methanol in water (e.g., 10% to 100% methanol).

      • Collect fractions and monitor by TLC to pool fractions containing compounds of similar polarity.

    • Silica Gel Chromatography:

      • Subject the fractions enriched with this compound to silica gel column chromatography.

      • Elute with a gradient of ethyl acetate in petroleum ether (e.g., 5% to 50% ethyl acetate).

      • Monitor the fractions by TLC, visualizing with UV light and/or a suitable staining reagent (e.g., anisaldehyde-sulfuric acid).

    • Sephadex LH-20 Chromatography:

      • For further purification, subject the relevant fractions to size exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.

    • Reversed-Phase C18 Chromatography:

      • As a final purification step, utilize a reversed-phase C18 column with a methanol-water gradient.

  • Preparative HPLC:

    • For obtaining highly pure this compound, subject the most enriched fraction to preparative HPLC on a C18 column.

    • Use an isocratic or gradient elution with a mobile phase of methanol and water.

    • Monitor the elution with a UV detector and collect the peak corresponding to this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantification of this compound

2.2.1. GC-MS for Essential Oils

Sample Preparation:

  • Extract the essential oil from the desired plant part (e.g., leaves) by hydrodistillation.

  • Dilute the essential oil in a suitable solvent (e.g., n-hexane) to an appropriate concentration.

  • Add an internal standard (e.g., n-alkane) for accurate quantification.

GC-MS Conditions (Example):

  • GC System: Agilent 7890A or similar

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 μm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 μL (split mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp to 180°C at 4°C/min

    • Ramp to 280°C at 10°C/min, hold for 5 min

  • MS System: Agilent 5975C or similar

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Quantification:

  • Identify this compound based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the compound by comparing its peak area to that of the internal standard and a calibration curve generated with a pure standard of this compound.

2.2.2. HPLC for Plant Extracts

Sample Preparation:

  • Prepare a methanol extract of the plant material as described in the extraction protocol.

  • Filter the extract through a 0.45 μm syringe filter before injection.

HPLC Conditions (General):

  • HPLC System: Agilent 1260 Infinity or similar with a DAD detector

  • Column: C18 column (e.g., 4.6 × 250 mm, 5 μm)

  • Mobile Phase: Gradient elution with acetonitrile (B52724) and water (both with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of this compound

  • Injection Volume: 10 μL

Quantification:

  • Generate a calibration curve using a pure standard of this compound at various concentrations.

  • Quantify this compound in the plant extract by comparing its peak area to the calibration curve.

Mechanism of Action: Anti-inflammatory Signaling Pathway

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways that regulate the inflammatory response. Specifically, this compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

The primary mechanism involves the inhibition of the Activator Protein-1 (AP-1) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By blocking these pathways, this compound prevents the transcription of genes encoding pro-inflammatory cytokines and enzymes. Furthermore, it has been observed to suppress the phosphorylation of MKK3/6, an upstream kinase of p38 MAPK.

Chloranthalactone_B_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK P AP1 AP-1 p38_MAPK->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-1β, IL-6) AP1->Inflammatory_Mediators Upregulation Chloranthalactone_B This compound Chloranthalactone_B->MKK3_6 Inhibits Phosphorylation Chloranthalactone_B->p38_MAPK Inhibits Activation Chloranthalactone_B->AP1 Inhibits Activation Inflammation Inflammation Inflammatory_Mediators->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

Conclusion

Sarcandra glabra is a rich natural source of the bioactive sesquiterpenoid, this compound, with the leaves containing the highest concentrations, particularly in the essential oil. The detailed protocols for extraction, isolation, and quantification provided in this guide offer a practical framework for researchers to obtain and analyze this valuable compound. The elucidation of its anti-inflammatory mechanism through the inhibition of the AP-1 and p38 MAPK signaling pathways underscores its potential as a therapeutic agent. This technical guide serves as a foundational resource to facilitate further research and development of this compound for pharmaceutical applications.

The Putative Biosynthetic Pathway of Chloranthalactone B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloranthalactone B, a lindenane-type sesquiterpenoid isolated from Chloranthus spicatus, has garnered interest for its complex chemical structure and potential biological activities. While the complete enzymatic pathway for its biosynthesis has yet to be fully elucidated, a growing body of evidence from genomic studies, chemical synthesis, and analysis of analogous pathways allows for the construction of a putative biosynthetic route. This technical guide provides an in-depth overview of this hypothetical pathway, from the precursor farnesyl pyrophosphate (FPP) to the final intricate structure of this compound. It is intended to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug development, providing a roadmap for the experimental validation of the proposed steps. This document summarizes the key enzymatic transformations, proposes candidate enzyme classes based on available genomic data and biochemical precedents, and outlines the detailed experimental protocols necessary to characterize this fascinating metabolic pathway.

Introduction

The lindenane sesquiterpenoids are a diverse class of natural products characterized by a distinctive tricyclic carbon skeleton. Found predominantly in plants of the Chloranthaceae and Lauraceae families, these compounds exhibit a range of biological activities. This compound is a representative member of this family, isolated from the medicinal plant Chloranthus spicatus. Understanding its biosynthesis is crucial for several reasons: it can unveil novel enzymatic mechanisms, provide tools for metabolic engineering to enhance production, and facilitate the chemoenzymatic synthesis of novel analogs for drug discovery.

Recent advances, including the sequencing of the Chloranthus spicatus genome, have provided the genetic blueprint to begin identifying candidate genes involved in secondary metabolism. While direct functional characterization of the enzymes responsible for this compound is still pending, a putative pathway can be constructed based on established principles of terpenoid biosynthesis.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to commence from the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), and proceed through a series of cyclization and oxidation reactions. The pathway can be conceptually divided into two main stages: the formation of the lindenane skeleton and the subsequent oxidative modifications to yield the final lactone structure.

Stage 1: Formation of the Lindenane Skeleton

This stage is hypothesized to be catalyzed by a sesquiterpene synthase, likely belonging to the TPS-a subfamily, which is known to be involved in sesquiterpene synthesis in the related species Chloranthus sessilifolius.

  • Initiation: The pathway begins with the ionization of farnesyl pyrophosphate (FPP), releasing pyrophosphate and generating a farnesyl carbocation.

  • Cyclization Cascade: The highly reactive farnesyl carbocation undergoes a series of intramolecular cyclizations. This is proposed to proceed through a germacryl cation intermediate, followed by further cyclization to form the characteristic 3/5/6-fused ring system of the lindenane skeleton.

  • Termination: The cyclization cascade is terminated by a deprotonation event, yielding the stable hydrocarbon intermediate, lindenene . Lindenene is widely considered the likely precursor to the various chloranthalactones.

Stage 2: Oxidative Modifications

Following the formation of the lindenane skeleton, a series of oxidative modifications are required to introduce the oxygen-containing functional groups and form the butenolide moiety characteristic of this compound. These reactions are putatively catalyzed by cytochrome P450 monooxygenases (CYPs), a large family of enzymes known for their role in the diversification of terpenoid structures.

  • Hydroxylation of Lindenene: The lindenene intermediate is proposed to undergo hydroxylation at a specific carbon, catalyzed by a CYP enzyme.

  • Further Oxidations: Subsequent oxidative steps, likely involving additional CYPs and potentially dehydrogenases, would convert the hydroxylated intermediate into a dicarboxylic acid or a related oxidized species.

  • Lactone Formation: The final step is the formation of the γ-lactone ring. This could occur spontaneously following the enzymatic oxidations or be catalyzed by a specific lactone synthase. The formation of the butenolide ring is a key step in the biosynthesis of many sesquiterpenoid lactones.

The proposed multi-step conversion of lindenene to this compound highlights the critical role of CYPs in generating the chemical diversity observed in this class of compounds.

Data Presentation: Hypothetical Quantitative Data

While experimental data for the enzymes in the this compound pathway are not yet available, the following tables present hypothetical quantitative data that would be expected from future characterization studies. These values are based on typical ranges observed for analogous enzymes in other plant species.

Table 1: Hypothetical Kinetic Parameters of Putative Lindenene Synthase

ParameterValueUnits
Km (FPP)5.0µM
kcat0.1s-1
Catalytic Efficiency (kcat/Km)2.0 x 104M-1s-1
Optimal pH6.5 - 7.5
Divalent Cation CofactorMg2+, Mn2+

Table 2: Hypothetical Substrate Specificity of a Putative CYP Enzyme in the Pathway

SubstrateRelative Activity (%)
Lindenene100
Germacrene A< 5
Amorpha-4,11-diene< 2
Farnesol< 1

Mandatory Visualizations

Diagram 1: Putative Biosynthetic Pathway of this compound

This compound Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Lindenene Lindenene FPP->Lindenene Lindenene Synthase (putative TPS-a family) Oxidized_Intermediate Oxidized Intermediates Lindenene->Oxidized_Intermediate Cytochrome P450s (multiple steps) Chloranthalactone_B This compound Oxidized_Intermediate->Chloranthalactone_B CYPs / Dehydrogenases Lactone Formation

Caption: A simplified overview of the putative biosynthetic pathway of this compound.

Diagram 2: Experimental Workflow for Enzyme Characterization

Enzyme Characterization Workflow cluster_0 Gene Discovery cluster_1 Functional Characterization Transcriptome Transcriptome Analysis of Chloranthus spicatus Candidate_Genes Identify Candidate TPS and CYP Genes Transcriptome->Candidate_Genes Cloning Gene Cloning into Expression Vector Candidate_Genes->Cloning Expression Heterologous Expression (E. coli or Yeast) Cloning->Expression Purification Protein Purification Expression->Purification Assay In Vitro Enzyme Assay Purification->Assay Analysis Product Identification (GC-MS, NMR) Assay->Analysis

Caption: A logical workflow for the identification and functional characterization of enzymes.

Experimental Protocols

The following protocols describe the general methodologies that would be employed to elucidate and validate the putative biosynthetic pathway of this compound.

Identification of Candidate Genes from Chloranthus spicatus
  • RNA Extraction and Transcriptome Sequencing: Total RNA would be extracted from various tissues of C. spicatus (e.g., leaves, roots, stems) using a standard plant RNA extraction kit. The quantity and quality of RNA would be assessed using a spectrophotometer and gel electrophoresis. High-quality RNA would be used for library preparation and sequenced using a high-throughput platform (e.g., Illumina).

  • Bioinformatic Analysis: The resulting sequencing reads would be assembled into a transcriptome. The assembled transcripts would be annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database). Candidate terpene synthase (TPS) and cytochrome P450 (CYP) genes would be identified based on conserved domains and homology to known sesquiterpene synthases and CYPs involved in terpenoid metabolism.

Functional Characterization of a Candidate Lindenene Synthase
  • Gene Cloning and Heterologous Expression: The full-length coding sequence of a candidate TPS gene would be amplified by PCR from C. spicatus cDNA. The PCR product would be cloned into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast). The resulting construct would be transformed into an appropriate expression host.

  • Protein Expression and Purification: The transformed microbial culture would be grown to an optimal density and protein expression induced (e.g., with IPTG in E. coli or galactose in yeast). Cells would be harvested, lysed, and the recombinant protein purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • In Vitro Enzyme Assay: The purified enzyme would be incubated with the substrate, farnesyl pyrophosphate (FPP), in a reaction buffer containing a divalent cation (e.g., MgCl2). The reaction mixture would be overlaid with a water-immiscible solvent (e.g., hexane) to trap volatile products.

  • Product Analysis: After incubation, the organic layer would be collected and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the terpene products. The product identity would be confirmed by comparison of its mass spectrum and retention time with an authentic standard of lindenene.

Functional Characterization of Candidate Cytochrome P450 Enzymes
  • Heterologous Expression in Yeast: Candidate CYP genes would be co-expressed in yeast with a cytochrome P450 reductase (CPR), which is essential for CYP activity. Yeast strains engineered to produce the putative substrate (lindenene) would be used.

  • In Vivo and In Vitro Assays: The transformed yeast culture would be grown, and the conversion of lindenene to more oxidized products would be monitored by extracting the culture medium and analyzing the metabolites by LC-MS. For in vitro assays, microsomes would be isolated from the yeast culture and incubated with lindenene and NADPH.

  • Product Identification: The structure of the oxidized products would be determined using a combination of mass spectrometry and NMR spectroscopy. This would allow for the step-wise elucidation of the oxidative modifications leading to this compound.

Isotopic Labeling Studies

To confirm the precursor-product relationships and elucidate the cyclization and rearrangement mechanisms, isotopic labeling studies would be conducted.

  • Feeding Experiments: Labeled precursors (e.g., 13C-labeled acetate (B1210297) or mevalonate) would be fed to C. spicatus plantlets or cell cultures.

  • Analysis of Labeled Products: this compound would be isolated from the labeled plant material, and the incorporation and position of the isotopic labels would be determined by mass spectrometry and 13C-NMR spectroscopy. This would provide definitive evidence for the biosynthetic origin of the carbon skeleton.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a robust framework for future research aimed at its complete elucidation. The availability of the Chloranthus spicatus genome is a significant asset that will undoubtedly accelerate the discovery of the relevant genes. The immediate next steps should focus on the functional characterization of candidate sesquiterpene synthases and cytochrome P450s from this plant.

Successful elucidation of this pathway will not only contribute to our fundamental understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and its derivatives. The enzymes from this pathway could be valuable biocatalysts for the synthesis of novel compounds with potential therapeutic applications. Further research into the regulation of this pathway could also provide insights into how plants control the production of their chemical defenses.

Chloranthalactone B: A Comprehensive Technical Review of its History, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloranthalactone B, a naturally occurring lindenane-type sesquiterpenoid, has emerged as a molecule of significant interest in medicinal chemistry and pharmacology. Isolated from plants of the Chloranthaceae family, it has demonstrated potent anti-inflammatory properties, with recent studies elucidating its intricate mechanisms of action. This technical guide provides a comprehensive review of the literature on this compound, detailing its historical discovery, synthetic approaches, and known biological activities. Particular focus is placed on its modulation of key inflammatory signaling pathways, including the NLRP3 inflammasome, p38 MAPK, and AP-1. This document consolidates quantitative data, presents detailed experimental protocols, and utilizes visualizations to offer a thorough resource for researchers and professionals in drug development.

Introduction and History

This compound belongs to the lindenane class of sesquiterpenoids, a group of natural products characterized by a unique tricyclic carbon skeleton. It was first isolated from plants of the Chloranthus genus, which have a long history of use in traditional medicine for treating various ailments. The initial discovery and structural elucidation of this compound and its analogues were part of broader phytochemical investigations into the Chloranthaceae family. These early studies laid the groundwork for subsequent research into the biological activities of this class of compounds.

Total Synthesis and Chemical Data

While the total synthesis of the related compound, Chloranthalactone A, has been extensively reported, a dedicated and detailed total synthesis of this compound is less documented in the literature. However, a synthetic route to epi-Chloranthalactone B has been described, which provides valuable insights into the potential synthetic strategies for this compound itself. This route involves the epoxidation of epi-Chloranthalactone A using meta-chloroperoxybenzoic acid (mCPBA)[1]. It is plausible that a similar epoxidation of Chloranthalactone A would yield this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₆O₃[2]
Molecular Weight244.28 g/mol [2]
IUPAC Name(1R,2R,4R,10R,12R,14S)-1,7-dimethyl-11-methylidene-3,5-dioxapentacyclo[8.4.0.0²,⁴.0⁴,⁸.0¹²,¹⁴]tetradec-7-en-6-one[2]
CAS Number66395-03-7[2]

Biological Activities and Mechanisms of Action

This compound has been primarily investigated for its potent anti-inflammatory effects. Recent research has also suggested potential anti-tumor activities.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are multifaceted, involving the modulation of several key signaling pathways.

A significant recent discovery is the identification of this compound as a specific covalent inhibitor of the NLRP3 inflammasome[3][4]. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β)[3][4].

This compound has been shown to covalently bind to cysteine 279 (Cys279) in the NACHT domain of the NLRP3 protein[4]. This covalent modification is mediated by the epoxide functional group of this compound and effectively blocks the interaction between NLRP3 and NEK7, a critical step in inflammasome assembly and activation[4]. This targeted inhibition of the NLRP3 inflammasome makes this compound a promising candidate for the treatment of NLRP3-driven inflammatory diseases such as gout, peritonitis, and acute lung injury[4].

NLRP3_Inhibition cluster_activation NLRP3 Inflammasome Activation Stimuli Inflammatory Stimuli NLRP3 NLRP3 Stimuli->NLRP3 NEK7 NEK7 NLRP3->NEK7 Interaction ASC ASC NEK7->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b IL1b Mature IL-1β Pro_IL1b->IL1b CTB This compound CTB->NLRP3 Covalent binding to Cys279 in NACHT domain

Figure 1: Inhibition of the NLRP3 inflammasome by this compound.

In addition to its effects on the NLRP3 inflammasome, this compound also modulates other critical inflammatory signaling cascades. Specifically, it has been shown to inhibit the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and the transcription factor Activator Protein-1 (AP-1) in lipopolysaccharide (LPS)-stimulated macrophages[5].

The MAPK pathways are central to the cellular response to a wide range of external stimuli and play a key role in inflammation. AP-1 is a downstream transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the phosphorylation of p38 MAPK, this compound effectively dampens the downstream activation of AP-1, leading to a reduction in the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and IL-1β[5].

MAPK_AP1_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK AP1 AP-1 p38_MAPK->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-1β) AP1->Inflammatory_Mediators CTB This compound CTB->p38_MAPK

Figure 2: Inhibition of the p38 MAPK/AP-1 signaling pathway by this compound.

Potential Anti-Tumor Activity

Some studies have suggested that this compound may possess anti-tumor properties. For instance, it has been reported to exhibit cytotoxic effects against L-5178Y mouse lymphoma cells[6]. The lactone functional group present in this compound is a common feature in many natural products with demonstrated anti-cancer activities[7]. However, the specific mechanisms underlying the potential anti-tumor effects of this compound remain to be fully elucidated and represent an area for future research.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Synthesis of epi-Chloranthalactone B

The following protocol is adapted from the synthesis of epi-chloranthalactones[1].

Materials:

  • epi-Chloranthalactone A

  • meta-Chloroperoxybenzoic acid (mCPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve epi-Chloranthalactone A in DCM.

  • Add mCPBA to the solution and stir at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield epi-Chloranthalactone B.

NLRP3 Inflammasome Inhibition Assay

This protocol is a generalized procedure based on methods for assessing NLRP3 inflammasome inhibition by natural products[3].

Cell Culture and Treatment:

  • Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Prime the differentiated macrophages with lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 expression.

  • Pre-treat the primed cells with varying concentrations of this compound for a specified duration.

  • Induce NLRP3 inflammasome activation with a secondary stimulus such as nigericin (B1684572) or ATP.

Measurement of IL-1β Secretion:

  • Collect the cell culture supernatants.

  • Quantify the concentration of secreted IL-1β using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blot for Caspase-1 Cleavage:

  • Lyse the cells to obtain protein extracts.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the cleaved (active) form of caspase-1 (p20 subunit) and a loading control (e.g., β-actin).

  • Incubate with a corresponding secondary antibody and visualize the protein bands using an appropriate detection system.

p38 MAPK Phosphorylation Assay

The following is a general protocol for assessing the inhibition of p38 MAPK phosphorylation.

Cell Treatment and Lysis:

  • Seed RAW264.7 murine macrophages in culture plates.

  • Pre-treat the cells with different concentrations of this compound.

  • Stimulate the cells with LPS for a short period (e.g., 30 minutes).

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

Western Blot Analysis:

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against phosphorylated p38 MAPK (p-p38) and total p38 MAPK.

  • After washing, incubate with a secondary antibody.

  • Visualize and quantify the band intensities. The ratio of p-p38 to total p38 is calculated to determine the extent of inhibition.

AP-1 Luciferase Reporter Assay

This protocol outlines the general steps for an AP-1 luciferase reporter assay.

Transfection and Cell Treatment:

  • Transfect RAW264.7 cells with a luciferase reporter plasmid containing AP-1 binding sites in its promoter region. A co-transfection with a Renilla luciferase plasmid can be performed for normalization.

  • After transfection, treat the cells with this compound followed by stimulation with LPS.

Luciferase Activity Measurement:

  • Lyse the cells using a luciferase assay lysis buffer.

  • Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.

  • If co-transfected, measure the Renilla luciferase activity for normalization.

  • The relative luciferase activity is calculated as the ratio of firefly to Renilla luciferase activity.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory mechanisms of action. Its ability to covalently inhibit the NLRP3 inflammasome and modulate the p38 MAPK/AP-1 signaling pathway highlights its potential as a lead compound for the development of novel therapeutics for a range of inflammatory disorders.

Future research should focus on several key areas:

  • Total Synthesis: The development of an efficient and scalable total synthesis of this compound is crucial to enable further preclinical and clinical investigations.

  • In Vivo Efficacy: While initial in vivo studies have shown promise in models of inflammatory disease, more extensive studies are needed to evaluate its efficacy, pharmacokinetics, and safety profile in various animal models.

  • Anti-Tumor Activity: The preliminary evidence of anti-tumor activity warrants further investigation to identify the cancer cell types it is most effective against and to elucidate the underlying molecular mechanisms.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of analogues of this compound could help to identify the key structural features responsible for its biological activity and to optimize its potency and selectivity.

References

The Intricate World of Lindenane Sesquiterpenoids: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lindenane sesquiterpenoids, a significant class of natural products primarily isolated from plants of the Chloranthaceae and Lauraceae families, have garnered considerable attention in the scientific community.[1][2] These compounds, characterized by a unique tricyclic skeleton, exist as monomers and a diverse array of oligomers, including dimers and trimers.[1][2] Extensive research has unveiled a broad spectrum of potent biological activities, positioning lindenane sesquiterpenoids as promising candidates for novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Core Biological Activities

Lindenane sesquiterpenoids exhibit a remarkable range of pharmacological effects, including anti-inflammatory, cytotoxic, antimicrobial, neuroprotective, antiviral, and antimalarial activities.[2][3][4] The dimeric forms, in particular, have shown significant potential in various therapeutic areas.[4][5]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of various lindenane sesquiterpenoids.

Table 1: Anti-Inflammatory and NLRP3 Inflammasome Inhibitory Activity

Compound/ExtractAssayCell LineIC50 (µM)Reference(s)
Sarglaroid A (1)NO ProductionRAW264.719.8 ± 1.06[6]
Sarglaroid (13)NO ProductionRAW264.710.7 ± 0.25[6]
Sarglaroid (6)IL-1β Release (NLRP3)LPS/ATP-induced-[6]
Chloranholides (21-24, 26, 30, 32, 36)NO ProductionBV-23.18 - 11.46[7]
Chlotrichenes C and D (1, 2) and Compound 3IL-1β ProductionTHP-11 - 15[8]
Various Lindenane DimersNO ProductionRAW 264.724 - 33[8]
Chlorahololides (5, 7, 8, 17, 22, 23)NLRP3 Inflammasome ActivationJ774A.12.99 - 8.73[9]
Rosmarylchloranthalactone E (1)PDE4 Inhibition0.96 ± 0.04[8]

Table 2: Cytotoxic Activity

CompoundCell LineIC50 (µM)Reference(s)
Sarglaroid (2)MCF-75.4 - 10.2[10]
Sarglaroid (3)MDA-MB-2315.4 - 10.2[10]
Chlorahololide DMCF-76.7[11]

Table 3: Neuroprotective Activity

CompoundAssayCell LineEC50 (µM)Reference(s)
Lindaggrols (3, 12, 14)Erastin-induced ferroptosisHT-221.4 - 8.7[2]

Table 4: Antiviral and Antimalarial Activity

CompoundActivityTargetEC50/IC50 (µM)Reference(s)
Chlorajaponilides F-H (1, 2, 5, 9)Anti-HIV-1Wild-type HIV-13.08 - 17.16[2]
Chlorajaponilides F-H (1, 5, 9)Anti-HCVHCV replicationSimilar to anti-HIV-1[2]
Shizukaol B (8)Anti-HIV-1HIV(wt)0.22[12]
Shizukaol B (8)Anti-HIV-1HIV(RT-K103N)0.47[12]
Shizukaol B (8)Anti-HIV-1HIV(RT-K103N)0.50[12]
Compounds 8, 9, 11, 12Anti-HIV-1HIV-10.0014 - 0.016[12]
7α-obacunyl acetate (B1210297) 2AntimalarialP. falciparum W22 µg/ml[11]
24-methylencycloartenol 6AntimalarialP. falciparum W25.4 µg/ml[11]

Table 5: Antimicrobial Activity

Compound/ExtractOrganismMIC (µg/mL)Reference(s)
Essential oil of Lannea egregiaBacteria and Fungi156 - 625[13]
Essential oil of Emilia sonchifoliaBacteria and Fungi156 - 625[13]
Farnesane-type sesquiterpenoid (1)A. baumannii150[14]
Farnesane-type sesquiterpenoid (1)S. aureus75[14]
Farnesane-type sesquiterpenoid (2)A. baumannii150[14]
Farnesane-type sesquiterpenoid (2)S. aureus150[14]

Detailed Experimental Protocols

Isolation of Lindenane Sesquiterpenoids from Chloranthus Species

Objective: To isolate lindenane sesquiterpenoids from the plant material.

Materials:

  • Dried and powdered plant material (e.g., roots of Chloranthus fortunei)

  • Ethanol (B145695)/H₂O (95:5, v/v)

  • Petroleum ether (PE)

  • Ethyl acetate (EtOAc)

  • Silica (B1680970) gel for column chromatography

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

Procedure:

  • Extract the powdered plant material with 95% ethanol at room temperature multiple times.

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude residue.

  • Suspend the residue in water and partition successively with petroleum ether and ethyl acetate.

  • Subject the ethyl acetate soluble fraction to silica gel column chromatography.

  • Elute the column with a gradient of dichloromethane/methanol (e.g., from 100:1 to 0:1) to obtain several subfractions.

  • Further purify the subfractions using repeated column chromatography and preparative HPLC to yield pure lindenane sesquiterpenoids.[15][16]

  • Characterize the structure of the isolated compounds using spectroscopic methods such as 1D/2D NMR and HRESIMS.[15]

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of lindenane sesquiterpenoids on lipopolysaccharide (LPS)-induced nitric oxide production.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Lindenane sesquiterpenoid compounds

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[17]

  • Pre-treat the cells with various concentrations of the lindenane sesquiterpenoid compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[18]

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Mix 100 µL of the supernatant with 100 µL of Griess Reagent (equal volumes of Part A and Part B mixed immediately before use).[19][20]

  • Incubate the mixture at room temperature for 10-15 minutes.[18][19]

  • Measure the absorbance at 540 nm using a microplate reader.[18][19]

  • Calculate the nitrite concentration by comparing the absorbance with a standard curve generated using known concentrations of sodium nitrite.

  • The inhibitory concentration 50 (IC50) is calculated from the dose-response curve.

Cytotoxicity Assay: MTT or CCK-8 Assay

Objective: To determine the cytotoxic effect of lindenane sesquiterpenoids on cancer cell lines (e.g., MCF-7).

Materials:

  • MCF-7 human breast cancer cell line

  • Appropriate cell culture medium (e.g., EMEM with 10% FBS)

  • Lindenane sesquiterpenoid compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well microplate

  • Microplate reader

Procedure (MTT Assay):

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]

  • Treat the cells with various concentrations of the lindenane sesquiterpenoid compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[22]

  • Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Procedure (CCK-8 Assay):

  • Seed cells in a 96-well plate (100 µL/well) and pre-incubate for 24 hours.[1][5][23]

  • Add 10 µL of various concentrations of the test compound to the wells.[5][23]

  • Incubate for the desired period.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[1][5]

  • Measure the absorbance at 450 nm.[1][5]

NLRP3 Inflammasome Activation Assay in THP-1 Cells

Objective: To assess the inhibitory effect of lindenane sesquiterpenoids on NLRP3 inflammasome activation.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Lindenane sesquiterpenoid compounds

  • Human IL-1β ELISA kit

  • Reagents for LDH assay (optional, for pyroptosis)

Procedure:

  • Differentiate THP-1 cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.[24]

  • Prime the differentiated cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[24]

  • Pre-incubate the cells with various concentrations of the lindenane sesquiterpenoid for 1 hour.

  • Activate the NLRP3 inflammasome by adding Nigericin (e.g., 10 µM) for 1 hour or ATP (e.g., 5 mM) for 30-60 minutes.[24]

  • Collect the cell culture supernatants.

  • Quantify the amount of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.[24]

  • Optionally, measure LDH release into the supernatant as an indicator of pyroptosis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of lindenane sesquiterpenoids against bacteria and fungi.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Lindenane sesquiterpenoid compounds

  • 96-well microplate

  • Inoculum of the microorganism adjusted to a standard turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the lindenane sesquiterpenoid compounds in the broth medium in a 96-well plate.

  • Add a standardized inoculum of the microorganism to each well.[10]

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[13]

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Signaling Pathway and Experimental Workflow Visualizations

Toll-Like Receptor 4 (TLR4) Signaling Pathway

Lindenane sesquiterpenoid dimers have been shown to mitigate lipopolysaccharide (LPS)-induced inflammation by inhibiting the Toll-Like Receptor (TLR) signaling pathway.[25] They achieve this by downregulating the phosphorylation of key downstream proteins.

TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK1 IRAK1 MyD88->IRAK1 TAK1 TAK1 IRAK1->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates JNK JNK TAK1->JNK Activates ERK ERK TAK1->ERK Activates p38 p38 TAK1->p38 Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) p65 p65 p50 p50 NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates LSD Lindenane Sesquiterpenoid Dimers LSD->MyD88 Inhibits (Phosphorylation) LSD->IRAK1 Inhibits (Phosphorylation) LSD->TAK1 Inhibits (Phosphorylation) LSD->IkBa Inhibits (Phosphorylation) LSD->p65 Inhibits (Phosphorylation) LSD->JNK Inhibits (Phosphorylation) LSD->ERK Inhibits (Phosphorylation) LSD->p38 Inhibits (Phosphorylation) DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS) DNA->Pro_inflammatory_genes Induces

Caption: TLR4 signaling pathway and points of inhibition by lindenane sesquiterpenoid dimers.

NLRP3 Inflammasome Activation Pathway

Certain lindenane sesquiterpenoid dimers can significantly inhibit the activation of the NLRP3 inflammasome, a key player in the inflammatory response, by affecting potassium efflux and subsequent inflammasome assembly.[6][9]

NLRP3_Inflammasome cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b Pro-IL-1β (inactive) NFkB->Pro_IL1b Upregulates NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive Upregulates IL1b IL-1β (mature) Stimuli Stimuli (e.g., Nigericin, ATP) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active Activates LSD Lindenane Sesquiterpenoid Dimers LSD->K_efflux Inhibits ASC ASC NLRP3_active->ASC Recruits Inflammasome NLRP3 Inflammasome Assembly Pro_Casp1 Pro-Caspase-1 (inactive) ASC->Pro_Casp1 Recruits Casp1 Caspase-1 (active) Inflammasome->Casp1 Cleaves Casp1->Pro_IL1b Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1b->Pyroptosis Released during

Caption: NLRP3 inflammasome activation pathway and inhibition by lindenane sesquiterpenoids.

Experimental Workflow for Anti-Inflammatory Screening

The following diagram illustrates a typical workflow for screening lindenane sesquiterpenoids for anti-inflammatory activity.

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioassays cluster_analysis Data Analysis start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Pre-treat with Lindenane Sesquiterpenoids incubate1->treat stimulate Stimulate with LPS treat->stimulate incubate2 Incubate for 24 hours stimulate->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant cell_viability Cell Viability Assay (MTT/CCK-8) incubate2->cell_viability Parallel plate griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for Cytokines (e.g., TNF-α, IL-6) collect_supernatant->elisa measure_absorbance1 Measure Absorbance (540 nm) griess_assay->measure_absorbance1 measure_absorbance2 Measure Absorbance (450 nm) elisa->measure_absorbance2 measure_absorbance3 Measure Absorbance (e.g., 450 nm) cell_viability->measure_absorbance3 calculate_ic50 Calculate IC50 values measure_absorbance1->calculate_ic50 measure_absorbance2->calculate_ic50 measure_absorbance3->calculate_ic50

References

The Therapeutic Potential of Chloranthalactone B: A Technical Guide to its Traditional Medicinal Uses and Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloranthalactone B, a lindenane-type sesquiterpenoid found in plants of the Chloranthaceae family, has garnered significant interest for its potent anti-inflammatory and potential anti-cancer properties. This technical guide provides a comprehensive overview of the traditional medicinal uses of plants containing this compound, delves into its molecular mechanisms of action, presents quantitative data on its biological activities, and offers detailed experimental protocols for its study. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: Traditional Medicinal Significance

For centuries, plants belonging to the Chloranthaceae family have been a cornerstone of traditional medicine, particularly in East and Southeast Asia. Species such as Sarcandra glabra (also known as "Jiu Jie Cha" or "Bone-knitted Lotus") and Chloranthus japonicus have been empirically used to treat a wide array of ailments.[1][2][3][4] Traditional applications of these plants include the treatment of:

  • Inflammatory Conditions: Arthritis, joint swelling and pain, sore throat, and abscesses.[1][2][5]

  • Infections and Immune Support: Colds, flu, bacterial and viral infections, and for general immune system support.[2]

  • Pain and Injuries: Bruises, traumatic injuries, bone fractures, and general pain relief.[2][5][6]

  • Bleeding Disorders: To promote blood circulation and address bleeding issues.[2][4]

  • Cancer: Traditionally used in the treatment of various tumors.[1][7]

  • Other Ailments: Nausea, internal pain, cough, and neurasthenia.[5][6]

The therapeutic efficacy of these plants is now understood to be, in part, attributable to their rich content of bioactive sesquiterpenoids, with this compound being a prominent and well-studied example.[8][9]

Phytochemistry: this compound

This compound is a lindenane-type sesquiterpenoid lactone. Its chemical structure is characterized by a complex polycyclic framework.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₆O₃
Molecular Weight 244.28 g/mol
IUPAC Name (1R,2R,4R,10R,12R,14S)-1,7-dimethyl-11-methylidene-3,5-dioxapentacyclo[8.4.0.0²,⁴.0⁴,⁸.0¹²,¹⁴]tetradec-7-en-6-one
CAS Number 66395-03-7
Appearance Crystalline solid
Solubility Soluble in organic solvents such as methanol (B129727), ethanol (B145695), and DMSO.

Pharmacological Activities and Mechanisms of Action

Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the traditional uses of plants containing this compound. A significant body of research points to its potent anti-inflammatory effects.

Anti-inflammatory Activity

This compound has been shown to exert its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.

Recent studies have identified this compound as a specific covalent inhibitor of the NLRP3 (NOD-like receptor protein 3) inflammasome.[4][10] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18.

The mechanism of inhibition involves the covalent binding of this compound to a specific cysteine residue (Cys279) within the NACHT domain of the NLRP3 protein.[4] This interaction is mediated by the epoxide motif of this compound and effectively blocks the assembly and activation of the inflammasome, thereby inhibiting the downstream inflammatory cascade.[4] Specifically, this compound has been shown to inhibit the interaction between NLRP3 and NEK7, a critical step in inflammasome activation.[4][7]

NLRP3_Inhibition cluster_pathway NLRP3 Inflammasome Activation Pathway cluster_inhibition Inhibition by this compound PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB pro_IL1B_NLRP3_transcription Transcription of pro-IL-1β and NLRP3 NFkB->pro_IL1B_NLRP3_transcription NLRP3_primed Primed NLRP3 pro_IL1B_NLRP3_transcription->NLRP3_primed pro_IL1B pro-IL-1β pro_IL1B_NLRP3_transcription->pro_IL1B Inflammasome NLRP3 Inflammasome Assembly NLRP3_primed->Inflammasome Activation_Signal Activation Signal (e.g., K+ efflux, ROS) Activation_Signal->NLRP3_primed NEK7 NEK7 NEK7->Inflammasome ASC ASC ASC->Inflammasome pro_Caspase1 pro-Caspase-1 pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 IL1B Mature IL-1β Caspase1->IL1B Cleavage pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation CTB This compound CTB->Inflammasome Covalently binds to NLRP3 (Cys279) Inhibits NLRP3-NEK7 interaction

NLRP3 Inflammasome Inhibition by this compound

In addition to its direct effects on the NLRP3 inflammasome, this compound and related compounds have been shown to modulate other key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12]

Chlojaponilactone B, a structurally similar lindenane-type sesquiterpenoid from Chloranthus japonicus, has been demonstrated to exert its anti-inflammatory effects by suppressing the NF-κB signaling pathway.[10] This inhibition is achieved by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[10] this compound has also been shown to block the activation of p38 MAPK.[11]

NFkB_MAPK_Inhibition cluster_pathway NF-κB and MAPK Signaling Pathways cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MKK3_6 MKK3/6 TAK1->MKK3_6 IkBa IκBα IKK_complex->IkBa Phosphorylates p65_p50_IkBa p65/p50-IκBα (Inactive) IKK_complex->p65_p50_IkBa Degrades IκBα IkBa->p65_p50_IkBa p65_p50 p65/p50 (NF-κB) p65_p50->p65_p50_IkBa p65_p50_nuc p65/p50 (Active) p65_p50_IkBa->p65_p50_nuc Releases p65/p50 nucleus Nucleus p65_p50_nuc->nucleus Translocation inflammatory_genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) nucleus->inflammatory_genes Induces Transcription p38 p38 MAPK MKK3_6->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates AP1->inflammatory_genes Induces Transcription CTB This compound CTB->IKK_complex Inhibits (Chlojaponilactone B) CTB->MKK3_6 Inhibits phosphorylation

Modulation of NF-κB and MAPK Pathways
Cytotoxic Activity

In addition to its anti-inflammatory properties, this compound and other sesquiterpenoids from the Chloranthaceae family have demonstrated cytotoxic effects against various cancer cell lines, lending credence to their traditional use in cancer treatment.[13][14]

Table 2: In Vitro Anti-inflammatory and Cytotoxic Activities of this compound and Related Compounds

CompoundBiological ActivityCell Line/SystemIC₅₀ Value (µM)Reference
This compound NO Production InhibitionLPS-stimulated RAW264.7 cells~12.5[11]
PGE₂ Production InhibitionLPS-stimulated RAW264.7 cells< 12.5[11]
TNF-α Production InhibitionLPS-stimulated RAW264.7 cells~12.5[11]
IL-1β Production InhibitionLPS-stimulated RAW264.7 cells< 12.5[11]
IL-6 Production InhibitionLPS-stimulated RAW264.7 cells< 25[11]
Sarcandrolide F CytotoxicityHL-600.03[13]
Sarcandrolide H CytotoxicityHL-601.2[13]
Furanoeremophilane Derivative 3a CytotoxicityHEL1.322 ± 0.08[14]

Table 3: In Vivo Anti-inflammatory Activity of this compound

Animal ModelTreatment and DosageOutcomeReference
Gouty Arthritis (Mouse)This compound (dose not specified)Significantly reduced symptoms and inflammation levels.[10]
Peritonitis (Mouse)This compound (dose not specified)Significantly reduced inflammation levels.[10]
Acute Lung Injury (Mouse)This compound (dose not specified)Significantly reduced inflammation levels.[10]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound from Sarcandra glabra

The following protocol is a synthesized methodology based on common practices for the isolation of sesquiterpenoids from plant materials.[15][16][17]

4.1.1. Plant Material and Extraction

  • Collection and Preparation: Collect the aerial parts (leaves and stems) of Sarcandra glabra. Air-dry the plant material in the shade and grind it into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days), with solvent changes.

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

4.1.2. Fractionation

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Column Chromatography: Subject the ethyl acetate fraction, which is typically rich in sesquiterpenoids, to column chromatography on a silica (B1680970) gel column. Elute the column with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to group fractions with similar profiles.

4.1.3. Purification

  • Sephadex LH-20 Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

  • Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (prep-HPLC) on a C18 column.[16][17]

    • Mobile Phase: A gradient of methanol and water is typically used.

    • Detection: Monitor the elution at a suitable UV wavelength (e.g., 210 nm).

    • Fraction Collection: Collect the peak corresponding to this compound.

  • Crystallization: Concentrate the purified fraction and crystallize this compound from a suitable solvent system (e.g., methanol-water) to obtain the pure compound.

Extraction_Workflow plant_material Sarcandra glabra (Aerial Parts) drying_grinding Air Drying and Grinding plant_material->drying_grinding extraction 95% Ethanol Extraction (Maceration) drying_grinding->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, EtOAc, n-BuOH) crude_extract->partitioning etOAc_fraction Ethyl Acetate Fraction partitioning->etOAc_fraction silica_gel Silica Gel Column Chromatography etOAc_fraction->silica_gel fractions Fractions silica_gel->fractions tlc TLC Monitoring fractions->tlc sephadex Sephadex LH-20 Chromatography tlc->sephadex Pool Fractions prep_hplc Preparative HPLC (C18 Column) sephadex->prep_hplc pure_ctb Pure this compound prep_hplc->pure_ctb

Extraction and Isolation Workflow for this compound
Quantification of this compound by HPLC-UV

A validated HPLC-UV method can be used for the quantitative analysis of this compound in plant extracts.[18]

  • Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of standard solutions of known concentrations.

  • Sample Preparation: Accurately weigh the plant extract, dissolve it in methanol, and filter it through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10 µL.

  • Calibration Curve: Inject the standard solutions to construct a calibration curve of peak area versus concentration.

  • Quantification: Inject the sample solutions and determine the concentration of this compound by comparing the peak area to the calibration curve.

NLRP3 Inflammasome Inhibition Assay

This protocol is adapted from established methods for assessing NLRP3 inflammasome activation.[2][6]

  • Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Priming: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-treat the primed cells with various concentrations of this compound for 1 hour.

  • Activation: Induce NLRP3 inflammasome activation by treating the cells with an agonist such as nigericin (B1684572) (e.g., 10 µM) or ATP (e.g., 5 mM) for 1 hour.

  • Sample Collection: Collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β secretion by this compound compared to the vehicle control.

NF-κB Luciferase Reporter Assay

This assay is used to determine the effect of this compound on NF-κB transcriptional activity.[1][2][3]

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Inhibitor Treatment: Treat the transfected cells with various concentrations of this compound for a specified period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition of NF-κB activity by this compound.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is used to assess the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.[4][7]

  • Cell Treatment: Treat cells (e.g., RAW264.7 macrophages) with this compound followed by stimulation with LPS.

  • Protein Extraction: Prepare whole-cell lysates or nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA.

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation and degradation.

Future Perspectives and Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of inflammatory diseases. Its well-defined mechanism of action as a covalent inhibitor of the NLRP3 inflammasome provides a strong rationale for its further development as a novel anti-inflammatory agent. The traditional use of plants containing this compound for a variety of ailments, now supported by modern scientific evidence, underscores the value of ethnopharmacological knowledge in drug discovery.

Future research should focus on several key areas:

  • In-depth Preclinical Studies: Comprehensive in vivo studies are needed to establish the efficacy, safety, and pharmacokinetic profile of this compound in various disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs could lead to the identification of compounds with improved potency, selectivity, and drug-like properties.

  • Clinical Trials: Ultimately, well-designed clinical trials will be necessary to evaluate the therapeutic potential of this compound in human diseases.

  • Sustainable Sourcing: As interest in this compound grows, sustainable sourcing and cultivation of Sarcandra glabra and other source plants will be crucial to ensure a reliable supply for research and potential commercialization.

References

Chloranthalactone B: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of Chloranthalactone B, a sesquiterpenoid of significant interest to the scientific community, particularly for its potential applications in drug development. This document outlines its chemical properties, biological activity, and mechanism of action, with a focus on its anti-inflammatory effects.

Core Chemical Identifiers

IdentifierValue
CAS Number 66395-03-7[1]
Molecular Formula C₁₅H₁₆O₃[2]

Anti-Inflammatory Activity: Quantitative Analysis

This compound has demonstrated significant anti-inflammatory properties in preclinical studies. Key quantitative data from in vitro experiments using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are summarized below.

BiomarkerConcentration of this compoundPercentage InhibitionReference
Nitric Oxide (NO)12.5 µM65.57%[2]
Prostaglandin (B15479496) E₂ (PGE₂)Not specifiedSignificant Inhibition[2]
Tumor Necrosis Factor-α (TNF-α)Not specifiedSignificant Inhibition[2]
Interleukin-1β (IL-1β)Not specifiedSignificant Inhibition[2]
Interleukin-6 (IL-6)Not specifiedSignificant Inhibition[2]

Mechanism of Action: Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects primarily through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[2][3] It has been shown to specifically block the activation of p38 MAPK, without affecting JNK or ERK1/2.[2] Furthermore, this compound suppresses the phosphorylation of MKK3/6, an upstream kinase of p38.[2] More recent research has also revealed that this compound can covalently bind to cysteine 279 in the NACHT domain of the NLRP3 inflammasome, thereby inhibiting NLRP3-NEK7 interactions and subsequent inflammatory responses.

Below is a diagram illustrating the inhibitory effect of this compound on the p38 MAPK signaling pathway.

ChloranthalactoneB_p38_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MKK3/6 MKK3/6 TLR4->MKK3/6 NLRP3 NLRP3 TLR4->NLRP3 p38 MAPK p38 MAPK MKK3/6->p38 MAPK AP-1 AP-1 p38 MAPK->AP-1 Inflammatory Genes Inflammatory Genes AP-1->Inflammatory Genes This compound This compound This compound->MKK3/6 Inhibits Phosphorylation This compound->p38 MAPK Inhibits Activation This compound->NLRP3 Covalently Binds (Cys279) NEK7 NEK7 NLRP3->NEK7 Interaction

Inhibitory action of this compound on the p38 MAPK and NLRP3 pathways.

Experimental Protocols

The following outlines the key experimental methodologies used to elucidate the anti-inflammatory effects of this compound.

Cell Culture and Treatment

RAW264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells were pre-treated with various concentrations of this compound (e.g., 6.25-50 µM) for a specified time before stimulation with 1 µg/mL of lipopolysaccharide (LPS).[2]

Measurement of Nitric Oxide (NO) Production

NO production in the cell culture supernatants was measured using the Griess reagent. The absorbance at 540 nm was measured with a microplate reader, and the concentration of nitrite (B80452) was determined from a standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

The concentrations of prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the cell culture supernatants were quantified using commercial ELISA kits according to the manufacturer's instructions.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Total RNA was extracted from cells using a suitable reagent. First-strand cDNA was synthesized from the total RNA. The cDNA was then used as a template for PCR with specific primers for iNOS, COX-2, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH) to analyze the mRNA expression levels of these inflammatory mediators.[2]

Western Blot Analysis

Cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of p38, ERK1/2, JNK, and other proteins of interest. After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]

Luciferase Reporter Assay

To assess the effect on AP-1 transcriptional activity, cells were co-transfected with an AP-1 luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization). After treatment with this compound and LPS, luciferase activity was measured using a dual-luciferase reporter assay system.[2]

The workflow for evaluating the anti-inflammatory activity of this compound is depicted in the following diagram.

Experimental_Workflow Cell_Culture RAW264.7 Cell Culture Treatment Pre-treatment with this compound followed by LPS Stimulation Cell_Culture->Treatment Supernatant_Collection Collect Supernatants Treatment->Supernatant_Collection Cell_Lysis Cell Lysis Treatment->Cell_Lysis NO_Assay Griess Assay for NO Supernatant_Collection->NO_Assay ELISA ELISA for Cytokines (PGE₂, TNF-α, IL-1β, IL-6) Supernatant_Collection->ELISA RNA_Extraction RNA Extraction Cell_Lysis->RNA_Extraction Protein_Extraction Protein Extraction Cell_Lysis->Protein_Extraction RT_PCR RT-PCR for mRNA Expression RNA_Extraction->RT_PCR Western_Blot Western Blot for Protein Phosphorylation Protein_Extraction->Western_Blot

References

Methodological & Application

Total Synthesis of Chloranthalactone B: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of (±)-Chloranthalactone B, a member of the lindenane family of sesquiterpenoids. These natural products have garnered significant interest due to their complex molecular architecture and potential biological activities. The synthetic route described herein involves the construction of the key precursor, (±)-Chloranthalactone A, followed by a final diastereoselective epoxidation.

Synthetic Strategy Overview

The total synthesis of (±)-Chloranthalactone B commences from the readily available Hagemann's ester. The synthetic pathway to the intermediate, (±)-Chloranthalactone A, was established by Liu and coworkers and involves a multi-step sequence. The key transformations include a highly diastereoselective intramolecular cyclopropanation to construct the characteristic cis,trans-3/5/6-tricyclic skeleton of the lindenane core.

The final step of the synthesis is the conversion of (±)-Chloranthalactone A to (±)-Chloranthalactone B. This is achieved through an epoxidation reaction, which selectively targets the endocyclic double bond of the butenolide moiety. This transformation is analogous to the synthesis of related epi-chloranthalactones.[1]

Experimental Workflow

G cluster_0 Synthesis of (±)-Chloranthalactone A cluster_1 Synthesis of (±)-Chloranthalactone B Hagemann_s_Ester Hagemann's Ester Intermediate_1 Multi-step Conversion (11 steps) Hagemann_s_Ester->Intermediate_1 Yue, G. et al. Org. Lett. 2011 Chloranthalactone_A (±)-Chloranthalactone A Intermediate_1->Chloranthalactone_A Chloranthalactone_A_2 (±)-Chloranthalactone A Chloranthalactone_B (±)-Chloranthalactone B Chloranthalactone_A_2->Chloranthalactone_B m-CPBA, CH2Cl2

Figure 1. Overall workflow for the total synthesis of (±)-Chloranthalactone B.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of (±)-Chloranthalactone A and its subsequent conversion to (±)-Chloranthalactone B.

StepStarting MaterialProductReagents and ConditionsYield (%)
1-12Hagemann's Ester(±)-Chloranthalactone AMulti-step synthesis as per Yue, G. et al.~14% (overall)
13(±)-Chloranthalactone A(±)-Chloranthalactone Bm-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758) (CH₂Cl₂)High

Note: The yield for the final epoxidation step is expected to be high, based on analogous reactions on similar substrates.

Experimental Protocols

Synthesis of (±)-Chloranthalactone A

The synthesis of (±)-Chloranthalactone A is carried out in 12 steps from Hagemann's ester with an overall yield of 14%, as reported by Yue, G.; Yang, L.; Yuan, C.; Jiang, X.; Liu, B. in Organic Letters 2011, 13, 19, 5406–5408. For detailed experimental procedures, please refer to the supporting information of the original publication. The key features of this synthesis include a diastereoselective epoxidation and an intramolecular cyclopropanation to form the core tricyclic structure.

Protocol for the Synthesis of (±)-Chloranthalactone B from (±)-Chloranthalactone A

This protocol describes the epoxidation of the endocyclic double bond in the butenolide ring of (±)-Chloranthalactone A to yield (±)-Chloranthalactone B.

Materials:

  • (±)-Chloranthalactone A

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (HPLC grade)

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (±)-Chloranthalactone A (1.0 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reagent:

    • To the cooled solution, add m-CPBA (1.1 - 1.5 eq) portion-wise over 5-10 minutes.

    • Stir the reaction mixture at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Reaction Quench and Workup:

    • Once the starting material is consumed (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose the excess peroxide.

    • Follow with the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure (±)-Chloranthalactone B.

Characterization:

The structure of the final product, (±)-Chloranthalactone B, should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), and compared to the data reported in the literature.

Synthetic Pathway Diagram

Total_Synthesis_Chloranthalactone_B Hagemanns_Ester Hagemann's Ester Intermediates Key Intermediates (e.g., Tricyclic Core) Hagemanns_Ester->Intermediates 1. vinylMgBr, CuBr·SMe₂ 2. p-TsOH, ethylene (B1197577) glycol 3. HNMe(OMe)·HCl, n-BuLi 4. n-Bu₃SnCH₂OMOM, n-BuLi 5. CH₂Br₂, n-BuLi 6. LiTMP Chloranthalactone_A (±)-Chloranthalactone A Intermediates->Chloranthalactone_A 7. aq. HCl 8. 1,1'-thiocarbonyldiimidazole 9. P(OMe)₃ 10. ethyl pyruvate, LDA, ZnCl₂ 11. p-TsOH, Ac₂O 12. DBU Chloranthalactone_B (±)-Chloranthalactone B Chloranthalactone_A->Chloranthalactone_B m-CPBA, CH₂Cl₂

Figure 2. Key transformations in the total synthesis of (±)-Chloranthalactone B.

References

Application Notes and Protocols for the Quantification of Chloranthalactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the quantitative analysis of Chloranthalactone B in plant extracts and biological matrices. The methodologies are based on established analytical techniques for structurally similar sesquiterpene lactones. A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is presented for routine analysis, and a more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is detailed for trace-level quantification. Comprehensive experimental protocols, data presentation tables, and workflow diagrams are included to guide researchers in establishing a robust analytical framework for this compound.

Introduction

This compound is a lindenane-type sesquiterpenoid isolated from plants of the family Chloranthaceae.[1] As interest in the pharmacological properties of natural products grows, reliable and validated analytical methods for the quantification of compounds like this compound are crucial for research and drug development. This document outlines two distinct analytical methods for the accurate and precise quantification of this compound. Method validation is a critical component of the analytical process, ensuring the reliability and comparability of results.[2][3][4]

Method 1: Quantification of this compound by HPLC-UV

This method is suitable for the quantification of this compound in plant extracts where concentrations are expected to be relatively high.

Experimental Protocol

1. Sample Preparation (from Plant Material)

  • Drying and Grinding: Dry the plant material (e.g., leaves, roots of Chloranthus species) at 40°C to a constant weight and grind it into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material.

    • Add 20 mL of methanol (B129727).

    • Sonicate for 30 minutes at room temperature.[5]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more on the remaining plant material.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in 1 mL of methanol, vortex for 1 minute, and filter through a 0.22 µm syringe filter into an HPLC vial.[5]

2. Preparation of Calibration Standards

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with methanol to prepare working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

3. HPLC-UV Conditions

ParameterValue
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (50:50, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 225 nm

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Limit of Detection (LOD) 0.3 µg/mL-
Limit of Quantification (LOQ) 1.0 µg/mL-
Precision (%RSD) < 2%≤ 2%
Accuracy (% Recovery) 98.5% - 101.2%98% - 102%
Specificity No interference from matrix componentsPeak purity > 0.99

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Plant Material dry Drying & Grinding start->dry extract Methanol Extraction dry->extract concentrate Evaporation extract->concentrate reconstitute Reconstitution & Filtration concentrate->reconstitute hplc HPLC-UV Injection reconstitute->hplc Filtered Sample chromatogram Data Acquisition hplc->chromatogram integrate Peak Integration chromatogram->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify end end quantify->end Final Concentration

Caption: Workflow for this compound quantification by HPLC-UV.

Method 2: Quantification of this compound by LC-MS/MS

For the quantification of this compound in complex biological matrices such as plasma, a more sensitive and selective LC-MS/MS method is recommended.[5][6][7]

Experimental Protocol

1. Sample Preparation (from Human Plasma)

  • Protein Precipitation:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.

    • Add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally related compound not present in the sample).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid), vortex, and transfer to an LC-MS vial.

2. Preparation of Calibration Standards

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Perform serial dilutions in blank plasma to prepare calibration standards with concentrations ranging from 0.1 ng/mL to 100 ng/mL.

3. LC-MS/MS Conditions

ParameterValue
LC System UPLC/HPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusion of standard
Collision Energy To be optimized

4. Data Analysis

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios against the concentrations of the standards using a weighted (1/x²) linear regression.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9998≥ 0.995
Range 0.1 - 100 ng/mL-
Limit of Detection (LOD) 0.03 ng/mL-
Limit of Quantification (LOQ) 0.1 ng/mL-
Intra-day Precision (%RSD) < 5%≤ 15%
Inter-day Precision (%RSD) < 7%≤ 15%
Accuracy (% Recovery) 95.5% - 104.3%85% - 115%
Matrix Effect 92% - 108%85% - 115%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample precipitate Protein Precipitation start->precipitate evaporate Evaporation precipitate->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Injection reconstitute->lcms Reconstituted Sample mrm MRM Data Acquisition lcms->mrm integrate Peak Area Ratio mrm->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify end end quantify->end Final Concentration

Caption: Bioanalytical workflow for this compound by LC-MS/MS.

Signaling Pathway Visualization (Hypothetical)

While the primary focus of these notes is analytical, understanding the biological context of a compound can be important. If this compound were found to inhibit a specific pathway, for instance, the NF-κB signaling pathway, a diagram could be constructed to visualize this interaction.

Signaling_Pathway cluster_pathway Hypothetical NF-κB Inhibition stimulus Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates gene Gene Transcription nucleus->gene chlor_b This compound chlor_b->ikb_kinase inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Disclaimer

The quantitative data and specific MS parameters presented in this document are hypothetical and intended for illustrative purposes. Researchers must perform their own method development and validation to establish accurate and reliable analytical procedures for this compound. The validation of analytical methods is a prerequisite for ensuring the quality and comparability of results.[2]

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Chloranthalactone B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloranthalactone B is a lindenane-type sesquiterpenoid, a class of natural products known for their diverse biological activities, including anti-inflammatory effects. Understanding the fragmentation pattern of this compound in mass spectrometry is crucial for its identification, characterization, and quantification in complex matrices such as herbal extracts and biological samples. These application notes provide a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a proposed fragmentation pathway based on its chemical structure.

Chemical Profile of this compound

PropertyValue
Chemical Formula C15H16O3
Molecular Weight 244.28 g/mol [1]
Exact Mass 244.11 g/mol [1]
Structure A sesquiterpenoid lactone with a complex pentacyclic structure, including a five-membered lactone ring.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is expected to proceed through a series of characteristic neutral losses from the protonated molecule [M+H]⁺. The proposed pathway is initiated by protonation, likely occurring on the lactone carbonyl oxygen. Subsequent fragmentation events are driven by the stability of the resulting fragment ions.

Key fragmentation steps for sesquiterpenoid lactones often involve the neutral loss of water (H₂O) and carbon monoxide (CO) from the lactone ring.[2] Additionally, cleavages in the sesquiterpenoid skeleton can lead to characteristic product ions.

A proposed fragmentation pathway is illustrated in the following diagram:

Fragmentation_Pathway M_H [M+H]⁺ m/z = 245.12 Fragment1 [M+H-H₂O]⁺ m/z = 227.11 M_H->Fragment1 - H₂O Fragment2 [M+H-CO]⁺ m/z = 217.12 M_H->Fragment2 - CO Fragment3 [M+H-H₂O-CO]⁺ m/z = 199.11 Fragment1->Fragment3 - CO Fragment2->Fragment3 - H₂O Fragment4 Further Fragments Fragment3->Fragment4 Ring Cleavages

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the expected mass-to-charge ratios (m/z) for the protonated molecule and its major fragment ions. These values are calculated based on the elemental composition of this compound.

IonFormulaCalculated m/z
[M+H]⁺C₁₅H₁₇O₃⁺245.12
[M+H-H₂O]⁺C₁₅H₁₅O₂⁺227.11
[M+H-CO]⁺C₁₄H₁₇O₂⁺217.12
[M+H-H₂O-CO]⁺C₁₄H₁₅O⁺199.11

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general method for the analysis of this compound using a standard Liquid Chromatography-Tandem Mass Spectrometry system. Optimization of these parameters may be necessary for specific instrumentation and applications.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727). Serially dilute the stock solution with methanol or a mixture of methanol and water to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Matrix Samples (e.g., Plant Extract, Plasma): Perform a suitable extraction method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and remove interfering matrix components. The final extract should be reconstituted in a solvent compatible with the mobile phase.

2. Liquid Chromatography (LC) Conditions

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry (MS) Conditions

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temperature 350 °C
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)

4. MRM Transitions

For quantitative analysis, the following MRM transitions can be used. The most intense and stable transition should be selected for quantification, while the others can be used for confirmation.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
245.12227.1115
245.12217.1220
245.12199.1125

Collision energy should be optimized for the specific instrument being used.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound is depicted in the diagram below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation LC_Separation LC Separation (C18 Column) Standard_Prep->LC_Separation Matrix_Prep Matrix Extraction Matrix_Prep->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Elution Peak_Integration Peak Integration MS_Detection->Peak_Integration Data Acquisition Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Conclusion

These application notes provide a foundational understanding of the mass spectrometric behavior of this compound and a robust protocol for its analysis. The proposed fragmentation pathway and MRM transitions can be utilized for the sensitive and selective detection and quantification of this compound in various research and development settings. Researchers are encouraged to adapt and optimize the provided methods to suit their specific analytical needs and instrumentation.

References

Application Notes and Protocols for In Vitro Assays of Chloranthalactone B Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and executing in vitro assays to characterize the biological activity of Chloranthalactone B, a sesquiterpenoid lactone with demonstrated anti-inflammatory properties. The following protocols are designed to be detailed and robust, enabling researchers to investigate its mechanism of action and potential therapeutic applications.

Overview of this compound Activity

This compound (CTB) is a natural product isolated from plants of the Chloranthus genus. Published research has identified its significant anti-inflammatory effects, primarily demonstrated in lipopolysaccharide (LPS)-stimulated macrophage models. Key reported activities include the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and various cytokines.[1][2][3] Mechanistically, CTB has been shown to modulate specific signaling pathways, including the p38 MAP Kinase (MAPK) and activator protein-1 (AP-1) pathways.[1][2] More recent evidence also suggests a direct interaction with the NLRP3 inflammasome, highlighting a multi-faceted mechanism of action.[4]

Essential Preliminary Assay: Cell Viability

Prior to assessing the specific biological activities of this compound, it is crucial to determine its cytotoxic profile in the selected cell line. This ensures that the observed effects are not a result of cell death. The MTT assay is a standard colorimetric method for this purpose.

Table 1: Representative Cytotoxicity Data for this compound
Concentration (µM)Cell Viability (%) vs. Vehicle Control
0 (Vehicle)100.00 ± 3.59
6.25104.86 ± 6.90
12.599.68 ± 2.63
2595.33 ± 7.07
50100.71 ± 0.70
10082.76 ± 11.23
Data is representative and based on published findings in RAW264.7 cells.[2] Researchers should generate their own dose-response curve for their specific cell line and experimental conditions.
Protocol 2.1: MTT Cell Viability Assay

This protocol is for assessing cell viability in a 96-well plate format.

Materials:

  • RAW264.7 murine macrophage cell line (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (CTB) stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of CTB in complete medium from the stock solution. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of CTB or vehicle control (medium with the same final concentration of DMSO).

  • Incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[5]

  • Mix thoroughly and incubate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[6]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Assays for Anti-Inflammatory Activity

The following assays are designed to quantify the inhibitory effect of this compound on key inflammatory mediators in LPS-stimulated macrophages.

Table 2: Representative Anti-Inflammatory Activity of this compound
TreatmentNO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Control< 5%< 5%< 5%
LPS (1 µg/mL)100%100%100%
LPS + CTB (12.5 µM)~60%~70%~65%
LPS + CTB (25 µM)~30%~40%~35%
LPS + CTB (50 µM)~10%~15%~10%
Data is an approximate representation based on published findings.[2][3] Actual values should be determined experimentally.
Protocol 3.1: Nitric Oxide (NO) Production - Griess Assay

This protocol measures nitrite (B80452), a stable product of NO, in the cell culture supernatant.

Materials:

  • LPS-stimulated and CTB-treated cell culture supernatants

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well plate

Procedure:

  • Collect 50-100 µL of cell culture supernatant from each well of the treated plate (from a parallel experiment to the MTT assay).

  • Add the supernatant to a new 96-well plate.

  • Prepare a standard curve of sodium nitrite in cell culture medium (ranging from 1 to 100 µM).

  • Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.[7]

  • Add 100 µL of the freshly prepared Griess reagent to each well containing supernatant or standard.[8]

  • Incubate for 10-15 minutes at room temperature in the dark.

  • Measure the absorbance at 540-550 nm.[7][8]

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3.2: Cytokine Quantification - ELISA

This protocol describes the general steps for a sandwich ELISA to measure TNF-α and IL-6.

Materials:

  • ELISA kits for human or murine TNF-α and IL-6

  • LPS-stimulated and CTB-treated cell culture supernatants

  • Wash buffer, substrate solution, and stop solution (typically provided in the kit)

  • Microplate reader

Procedure:

  • Prepare the ELISA plate, standards, and samples according to the manufacturer's protocol.[9][10][11]

  • Typically, this involves coating the plate with a capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add standards and cell culture supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody (often biotinylated).

  • Incubate, wash, and then add an enzyme conjugate (e.g., Streptavidin-HRP).

  • Incubate, wash, and add the substrate solution to develop the color.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm.[11]

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Mechanistic Assays: Signaling Pathway Analysis

To elucidate the mechanism of action, it is essential to investigate the effect of this compound on key inflammatory signaling pathways.

Workflow for Signaling Pathway Analysis

G cluster_0 Cell Treatment cluster_1 Protein Analysis (Western Blot) cluster_2 Transcriptional Activity (Luciferase Assay) Cell_Culture Seed RAW264.7 Cells Pretreat Pre-treat with CTB Cell_Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Lysis Cell Lysis Stimulate->Lysis Quantify Protein Quantification Lysis->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation (e.g., p-p38, p65) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect Transfect Transfect with Reporter Plasmid (e.g., NF-κB-Luc, AP-1-Luc) Treat_Luc Treat and Stimulate Cells Transfect->Treat_Luc Lysis_Luc Cell Lysis Treat_Luc->Lysis_Luc Assay_Luc Measure Luciferase Activity Lysis_Luc->Assay_Luc

Caption: Experimental workflows for Western Blot and Luciferase Reporter Assays.

Protocol 4.1: Western Blot for MAPK and NF-κB Pathways

This protocol is for detecting the phosphorylation status of key signaling proteins.

Materials:

  • Cell lysates from treated cells

  • Protein assay reagent (e.g., BCA kit)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, anti-p-IκBα, anti-IκBα, anti-p65)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with CTB and/or LPS for appropriate times (e.g., 15-60 minutes for phosphorylation events).

  • Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.[12]

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the image using a gel documentation system. Analyze band intensities, normalizing phosphoproteins to total protein levels.

Protocol 4.2: NF-κB/AP-1 Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB or AP-1.

Materials:

  • HEK293T or RAW264.7 cells

  • NF-κB or AP-1 luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB or AP-1 reporter plasmid and the Renilla control plasmid.[13][14]

  • Allow cells to recover for 24 hours.

  • Pre-treat the cells with various concentrations of CTB for 1-2 hours.

  • Stimulate with an appropriate activator (e.g., TNF-α or LPS) for 6-8 hours.[13]

  • Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Measure firefly luciferase activity, followed by Renilla luciferase activity in the same well using a luminometer with injectors.[15]

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for transfection efficiency and cell number.

Signaling Pathways Modulated by this compound

G cluster_0 MAPK Signaling Pathway cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 LPS->TLR4 Phosphorylates & Degrades MKK3_6 MKK3/6 TLR4->MKK3_6 IKK IKK Complex TLR4->IKK Phosphorylates & Degrades p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 Inflammatory_Genes_MAPK Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_Genes_MAPK CTB_MAPK This compound CTB_MAPK->p38 Inhibits Phosphorylation IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes_NFkB Inflammatory Genes NFkB_nucleus->Inflammatory_Genes_NFkB CTB_NFkB This compound (Minor/No Effect) CTB_NFkB->NFkB

Caption: Known and potential signaling pathways affected by this compound.

Apoptosis Assays

While the primary described activity of this compound is anti-inflammatory, it is prudent to assess its potential to induce apoptosis, especially at higher concentrations or in different cell types (e.g., cancer cells).

Protocol 5.1: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Treated cells

  • PBS

  • Flow cytometer

Procedure:

  • Induce apoptosis in your target cells using CTB at various concentrations for a specified time (e.g., 24-48 hours).

  • Collect both adherent and floating cells. Centrifuge at a low speed.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16][17]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples immediately by flow cytometry. Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Protocol 5.2: Caspase-3/7 Activity Assay

This luminescent assay quantifies the activity of effector caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Treated cells in a white-walled 96-well plate

  • Plate-reading luminometer

Procedure:

  • Culture and treat cells with CTB in a white-walled 96-well plate.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by mixing the substrate and buffer.[18]

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[18]

  • Mix the contents on a plate shaker for 30-60 seconds.

  • Incubate at room temperature for 1-3 hours, protected from light.[18][19]

  • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.

Apoptosis Detection Workflow

G cluster_0 Cell Treatment for Apoptosis cluster_1 Annexin V/PI Staining cluster_2 Caspase-3/7 Activity Assay Cell_Culture Seed Cells Treat Treat with CTB Cell_Culture->Treat Incubate Incubate (24-48h) Treat->Incubate Harvest Harvest Cells Incubate->Harvest Equilibrate Equilibrate Plate to RT Incubate->Equilibrate Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Add_Reagent Add Caspase-Glo® 3/7 Reagent Equilibrate->Add_Reagent Incubate_Lumi Incubate (1-3h) Add_Reagent->Incubate_Lumi Measure Measure Luminescence Incubate_Lumi->Measure

Caption: Workflow for assessing apoptosis via Annexin V/PI staining and caspase activity.

References

Application Notes: Chloranthalactone B as a Potent Anti-Inflammatory Agent in RAW264.7 Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloranthalactone B (CTB), a lindenane-type sesquiterpenoid derived from the medicinal herb Sarcandra glabra, has demonstrated significant anti-inflammatory properties. These application notes provide a comprehensive overview of the effects of CTB on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a widely used in vitro model for studying inflammation. The data presented herein showcases CTB's potential as a therapeutic agent for inflammatory diseases by its ability to suppress the production of key inflammatory mediators. The underlying mechanism of action involves the targeted inhibition of the p38 MAPK and AP-1 signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects by intervening in specific intracellular signaling cascades initiated by inflammatory stimuli such as LPS. In RAW264.7 cells, LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4). This activation triggers downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to the transcription and release of pro-inflammatory cytokines and mediators.

CTB has been shown to selectively block the activation of p38 MAPK, a key kinase in the MAPK pathway, but not the c-Jun N-terminal kinase (JNK) or extracellular signal-regulated kinase 1/2 (ERK1/2).[1][2] Furthermore, CTB suppresses the phosphorylation of MKK3/6, an upstream kinase of p38. This targeted inhibition of the p38 MAPK pathway leads to a downstream reduction in the activation of the transcription factor activator protein-1 (AP-1).[1][2] Interestingly, CTB's mechanism does not appear to significantly involve the inhibition of NF-κB luciferase activity, suggesting a specific mode of action.[3] More recent research also indicates that CTB can covalently bind to the NACHT domain of NLRP3, thereby attenuating NLRP3-driven inflammation, which is a key component of the innate immune response.[4]

Data Summary

The anti-inflammatory efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings, demonstrating the dose-dependent inhibitory effects of CTB on the production of pro-inflammatory mediators in LPS-stimulated RAW264.7 cells.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Production (% of LPS control)
Control-Not Detected
LPS (1 µg/mL)-100%
CTB + LPS12.534.43%
CTB + LPS25Significantly Reduced
CTB + LPS50Significantly Reduced

Data synthesized from studies demonstrating a dose-dependent inhibition of NO production.[2][3]

Table 2: Effect of this compound on Pro-inflammatory Cytokine and Mediator Production

MediatorCTB Concentration (µM)Inhibition
Prostaglandin E2 (PGE2)25, 50Considerable Inhibition
Tumor Necrosis Factor α (TNF-α)25, 50Considerable Inhibition
Interleukin-1β (IL-1β)25, 50Considerable Inhibition
Interleukin-6 (IL-6)25, 50Considerable Inhibition

CTB significantly inhibits the production of these key inflammatory molecules in a dose-dependent manner.[1][2][3]

Table 3: Effect of this compound on Gene Expression of Inflammatory Mediators

GeneCTB Concentration (µM)Expression Level
iNOS25, 50Inhibited
COX-225, 50Inhibited
TNF-α25, 50Inhibited
IL-1β25, 50Inhibited

The inhibition of inflammatory mediator production is correlated with a reduction in their gene expression at the transcriptional level.[1][2][3]

Visualizing the Mechanism and Workflow

To better understand the experimental process and the molecular pathways affected by this compound, the following diagrams are provided.

G cluster_0 Experimental Workflow cluster_1 Downstream Analysis RAW264_7 RAW264.7 Cells Pretreat Pre-treat with this compound RAW264_7->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Collect Collect Supernatant & Cell Lysates Incubate->Collect Griess Griess Assay (NO) Collect->Griess ELISA ELISA (PGE2, Cytokines) Collect->ELISA qPCR qRT-PCR (Gene Expression) Collect->qPCR Western Western Blot (Protein Expression) Collect->Western

Experimental workflow for studying this compound.

G cluster_pathway LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway JNK_ERK JNK/ERK TLR4->JNK_ERK p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) AP1->Inflammatory_Genes CTB This compound CTB->MKK3_6

References

Investigating the Anti-Cancer Potential of Chloranthalactone B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological activities of Chloranthalactone B (CTB), a sesquiterpenoid lactone isolated from Sarcandra glabra, have primarily focused on its anti-inflammatory properties. However, the potential anti-cancer effects of this natural compound remain largely unexplored in publicly available scientific literature. This document provides a comprehensive set of detailed application notes and protocols to guide researchers, scientists, and drug development professionals in the systematic investigation of the anti-cancer properties of this compound.

While direct evidence of this compound's anti-cancer efficacy is not yet established, its known inhibitory effects on inflammatory pathways, such as the NF-κB and MAPK signaling cascades, suggest a plausible role in modulating cancer cell proliferation, survival, and metastasis. The following sections outline proposed experimental strategies and methodologies to thoroughly evaluate its potential as an anti-cancer agent.

Data Presentation: Structured Tables for Quantitative Analysis

To ensure clear and comparative analysis of experimental data, all quantitative results should be organized into structured tables. Below are templates for recording key metrics in the evaluation of this compound's anti-cancer activity.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7 Breast Adenocarcinoma24
48
72
MDA-MB-231 Breast Adenocarcinoma24
48
72
A549 Lung Carcinoma24
48
72
HCT116 Colorectal Carcinoma24
48
72
PC-3 Prostate Adenocarcinoma24
48
72
HepG2 Hepatocellular Carcinoma24
48
72

Table 2: Effect of this compound on Apoptosis Induction

Cell LineTreatmentConcentration (µM)% Apoptotic Cells (Annexin V+/PI-)% Necrotic Cells (Annexin V+/PI+)
MCF-7 Control0
CTB[IC50]
CTB[2 x IC50]
A549 Control0
CTB[IC50]
CTB[2 x IC50]

Table 3: In Vivo Tumor Growth Inhibition by this compound

Treatment GroupDose (mg/kg)Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control -0
This compound 25
This compound 50
Positive Control -

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization of the investigation into this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Treat cells with this compound at the determined IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key signaling proteins involved in cancer progression.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-NF-κB p65, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound for the desired time and concentrations.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Athymic nude mice (4-6 weeks old)

  • Human cancer cells (e.g., A549, HCT116)

  • Matrigel

  • This compound formulation for injection (e.g., in a solution of DMSO, Cremophor EL, and saline)

  • Calipers

  • Anesthesia

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Randomly divide the mice into treatment groups (vehicle control, this compound low dose, this compound high dose, positive control).

  • Administer the treatments (e.g., intraperitoneal injection) every other day for a specified period (e.g., 21 days).

  • Measure the tumor volume with calipers every 3 days using the formula: Volume = (length x width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Mandatory Visualizations

Diagrams illustrating key signaling pathways and experimental workflows are essential for a clear understanding of the proposed research.

G cluster_0 Experimental Workflow for In Vitro Anti-Cancer Evaluation A Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B This compound Treatment (Dose- and Time-Dependent) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Analysis (Annexin V/PI Staining) B->D E Western Blot Analysis (Signaling Proteins) B->E F Data Analysis and IC50 Determination C->F

Workflow for in vitro anti-cancer screening of this compound.

G cluster_1 Hypothesized Inhibition of the NF-κB Signaling Pathway Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) IKK IKK Complex Cytokines->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Initiates CTB This compound CTB->IKK Inhibits?

Proposed mechanism of this compound via NF-κB pathway.

G cluster_2 Hypothesized Inhibition of the STAT3 Signaling Pathway GrowthFactors Growth Factors / Cytokines (e.g., IL-6) JAK JAK GrowthFactors->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Nucleus->Transcription Initiates CTB This compound CTB->JAK Inhibits? CTB->STAT3 Inhibits Phosphorylation?

Proposed mechanism of this compound via STAT3 pathway.

By following these detailed protocols and utilizing the structured data presentation formats, researchers can systematically evaluate the anti-cancer potential of this compound and contribute valuable knowledge to the field of cancer drug discovery.

Chloranthalactone B mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloranthalactone B (CTB) is a lindenane-type sesquiterpenoid lactone isolated from plants of the Chloranthaceae family, such as Sarcandra glabra and Chloranthus japonicus.[1][2] These plants have a history of use in traditional medicine for treating inflammatory conditions and traumatic injuries.[1][3] CTB has emerged as a molecule of significant interest due to its potent anti-inflammatory and potential anticancer activities.[4][5][6] This document provides a detailed overview of the mechanism of action of this compound in biological systems, supported by quantitative data and experimental protocols.

Mechanism of Action

This compound exerts its biological effects primarily through the modulation of key inflammatory signaling pathways. The core of its mechanism involves the inhibition of the NLRP3 inflammasome, a multi-protein complex crucial for the activation of inflammatory responses.[7][8][9] Additionally, CTB has been shown to suppress other pro-inflammatory pathways, including those mediated by activator protein-1 (AP-1), p38 mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB).[1][10]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[11] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.[7][8]

This compound has been identified as a specific, covalent inhibitor of the NLRP3 inflammasome.[7][8] It directly targets the NLRP3 protein by forming a covalent bond with cysteine 279 (Cys279) located in the NACHT domain.[7][8] This interaction is mediated by the epoxide motif of CTB.[7][8] The covalent binding of CTB to NLRP3 blocks the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation.[7][8] This inhibitory action has been demonstrated to be effective in animal models of gout, peritonitis, and acute lung injury.[7][8]

Inhibition of AP-1 and p38 MAPK Pathways

In lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of various inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This inhibition occurs at the transcriptional level.[1] CTB achieves this by blocking the activation of the p38 MAPK pathway and subsequently inhibiting the transcriptional activity of AP-1.[1] Specifically, CTB suppresses the phosphorylation of MKK3/6, an upstream kinase of p38.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is another critical regulator of inflammation. Some studies on lindenane-type sesquiterpenoids, structurally related to CTB, have demonstrated the inhibition of the NF-κB pathway. For instance, chlojaponilactone B, also isolated from Chloranthus japonicus, was found to suppress NF-κB signaling by inhibiting IκBα phosphorylation and the nuclear translocation of the p65 subunit.[10] This leads to a downstream reduction in the expression of pro-inflammatory genes. While direct and extensive evidence for CTB's effect on NF-κB is still developing, the activity of similar compounds suggests this as a likely additional mechanism of action.

Data Presentation

The following tables summarize the quantitative data from key experiments demonstrating the inhibitory effects of this compound.

Table 1: Inhibitory Effect of this compound on NO Production in LPS-Stimulated RAW 264.7 Macrophages [1]

CTB Concentration (µM)NO Production (% of LPS control)
0 (LPS only)100%
5Significantly reduced
10Significantly reduced
20Significantly reduced

Note: The original data was presented as a bar graph. The table reflects the dose-dependent inhibitory trend.

Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages [1]

CytokineCTB Concentration (µM)Inhibition
PGE25, 10, 20Dose-dependent
TNF-α5, 10, 20Dose-dependent
IL-1β5, 10, 20Dose-dependent
IL-65, 10, 20Dose-dependent

Table 3: Effect of this compound on NLRP3 Inflammasome Activation [7][8]

AssayEffect of CTB
IL-1β secretion (induced by various agonists)Significantly inhibited
NLRP3-NEK7 interactionInhibited
Covalent binding to NLRP3 (Cys279)Confirmed

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Cytotoxicity Assay

A cytotoxicity assay is crucial to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Method: A luminescent cell viability assay, such as one measuring the release of a protease from damaged cells, can be used.[12]

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add the luminogenic, cell-impermeant peptide substrate to the wells.

    • Incubate at room temperature for 15-30 minutes.

    • Measure luminescence using a plate reader.

    • An increase in luminescence indicates a loss of cell membrane integrity and cytotoxicity.

Nitric Oxide (NO) Production Assay
  • Method: Griess Reagent assay.

  • Procedure:

    • Culture RAW 264.7 cells in a 96-well plate and treat as described above.

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Western Blot Analysis
  • Purpose: To determine the protein expression levels of key signaling molecules (e.g., p-p38, p38, iNOS, COX-2).

  • Procedure:

    • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-immunoprecipitation (Co-IP) Assay
  • Purpose: To investigate the interaction between NLRP3 and NEK7.

  • Procedure:

    • Lyse cells treated with this compound and appropriate stimuli.

    • Incubate the cell lysates with an anti-NLRP3 antibody overnight at 4°C.

    • Add protein A/G-agarose beads and incubate for an additional 2-4 hours.

    • Wash the beads several times with lysis buffer.

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an anti-NEK7 antibody.

Visualizations

Chloranthalactone_B_NLRP3_Inhibition cluster_stimuli Inflammatory Stimuli (e.g., LPS, ATP) cluster_cell Macrophage Stimuli Stimuli NLRP3_inactive Inactive NLRP3 Stimuli->NLRP3_inactive Activation NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Oligomerization NEK7 NEK7 NEK7->NLRP3_active ASC ASC ASC->NLRP3_active Pro_Caspase1 Pro-Caspase-1 Pro_Caspase1->NLRP3_active Caspase1 Active Caspase-1 NLRP3_active->Caspase1 Cleavage IL1B Mature IL-1β (Secretion) Caspase1->IL1B Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->Caspase1 CTB This compound CTB->NLRP3_inactive Covalent binding to Cys279 Inhibits NLRP3-NEK7 interaction

Caption: Inhibition of the NLRP3 inflammasome by this compound.

Chloranthalactone_B_MAPK_AP1_Inhibition cluster_pathway MAPK/AP-1 Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 Activation p38 p38 MAPK MKK3_6->p38 Phosphorylation AP1 AP-1 p38->AP1 Activation Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) AP1->Pro_inflammatory_genes Transcription CTB This compound CTB->MKK3_6 Inhibits Phosphorylation

Caption: Inhibition of the p38 MAPK/AP-1 pathway by this compound.

Experimental_Workflow_CTB Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for Specified Time Stimulation->Incubation Collect_Samples Collect Supernatant and Cell Lysates Incubation->Collect_Samples Downstream_Assays Perform Downstream Assays Collect_Samples->Downstream_Assays Griess_Assay Griess Assay (NO) Downstream_Assays->Griess_Assay ELISA ELISA (Cytokines) Downstream_Assays->ELISA Western_Blot Western Blot (Protein Expression) Downstream_Assays->Western_Blot Data_Analysis Data Analysis and Interpretation Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

References

Application Notes: Experimental Design for Chloranthalactone B Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloranthalactone B is a lindenane-type sesquiterpenoid lactone derived from plants of the Chloranthus genus, such as Sarcandra glabra and Chloranthus erectus.[1][2] Terpenoids that possess a lactone moiety are recognized for a variety of biological activities, including anti-inflammatory, antimicrobial, anticancer, and cytotoxic effects.[1][3] Preliminary in vitro studies on this compound have demonstrated its anti-inflammatory potential by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[1] Furthermore, related compounds from the same plant genus have been shown to modulate key inflammatory signaling pathways, such as the JNK/AP-1 pathway.[1]

These application notes provide a framework for designing preclinical animal studies to evaluate the pharmacokinetic, toxicological, and efficacy profiles of this compound. The protocols outlined are intended for researchers in drug development and pharmacology, focusing on potential anti-inflammatory, anti-cancer, and neuroprotective applications.

Pharmacokinetic (PK) Studies

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is fundamental for designing subsequent toxicology and efficacy studies.[4] Rodent models, such as mice or rats, are commonly used for initial PK profiling.[5][6]

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

Materials:

  • This compound (analytical grade)

  • Vehicle (e.g., 0.5% carboxymethylcellulose, or a solution containing DMSO, PEG400, and saline)

  • Sprague-Dawley rats (male and female, 8-10 weeks old)[7]

  • Cannulation equipment (for IV studies)

  • Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)

  • Centrifuge, vortex mixer, and -80°C freezer

  • LC-MS/MS system for bioanalysis[5]

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).[8]

  • Group Allocation: Randomly assign animals to two main groups: Intravenous (IV) and Oral (PO) administration. Further divide these into subgroups for each time point (n=3-4 animals per time point).[5]

  • Dosing:

    • IV Group: Administer this compound (e.g., 1-5 mg/kg) via tail vein or a jugular vein cannula.[7]

    • PO Group: Administer this compound (e.g., 10-50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (~100-200 µL) at predetermined time points.[4]

    • IV Route: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[5]

    • PO Route: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[5]

  • Sample Processing: Immediately place blood into anticoagulant tubes. Centrifuge at ~2,000g for 10 minutes to separate plasma.[8] Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software like PKSolver.[7]

Data Presentation:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last point
AUC(0-inf) Area under the curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Bioavailability (calculated from IV and PO data)

Toxicology Studies

Toxicology studies are essential to determine the safety profile of the compound and to establish a safe dose range for efficacy studies.[9] These studies are typically conducted in at least one rodent and one non-rodent species under Good Laboratory Practice (GLP) guidelines.[10]

Protocol 2: Acute and Repeated-Dose Toxicity Study in Rodents

Objective: To evaluate the potential toxicity of this compound after a single dose (acute) and after daily administration for 14 or 28 days (sub-chronic).

Materials:

  • This compound

  • Vehicle

  • Wistar rats or CD-1 mice (equal numbers of males and females)

  • Standard laboratory equipment for clinical observations, body weight, and food consumption measurements.

  • Equipment for hematology, clinical chemistry analysis, and histopathology.

Procedure:

  • Study Design:

    • Acute Study: A single administration of this compound at multiple dose levels (e.g., 50, 200, 1000 mg/kg) and a vehicle control group. Observe animals for 14 days.

    • Repeated-Dose Study (14 or 28 days): Daily administration (e.g., oral gavage) of at least three dose levels (low, medium, high) and a vehicle control. Include a recovery group for the high-dose and control groups (observed for 14 days post-treatment).

  • Animal Grouping: Assign animals (n=5-10 per sex per group) to different dose groups.[10]

  • Observations:

    • Mortality/Morbidity: Check twice daily.

    • Clinical Signs: Detailed observations for signs of toxicity (e.g., changes in posture, activity, respiration) daily.[9]

    • Body Weight and Food Consumption: Record weekly.

  • Terminal Procedures:

    • At the end of the study, collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy. Record organ weights (e.g., liver, kidneys, spleen, brain).

    • Preserve organs and tissues in 10% buffered formalin for histopathological examination.[8]

Data Presentation:

ParameterEndpoints to be Measured
Clinical Observations Type, incidence, and severity of toxic signs.
Body Weight Weekly body weight and overall weight gain.
Hematology Red blood cell count, white blood cell count (differential), hemoglobin, hematocrit, platelets.
Clinical Chemistry Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), urea, creatinine, glucose.
Organ Weights Absolute and relative (to body weight) organ weights.
Histopathology Microscopic examination of tissues for lesions, inflammation, or cellular damage.

Efficacy Studies

Based on the known in vitro anti-inflammatory activity of this compound, the following in vivo models are proposed.

Protocol 3: Anti-Inflammatory Efficacy - Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating acute anti-inflammatory activity.[11][12]

Objective: To assess the ability of this compound to reduce acute inflammation in the rat paw edema model.

Materials:

  • This compound

  • Vehicle

  • Positive control: Indomethacin or Diclofenac (10 mg/kg)[13]

  • 1% w/v Carrageenan solution in sterile saline

  • Sprague-Dawley rats

  • Plethysmometer or digital calipers for measuring paw volume/thickness.

Procedure:

  • Animal Grouping: Randomly divide rats into groups (n=6-8 per group): Vehicle Control, Positive Control, and at least three this compound treatment groups (e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the vehicle, positive control, or this compound orally one hour before inducing inflammation.[11]

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[11]

  • Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point.

Data Presentation:

Time (hours)Paw Volume (mL) - Vehicle ControlPaw Volume (mL) - Positive ControlPaw Volume (mL) - CTB (Low Dose)Paw Volume (mL) - CTB (Mid Dose)Paw Volume (mL) - CTB (High Dose)% Inhibition (High Dose)
0N/A
1
2
3
4
5
Protocol 4: Anti-Cancer Efficacy - Human Tumor Xenograft Model in Mice

This model is a cornerstone of preclinical cancer research, used to evaluate the effect of a compound on tumor growth in a living organism.[14][15]

Objective: To determine the in vivo anti-tumor activity of this compound on the growth of human cancer cell-derived tumors.

Materials:

  • This compound

  • Vehicle

  • Positive control (a standard-of-care chemotherapy agent for the chosen cell line)

  • Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Immunodeficient mice (e.g., NOD/SCID or Nude mice)[16]

  • Matrigel (optional, to aid tumor establishment)

  • Digital calipers for tumor measurement.

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL saline, possibly mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (n=8-10 per group): Vehicle Control, Positive Control, and this compound treatment groups.

  • Dosing: Administer treatments (e.g., daily via oral gavage or intraperitoneal injection) for a set period (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record animal body weights at the same time to monitor toxicity.

  • Endpoint: Euthanize mice when tumors in the control group reach the maximum allowed size, or at the end of the treatment period. Excise tumors, weigh them, and process for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the final tumor volumes and weights between the treatment and control groups. Calculate the tumor growth inhibition (TGI).

Data Presentation:

GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Final Tumor Weight (g)% Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle Control N/A
Positive Control
CTB (Low Dose)
CTB (High Dose)
Protocol 5: Neuroprotective Efficacy - LPS-Induced Neuroinflammation in Mice

Given the evidence of anti-inflammatory effects in macrophage-like cells, this model is relevant for exploring neuroprotective potential.[1]

Objective: To evaluate the ability of this compound to mitigate neuroinflammatory responses and associated behavioral deficits in an LPS-induced mouse model.

Materials:

  • This compound

  • Vehicle

  • Lipopolysaccharide (LPS) from E. coli

  • C57BL/6 mice[17]

  • Behavioral testing apparatus (e.g., open field, Y-maze)

  • ELISA kits for cytokine measurement (TNF-α, IL-1β, IL-6)

  • Equipment for immunohistochemistry (e.g., for Iba1, GFAP staining).

Procedure:

  • Animal Grouping: Divide mice into groups (n=8-10 per group): Saline + Vehicle, LPS + Vehicle, and LPS + this compound (at least two doses).

  • Pre-treatment: Administer this compound or vehicle orally for a period (e.g., 7-14 days) before the LPS challenge.

  • LPS Challenge: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 0.25-1 mg/kg) or saline.

  • Behavioral Testing: 24-48 hours after LPS injection, conduct behavioral tests to assess sickness behavior, anxiety, and memory (e.g., open field test for locomotor activity, Y-maze for spatial memory).

  • Tissue Collection: Following behavioral tests, euthanize the animals. Perfuse with saline and collect brain tissue. Dissect specific regions like the hippocampus and cortex.

  • Biochemical and Histological Analysis:

    • Cytokine Analysis: Homogenize brain tissue and measure levels of TNF-α, IL-1β, and IL-6 using ELISA.

    • Immunohistochemistry: Analyze brain sections for microglial activation (Iba1 staining) and astrogliosis (GFAP staining).

  • Data Analysis: Compare behavioral scores, cytokine levels, and glial activation markers between the LPS + Vehicle group and the this compound treatment groups.

Data Presentation:

GroupLocomotor Activity (Distance traveled)Y-Maze Spontaneous Alternation (%)Hippocampal TNF-α (pg/mg protein)Hippocampal IL-1β (pg/mg protein)Iba1+ Cell Count (cells/mm²)
Saline + Vehicle
LPS + Vehicle
LPS + CTB (Low)
LPS + CTB (High)

Visualizations

G General Experimental Workflow for this compound cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation PK Pharmacokinetic Studies (ADME Profile) Tox Toxicology Studies (Safety & Dose Finding) PK->Tox Determines Dose Range AntiInflam Anti-Inflammatory Models (e.g., Paw Edema) Tox->AntiInflam Defines Safe Doses AntiCancer Anti-Cancer Models (e.g., Xenograft) Tox->AntiCancer Neuro Neuroprotective Models (e.g., LPS-induced) Tox->Neuro G Protocol Workflow: Carrageenan-Induced Paw Edema start_end start_end action_node action_node measurement_node measurement_node analysis_node analysis_node start Start grouping 1. Group Animals (Vehicle, Positive Control, CTB Doses) start->grouping dosing 2. Administer Compound (PO) (t = -60 min) grouping->dosing measure0 3. Measure Initial Paw Volume (t = 0) dosing->measure0 induce 4. Inject Carrageenan (Sub-plantar) measure0->induce measure_series 5. Measure Paw Volume Hourly (t = 1, 2, 3, 4, 5 hr) induce->measure_series analyze 6. Calculate % Edema Inhibition measure_series->analyze end_node End analyze->end_node G Hypothetical Signaling Pathway of this compound (CTB) LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds JNK JNK TLR4->JNK activates cJun c-Jun JNK->cJun phosphorylates AP1 AP-1 (Transcription Factor) cJun->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Genes induces transcription Mediators Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators leads to production CTB This compound CTB->JNK Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chloranthalactone B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Chloranthalactone B synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

General Synthesis Workflow

The synthesis of this compound, a lindenane-type sesquiterpenoid, involves a multi-step sequence. A plausible synthetic route, based on the synthesis of related compounds, is outlined below. This workflow highlights the key transformations that are critical for achieving a high overall yield.

This compound Synthesis Workflow A Starting Material (e.g., epi-Lindenene) B Furan (B31954) Oxidation to Butenolide A->B 1. Oxidation C Aldol (B89426) Condensation B->C 2. Aldol Reaction D Dehydration C->D 3. Elimination E Epoxidation (e.g., with mCPBA) D->E 4. Epoxidation F This compound E->F Final Product

Caption: General synthetic workflow for this compound.

I. Furan Oxidation to Butenolide

The conversion of a furan moiety in a lindenane precursor to a butenolide is a crucial step. This is often achieved through oxidation, for example, using singlet oxygen or other oxidizing agents like sodium chlorite (B76162).

Troubleshooting & FAQs

Q1: The yield of my butenolide is low after singlet oxygen oxidation. What are the potential causes and solutions?

A1: Low yields in singlet oxygen oxidation of furans can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC to ensure all starting material is consumed. If the reaction is sluggish, consider increasing the irradiation time or the concentration of the photosensitizer (e.g., Rose Bengal).

  • Decomposition of Endoperoxide: The intermediate endoperoxide can be unstable. Ensure the reaction is carried out at a low temperature (e.g., -78 °C) to minimize decomposition.

  • Side Reactions: The excited photosensitizer can participate in side reactions. Ensure the solvent is pure and degassed to minimize quenching of singlet oxygen.

  • Inefficient Workup: The workup procedure can affect the yield. A mild workup is often necessary to avoid degradation of the product.

Q2: I am observing the formation of multiple unidentified byproducts during the furan oxidation. How can I improve the selectivity?

A2: The formation of byproducts is a common issue. To improve selectivity:

  • Choice of Oxidant: Compare different oxidation protocols. For instance, using sodium chlorite in the presence of a buffer can sometimes provide a cleaner reaction and higher yield compared to singlet oxygen.[1]

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Methanol (B129727) can participate in the reaction to form a methoxyfuranone, which can then be hydrolyzed to the desired hydroxyfuranone in a subsequent step, sometimes leading to higher overall yields.[1]

  • Control of pH: Maintaining a stable pH with a buffer, such as monopotassium phosphate, can prevent unwanted side reactions like double bond migration.[1]

Data Presentation: Comparison of Furan Oxidation Methods
Oxidant/ConditionsSubstrateSolventYield of ButenolideReference
Singlet Oxygen, Hünig's baseModel Compound 11Dichloromethane (B109758)Low[1]
Singlet Oxygen, then KOHModel Compound 11Methanol80% (methoxyfuranone), then 77% (hydroxyfuranone)[1]
Sodium ChloriteModel Compound 11Not specifiedExcellent[1]
Singlet Oxygen2-trimethylsilyl derivative 15Methanol/THF79%[1]
Experimental Protocol: Furan Oxidation using Singlet Oxygen
  • Preparation: Dissolve the furan-containing starting material (1.0 eq) and a photosensitizer (e.g., Rose Bengal, 0.05 eq) in a mixture of methanol and THF.

  • Reaction: Cool the solution to -78 °C. Bubble a steady stream of oxygen through the solution while irradiating with a suitable light source (e.g., 150W tungsten lamps) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[1]

  • Workup: After the reaction is complete, cease oxygen flow and remove the light source. Allow the solution to warm to room temperature. Add a mild reducing agent (e.g., dimethyl sulfide) to quench any remaining peroxides.

  • Purification: Remove the solvent under reduced pressure. The resulting residue, containing the methoxyfuranone, can be hydrolyzed with a base like potassium hydroxide (B78521) to yield the desired hydroxyfuranone.[1] Purify the final product by flash column chromatography.

II. Aldol Condensation

This step is crucial for building the carbon skeleton. Challenges often involve controlling the reaction to prevent self-condensation and achieving the desired stereoselectivity.

Troubleshooting & FAQs

Q1: My aldol condensation is resulting in a complex mixture of products. How can I improve the yield of the desired crossed-aldol product?

A1: A complex product mixture is often due to competing self-condensation reactions and lack of regioselectivity. To address this:

  • Choice of Base and Aldehyde: Use a non-enolizable aldehyde if possible. If both carbonyl compounds can enolize, use a strong, non-nucleophilic base (e.g., LDA) to pre-form the enolate of one carbonyl compound before adding the second carbonyl compound (the electrophile).

  • Reaction Temperature: Maintain a low temperature (e.g., -78 °C) during the addition to minimize side reactions and improve selectivity.

  • Order of Addition: Slowly add the electrophilic carbonyl compound to the pre-formed enolate solution to ensure the electrophile is always in low concentration relative to the enolate, thus minimizing self-condensation of the electrophile.

Q2: The diastereoselectivity of my aldol reaction is poor. How can I control the stereochemical outcome?

A2: Diastereoselectivity in aldol reactions is influenced by the geometry of the enolate (E vs. Z) and the transition state of the reaction.

  • Enolate Formation: The choice of base and solvent can influence the E/Z ratio of the enolate. For example, using LDA in THF typically favors the formation of the E-enolate, leading to the anti-aldol product.

  • Lewis Acid Additives: The addition of Lewis acids (e.g., ZnCl₂, MgBr₂) can chelate to both the enolate and the aldehyde, leading to a more rigid transition state and potentially higher diastereoselectivity.

Experimental Protocol: Directed Aldol Condensation
  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA (1.05 eq) in THF and stir for 30-60 minutes to ensure complete enolate formation.

  • Aldol Addition: To the enolate solution at -78 °C, add the aldehyde (1.0 eq) dropwise. Stir the reaction mixture at this temperature for 1-2 hours, monitoring the progress by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

III. Dehydration of the Aldol Adduct

The β-hydroxy carbonyl compound formed in the aldol reaction is often dehydrated to an α,β-unsaturated carbonyl compound.

Troubleshooting & FAQs

Q1: The dehydration of my tertiary alcohol is inefficient or leads to rearrangement products. What are some milder dehydration methods?

A1: Acid-catalyzed dehydration of tertiary alcohols can sometimes lead to carbocation rearrangements and other side reactions. Milder, base-promoted methods are often preferred:

  • Phosphoryl Chloride and Pyridine (B92270): This is a classic and effective method for dehydrating alcohols under basic conditions, proceeding through an E2-like mechanism that avoids carbocation intermediates.[2][3]

  • Martin Sulfurane: This reagent can dehydrate alcohols under neutral conditions and is particularly useful for sensitive substrates.

  • Burgess Reagent: This reagent is also effective for mild dehydrations and can offer different selectivity compared to other methods.

Data Presentation: Comparison of Dehydration Reagents
ReagentConditionsSubstrate TypeTypical Outcome
Concentrated H₂SO₄High TemperatureTertiary AlcoholCan lead to rearrangements
POCl₃, Pyridine0 °C to refluxTertiary AlcoholE2 elimination, avoids rearrangements[2][3]
Martin SulfuraneRoom TemperatureTertiary AlcoholMild, neutral conditions
Burgess ReagentRefluxTertiary AlcoholMild, can be syn-selective
Experimental Protocol: Dehydration using POCl₃ and Pyridine
  • Preparation: Dissolve the tertiary alcohol (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add phosphoryl chloride (POCl₃, 1.5-2.0 eq) to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours, or until TLC indicates the reaction is complete.[1]

  • Workup: Carefully pour the reaction mixture over crushed ice and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

IV. Epoxidation of the α,β-Unsaturated System

The final step in forming the core of this compound often involves the epoxidation of an exocyclic double bond. meta-Chloroperoxybenzoic acid (mCPBA) is a common reagent for this transformation.

Troubleshooting & FAQs

Q1: My epoxidation with mCPBA is giving a low yield. What could be the issue?

A1: Low yields in mCPBA epoxidations can be due to several factors:

  • Purity of mCPBA: mCPBA is often sold as a stabilized mixture (e.g., 77% pure). The purity can decrease over time. It's advisable to use fresh or purified mCPBA.

  • Reaction Temperature: While many epoxidations proceed well at room temperature, some substrates may require lower temperatures to prevent side reactions or decomposition of the epoxide.

  • Acidic Byproduct: The reaction produces meta-chlorobenzoic acid, which can catalyze the opening of the newly formed epoxide. Adding a buffer like sodium bicarbonate can neutralize this acid and improve the yield.

Q2: I am having difficulty separating my epoxide product from the meta-chlorobenzoic acid byproduct during purification.

A2: The acidic byproduct can co-elute with polar products during chromatography.

  • Basic Wash: During the workup, thoroughly wash the organic layer with a saturated solution of sodium bicarbonate or sodium sulfite (B76179) to remove the acidic byproduct.

  • Precipitation: In some cases, cooling the reaction mixture can cause the meta-chlorobenzoic acid to precipitate, allowing for its removal by filtration before the main workup.

Logical Diagram: Epoxidation with mCPBA

mCPBA Epoxidation sub epi-Chloranthalactone A product epi-Chloranthalactone B sub->product Epoxidation reagent mCPBA reagent->product byproduct m-Chlorobenzoic Acid reagent->byproduct

Caption: Conversion of epi-Chloranthalactone A to B via epoxidation.

Experimental Protocol: Epoxidation with mCPBA
  • Preparation: Dissolve the alkene substrate (e.g., epi-chloranthalactone A, 1.0 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂) in a flask.[1]

  • Reaction: Add mCPBA (1.1-1.5 eq) portion-wise to the stirred solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium sulfite. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude epoxide by flash column chromatography.

References

Technical Support Center: Purification of Chloranthalactone B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Chloranthalactone B.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty separating this compound from other components in my plant extract. What are the most likely co-eluting impurities?

A1: When isolating from natural sources such as Chloranthus erectus, this compound is often found alongside other structurally similar sesquiterpenoids. These compounds have comparable polarities, making chromatographic separation challenging. Common co-eluting impurities include Chloranthalactone A, 9-hydroxy-heterogorgiolide, and other terpenoids present in the extract.[1] To enhance separation, it is crucial to optimize your chromatographic method.

Q2: My purification yield of this compound is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors throughout the purification process. Incomplete extraction from the source material, degradation of the compound during purification, or suboptimal chromatographic conditions are common culprits. The butenolide motif in this compound may be susceptible to degradation under harsh conditions. Careful handling of the sample, including avoiding strong acids or bases and elevated temperatures, is recommended. Additionally, fine-tuning the solvent system and gradient in your chromatography can significantly improve recovery.

Q3: I am observing peak tailing or broad peaks during the HPLC or column chromatography of this compound. What could be the issue?

A3: Peak tailing or broadening is a common issue in chromatography and can be caused by several factors. For this compound, potential causes include:

  • Column Overload: Injecting too much sample can lead to poor peak shape. Try reducing the sample concentration or injection volume.

  • Secondary Interactions: The lactone and ketone functionalities in this compound could have secondary interactions with active sites on the silica (B1680970) gel. Using a less acidic, high-purity silica gel or adding a small amount of a modifier to your mobile phase can help mitigate this.

  • Inappropriate Solvent System: If the mobile phase is too weak, the compound will move slowly and result in broader peaks. Conversely, a solvent that is too strong can cause the compound to elute too quickly with poor separation.

Q4: What are the recommended starting conditions for flash column chromatography purification of this compound?

A4: Based on published literature for the purification of this compound and its analogues, a good starting point for flash column chromatography on silica gel is a mobile phase consisting of a mixture of hexanes and ethyl acetate (B1210297). The ratio of these solvents will depend on the specific impurities present in your sample. It is advisable to start with a low polarity mobile phase (e.g., 1:50 ethyl acetate:hexanes) and gradually increase the polarity.[2]

Q5: I am trying to crystallize purified this compound, but I am not having any success. Do you have any suggestions?

A5: While specific crystallization protocols for this compound are not extensively detailed in the available literature, general techniques for small molecules can be applied. If you are facing difficulties, consider the following:

  • Solvent Selection: Experiment with a variety of solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but more soluble upon heating. Common solvents for crystallization of similar natural products include hexane, ethyl acetate, and dichloromethane (B109758), or mixtures thereof.

  • Purity: Ensure your compound is of high purity (>95%) before attempting crystallization, as impurities can inhibit crystal formation.

  • Slow Evaporation: If single-solvent crystallization is not working, try slow evaporation of a solution of the compound in a volatile solvent.

  • Vapor Diffusion: Another technique is vapor diffusion, where a solution of your compound is placed in a chamber with a "non-solvent" (a solvent in which your compound is insoluble). The slow diffusion of the non-solvent vapor into the solution can induce crystallization.

Quantitative Data Summary

The following table summarizes various chromatographic conditions used in the purification of this compound and related compounds as reported in the literature. This data can serve as a starting point for method development.

CompoundChromatographic MethodStationary PhaseMobile Phase SystemMobile Phase Ratio (v/v)Reference
Chloranthalactone FFlash Column ChromatographySilica GelEthyl Acetate / Hexanes1:50[2]
Synthetic IntermediateFlash Column ChromatographySilica GelEthyl Acetate / Hexanes1:30[2]
Synthetic IntermediateFlash Column ChromatographySilica GelEthyl Acetate / Hexanes1:5[2]
Natural Product MixtureColumn ChromatographySilica GelNot SpecifiedNot Specified[1]
Natural Product MixtureSemi-preparative TLCNot SpecifiedNot SpecifiedNot Specified[1]

Experimental Protocols

General Protocol for Flash Column Chromatography Purification of this compound

This protocol is a general guideline based on methods reported for similar compounds and should be optimized for your specific sample.

  • Sample Preparation:

    • Dissolve the crude extract or reaction mixture containing this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • For dry loading, adsorb the dissolved sample onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexanes with a small percentage of ethyl acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • If using wet loading, carefully apply the concentrated sample solution to the top of the packed column.

    • If using dry loading, carefully add the silica gel with the adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with the initial low-polarity mobile phase.

    • Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC) or another suitable analytical technique.

    • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute compounds with higher polarity.

  • Fraction Analysis and Pooling:

    • Analyze the collected fractions to identify those containing pure this compound.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

Troubleshooting Workflow for this compound Purification

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_actions_yield Actions for Low Yield cluster_actions_purity Actions for Poor Purity cluster_actions_peakshape Actions for Poor Peak Shape cluster_end Resolution Start Purification Issue Identified Problem What is the primary issue? Start->Problem LowYield Low Yield Problem->LowYield Low Yield PoorPurity Poor Purity / Co-elution Problem->PoorPurity Poor Purity PeakShape Poor Peak Shape Problem->PeakShape Poor Peak Shape CheckExtraction Optimize Extraction Protocol LowYield->CheckExtraction CheckStability Assess Compound Stability (pH, Temp) LowYield->CheckStability OptimizeChromaYield Optimize Chromatography for Recovery LowYield->OptimizeChromaYield OptimizeGradient Optimize Solvent Gradient PoorPurity->OptimizeGradient ChangeStationaryPhase Try Different Stationary Phase PoorPurity->ChangeStationaryPhase PrepHPLC Consider Preparative HPLC PoorPurity->PrepHPLC ReduceLoading Reduce Sample Loading PeakShape->ReduceLoading MobilePhaseModifier Add Mobile Phase Modifier PeakShape->MobilePhaseModifier CheckColumn Check Column Integrity PeakShape->CheckColumn Resolved Issue Resolved CheckExtraction->Resolved CheckStability->Resolved OptimizeChromaYield->Resolved OptimizeGradient->Resolved ChangeStationaryPhase->Resolved PrepHPLC->Resolved ReduceLoading->Resolved MobilePhaseModifier->Resolved CheckColumn->Resolved

Caption: A flowchart for troubleshooting common issues in this compound purification.

Experimental Workflow for this compound Purification from a Natural Source

ExperimentalWorkflow cluster_extraction Extraction cluster_chromatography Chromatographic Purification cluster_final Final Steps PlantMaterial Plant Material (e.g., Chloranthus erectus) SolventExtraction Solvent Extraction (e.g., with Methanol) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLCAnalysis TLC Analysis of Fractions FractionCollection->TLCAnalysis Pooling Pooling of Pure Fractions TLCAnalysis->Pooling SolventRemoval Solvent Removal (Rotary Evaporation) Pooling->SolventRemoval PurifiedCompound Purified this compound SolventRemoval->PurifiedCompound Characterization Characterization (NMR, MS, etc.) PurifiedCompound->Characterization

Caption: A typical experimental workflow for the purification of this compound.

References

stability and degradation of Chloranthalactone B in solution

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section addresses common issues researchers may encounter during the handling and analysis of Chloranthalactone B solutions.

Problem Possible Cause Recommended Solution
Loss of compound potency or inconsistent results in bioassays. Degradation of this compound in the experimental medium. Sesquiterpene lactones can be unstable at physiological pH and temperature.[1]- Prepare fresh solutions of this compound immediately before use.- If the compound must be pre-dissolved, store it in an appropriate solvent (e.g., DMSO) at -20°C or lower and minimize freeze-thaw cycles.- Conduct a time-course experiment to assess the stability of this compound in your specific assay buffer at the experimental temperature.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products due to hydrolysis, oxidation, or photodegradation.- Protect solutions from light by using amber vials or covering them with aluminum foil.- De-gas solvents to minimize dissolved oxygen.- Control the pH of the solution; some sesquiterpene lactones are more stable at slightly acidic pH (e.g., pH 5.5).[1]- Analyze samples immediately after preparation.
Precipitation of the compound from aqueous solution. Low aqueous solubility of this compound.- Use a co-solvent such as DMSO or ethanol (B145695) to prepare a concentrated stock solution before diluting it into the aqueous medium.- Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays).- Use sonication to aid dissolution, but be cautious of potential heating.
Inconsistent quantification of this compound. Adsorption of the compound to container surfaces.- Use silanized glass vials or low-adsorption polypropylene (B1209903) tubes.- Include a rinsing step with the solvent to ensure complete transfer of the compound.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing stock solutions of this compound?

For biological assays, dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and compatibility with most cell culture media at low final concentrations. For analytical purposes, acetonitrile (B52724) or methanol (B129727) are suitable solvents. Always use high-purity, anhydrous solvents.

2. How should I store stock solutions of this compound?

Stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected vials to minimize degradation from hydrolysis, oxidation, and light exposure. It is advisable to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

3. What are the likely degradation pathways for this compound?

Based on its lindenane sesquiterpenoid structure containing a butenolide ring, potential degradation pathways include:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which would open the ring to form a hydroxy carboxylic acid.

  • Oxidation: The double bonds within the structure can be susceptible to oxidation.

  • Photodegradation: Exposure to UV light can lead to the formation of photoproducts. For some sesquiterpene lactones, this involves the addition of water across a double bond.[2][3]

4. Which analytical techniques are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a highly suitable technique.[4]

  • HPLC-UV: Can be used for routine quantification if the degradation products have different retention times and UV spectra from the parent compound.

  • LC-MS: Is powerful for identifying and quantifying both the parent compound and its degradation products, providing structural information on the degradants.[4]

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Can be used to elucidate the structure of isolated degradation products.[1]

Data Presentation

The following tables present hypothetical stability data for this compound to illustrate how such data would be presented. Note: This is not experimental data.

Table 1: Hypothetical pH-Dependent Degradation of this compound at 37°C

pHSolvent SystemHalf-life (t½) in hoursMajor Degradation Product
3.00.01 N HCl> 72-
5.5Phosphate Buffer48Hydrolysis Product A
7.4Phosphate Buffered Saline12Hydrolysis Product A
9.0Borate Buffer2Hydrolysis Product A

Table 2: Hypothetical Thermal and Photostability of this compound in Acetonitrile

ConditionTemperatureHalf-life (t½) in hoursMajor Degradation Product
Dark25°C> 168-
Dark60°C24Thermal Degradant B
UV Light (254 nm)25°C0.75Photoproduct C
Ambient Light25°C96Photoproduct C

Experimental Protocols

Protocol 1: General Procedure for Investigating the pH Stability of this compound

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 3 to 9.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Sample Preparation: Spike the stock solution into each buffer to achieve a final desired concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%).

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C) in a temperature-controlled chamber. Protect samples from light.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): Stop the degradation by adding an equal volume of a suitable solvent (e.g., mobile phase) and/or by freezing the sample immediately.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

Protocol 2: Forced Photodegradation Study

  • Sample Preparation: Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or water) in a transparent container (e.g., quartz cuvette).

  • Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.

  • Exposure: Place the sample and the dark control in a photostability chamber and expose them to a light source (e.g., UV lamp at 254 nm or a broad-spectrum light source).

  • Sampling and Analysis: At various time points, withdraw aliquots from both the exposed and control samples and analyze them by HPLC to monitor the degradation of this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (this compound in Organic Solvent) spike Spike Stock into Buffers stock->spike buffers Prepare Buffers (Varying pH) buffers->spike incubate Incubate at Constant Temperature (e.g., 37°C) spike->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench hplc HPLC-UV/MS Analysis quench->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Workflow for pH stability testing of this compound.

degradation_pathway CB This compound (Lactone Ring Intact) HP Hydrolysis Product A (Opened Lactone Ring) CB->HP H₂O / OH⁻ or H⁺ PP Photoproduct C (e.g., Hydrated Product) CB->PP UV Light / H₂O TP Thermal Degradant B CB->TP Heat

Caption: Plausible degradation pathways for this compound.

troubleshooting_guide start Inconsistent Experimental Results? check_prep Review Solution Preparation and Storage start->check_prep check_stability Is the compound stable in your assay medium? check_prep->check_stability fresh_solutions Prepare Fresh Solutions Before Use check_stability->fresh_solutions No check_analytical Review Analytical Method check_stability->check_analytical Yes run_stability_study Conduct a time-course stability study fresh_solutions->run_stability_study unknown_peaks Are there unknown peaks in the chromatogram? check_analytical->unknown_peaks protect_sample Protect from light, use fresh solvents, control pH unknown_peaks->protect_sample Yes validate_method Validate method for specificity and stability-indication unknown_peaks->validate_method No

References

Technical Support Center: Troubleshooting Chloranthalactone B in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloranthalactone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and troubleshooting of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

This compound (CTB) is a lindenane-type sesquiterpenoid natural product isolated from plants of the Chloranthus genus, such as Sarcandra glabra and Chloranthus japonicus. Its primary biological activity is anti-inflammatory.

Q2: What is the mechanism of action of this compound?

This compound exerts its anti-inflammatory effects through multiple mechanisms:

  • Inhibition of the NF-κB Signaling Pathway: It has been shown to suppress the NF-κB signaling pathway by inhibiting IκBα phosphorylation and subsequent nuclear translocation of the p65 subunit.[1]

  • Inhibition of the AP-1 Signaling Pathway: CTB can block the activation of activator protein-1 (AP-1), a key transcription factor in inflammation.

  • Inhibition of the NLRP3 Inflammasome: It covalently binds to cysteine 279 (Cys279) in the NACHT domain of the NLRP3 inflammasome, which inhibits its activation and subsequent secretion of pro-inflammatory cytokines like IL-1β.[2][3]

Q3: How should I prepare stock solutions of this compound?

This compound is sparingly soluble in aqueous solutions but is readily soluble in organic solvents.

  • Recommended Solvent: High-purity dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.

  • Stock Solution Concentration: A stock solution of 10-20 mM in DMSO is a common starting point.

  • Preparation: To prepare a 10 mM stock solution, dissolve 2.44 mg of this compound (Molecular Weight: 244.28 g/mol ) in 1 mL of DMSO. Ensure complete dissolution by vortexing.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the stability of this compound in solution?

  • DMSO Stock Solutions: When stored properly at -20°C or -80°C, DMSO stock solutions of this compound are expected to be stable for several months. However, it is best practice to prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.

  • Aqueous/Cell Culture Media: The stability of sesquiterpene lactones in aqueous solutions is pH and temperature-dependent.[4][5] At physiological pH (7.4) and 37°C, some sesquiterpene lactones can degrade over time. It is recommended to prepare working dilutions in cell culture media fresh for each experiment and use them promptly.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent or no biological activity observed. Compound Degradation: this compound may have degraded due to improper storage or handling.- Prepare a fresh stock solution from powder.- Avoid repeated freeze-thaw cycles of the stock solution.- Prepare working dilutions in media immediately before use.
Solubility Issues: The compound may have precipitated out of the working solution.- Visually inspect the working solution for any precipitate.- Ensure the final DMSO concentration in the assay is within a tolerable range for your cell line (typically ≤0.5%).- Briefly sonicate the stock solution before preparing working dilutions.
Incorrect Assay Conditions: The experimental setup may not be optimal for observing the effect of this compound.- Ensure the appropriate stimulus (e.g., LPS for NF-κB activation) is used at an optimal concentration and time.- Verify that the assay readout is sensitive enough to detect changes.
High background or non-specific effects. High DMSO Concentration: The concentration of the DMSO vehicle may be causing cellular stress or off-target effects.- Determine the maximum tolerable DMSO concentration for your cell line (see below).- Ensure the final DMSO concentration is consistent across all wells, including vehicle controls.
Cytotoxicity: The observed effect may be due to general cytotoxicity rather than specific inhibition of the target pathway.- Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to determine the non-toxic concentration range of this compound for your specific cell line.
Variability between replicate wells. Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to variability in the results.- Ensure a homogenous cell suspension before seeding.- Use appropriate pipetting techniques to minimize variability.
Compound Precipitation: Inconsistent precipitation of the compound in different wells.- Prepare a sufficient volume of the working solution to treat all replicate wells to ensure homogeneity.

Data Presentation

Inhibitory Activity of this compound
Target/Assay Cell Line Stimulus IC50 / % Inhibition Reference
Nitric Oxide (NO) ProductionRAW 264.7LPSReduced by 65.57% at 12.5 µM[6]
Prostaglandin E2 (PGE2) ProductionRAW 264.7LPSSignificantly inhibited[6]
TNF-α ProductionRAW 264.7LPSSignificantly inhibited[6]
IL-1β ProductionRAW 264.7LPSSignificantly inhibited[6]
IL-6 ProductionRAW 264.7LPSSignificantly inhibited[6]
IL-1β Secretion (NLRP3 Inflammasome)THP-1LPS + ATPSignificantly reduced[7]
IL-18 Secretion (NLRP3 Inflammasome)THP-1LPS + ATPSignificantly reduced[7]
Cytotoxicity of this compound
Cell Line Assay CC50 / Viability Reference
RAW 264.7MTTNo significant cytotoxicity observed at concentrations up to 50 µM.[6]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is to determine the cytotoxic effect of this compound on a given cell line.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and below the cytotoxic level for the cell line (typically ≤0.5%). Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: NF-κB Reporter Assay

This protocol is for screening the inhibitory effect of this compound on NF-κB activation.

Materials:

  • HEK293 or other suitable cells stably expressing an NF-κB luciferase reporter construct.

  • This compound stock solution (10 mM in DMSO).

  • Complete cell culture medium.

  • TNF-α (recombinant human).

  • White, opaque 96-well cell culture plates.

  • Luciferase Assay Reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Carefully remove the medium from the wells and add 50 µL of the compound dilutions. Include a vehicle control.

  • Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a TNF-α working solution (e.g., 20 ng/mL). Add 50 µL of the TNF-α working solution to all wells except for the unstimulated control.

  • Incubate for 6 hours at 37°C.

  • Luminescence Measurement: Allow the plate to cool to room temperature. Add 100 µL of Luciferase Assay Reagent to each well and immediately measure the luminescence using a luminometer.

Visualizations

Signaling_Pathway_of_Chloranthalactone_B Signaling Pathways Inhibited by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Inflammatory_Genes_NFkB Inflammatory Gene Transcription NFkB_nucleus->Inflammatory_Genes_NFkB Stimuli_AP1 Other Stimuli MAPK MAPK Cascade Stimuli_AP1->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes_AP1 Inflammatory Gene Transcription AP1->Inflammatory_Genes_AP1 NLRP3_stimuli NLRP3 Agonists (e.g., ATP, Nigericin) NLRP3 NLRP3 NLRP3_stimuli->NLRP3 ASC ASC NLRP3->ASC Caspase1 Pro-Caspase-1 ASC->Caspase1 Active_Caspase1 Active Caspase-1 Caspase1->Active_Caspase1 Pro_IL1b Pro-IL-1β Active_Caspase1->Pro_IL1b IL1b IL-1β (Secretion) Pro_IL1b->IL1b CTB This compound CTB->IKK CTB->AP1 CTB->NLRP3 Covalent Binding

Caption: Signaling Pathways Inhibited by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent or No Activity Observed check_solubility Check for Precipitation in Working Solution start->check_solubility precipitate_yes Precipitate Observed check_solubility->precipitate_yes Yes precipitate_no No Precipitate check_solubility->precipitate_no No action_solubility Optimize Solubilization: - Lower final concentration - Ensure DMSO ≤0.5% - Sonicate stock solution precipitate_yes->action_solubility check_stability Assess Compound Stability precipitate_no->check_stability action_solubility->start stable_no Degradation Suspected check_stability->stable_no No stable_yes Compound is Stable check_stability->stable_yes Yes action_stability Prepare Fresh Stock and Working Solutions stable_no->action_stability check_cytotoxicity Perform Cytotoxicity Assay stable_yes->check_cytotoxicity action_stability->start toxic_yes Compound is Toxic at Test Concentration check_cytotoxicity->toxic_yes Yes toxic_no Compound is Not Toxic check_cytotoxicity->toxic_no No action_cytotoxicity Lower Concentration to Non-Toxic Range toxic_yes->action_cytotoxicity check_assay_conditions Review Assay Protocol and Controls toxic_no->check_assay_conditions action_cytotoxicity->start assay_ok Assay Conditions Optimal check_assay_conditions->assay_ok Yes assay_not_ok Suboptimal Assay Conditions check_assay_conditions->assay_not_ok No end Consistent Results assay_ok->end action_assay_conditions Optimize Assay Parameters: - Stimulus concentration/time - Readout sensitivity assay_not_ok->action_assay_conditions action_assay_conditions->start

Caption: Troubleshooting Workflow for Inconsistent Results.

References

Technical Support Center: Enhancing the Solubility of Chloranthalactone B for Experimental Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloranthalactone B. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on improving the solubility of this compound for various experimental applications. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, validated experimental protocols, and visual aids to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a lindenane-type sesquiterpenoid, a natural product isolated from plants of the Chloranthus genus. It has garnered significant interest for its potent anti-inflammatory properties. Like many hydrophobic natural products, this compound has poor aqueous solubility, which can present challenges in preparing solutions for in vitro and in vivo experiments, potentially leading to issues with compound precipitation, inaccurate dosing, and reduced bioavailability.

Q2: What are the common solvents for dissolving this compound?

A2: this compound is sparingly soluble in aqueous solutions. Organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are commonly used to prepare stock solutions. For cell-based assays, DMSO is the most frequently reported solvent.

Q3: I am observing precipitation when I dilute my DMSO stock of this compound in aqueous media. What can I do?

A3: This is a common issue when working with hydrophobic compounds. To mitigate precipitation, it is recommended to use a final DMSO concentration of less than 0.5% in your aqueous medium. You can also try serial dilutions, vortexing during dilution, or gentle warming. For more persistent issues, consider using a co-solvent or a formulation approach as detailed in our troubleshooting guide.

Q4: What is the mechanism of action of this compound?

A4: this compound exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response.[1] Research has shown that it can suppress the nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) pathways.[1] By targeting these pathways, this compound can reduce the production of pro-inflammatory mediators.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing common solubility challenges encountered with this compound.

Issue Potential Cause Troubleshooting Steps & Optimization
Compound does not dissolve in DMSO. - Hygroscopic DMSO: DMSO readily absorbs water, which can reduce its solvating power. - Insufficient mixing: The compound may not be adequately dispersed in the solvent. - Concentration too high: The desired concentration may exceed the solubility limit.- Use fresh, anhydrous, high-purity DMSO. - Vortex the solution vigorously for 1-2 minutes. - Use an ultrasonic water bath for 10-15 minutes to aid dissolution. - Gentle warming (37°C) can also be effective. - Try preparing a more dilute stock solution.
Precipitation upon dilution in aqueous media. - Poor aqueous solubility: The compound is crashing out of solution when the solvent polarity increases. - High final DMSO concentration: The final concentration of the organic solvent may be too high for the aqueous system.- Ensure the final DMSO concentration in the culture medium or buffer is low (ideally ≤ 0.1%). - Add the DMSO stock solution to the aqueous medium dropwise while vortexing. - Consider using a co-solvent system (e.g., a mixture of DMSO and ethanol). - For in vivo studies, formulation strategies with excipients like Tween 80 or PEG400 may be necessary.
Inconsistent experimental results. - Incomplete dissolution: Undissolved compound leads to inaccurate concentrations. - Compound degradation: Instability in the solvent or formulation.- Visually confirm complete dissolution of the stock solution before use. - Prepare fresh dilutions from the stock solution for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Solvent/System Solubility/Concentration Notes
Dimethyl Sulfoxide (DMSO) SolubleCommonly used for preparing high-concentration stock solutions.
Ethanol SolubleCan be used as a primary solvent or co-solvent.
Methanol SolubleAnother potential organic solvent for stock solutions.
Water Sparingly SolubleDirect dissolution in aqueous buffers is not recommended.
Cell Culture Media (with DMSO) Up to 50 µMFinal DMSO concentration should be kept low (e.g., <0.5%) to avoid cytotoxicity.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol is based on methodology reported for treating RAW264.7 macrophage cells.[1]

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

Procedure:

  • Preparation: Bring the vial of this compound and the DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution:

    • Vortex the tube vigorously for 2-3 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 15-20 minutes.

    • Gentle warming to 37°C for 10-15 minutes with intermittent vortexing can also be applied.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium

Procedure:

  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Recommended):

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations (e.g., 6.25 µM, 12.5 µM, 25 µM, 50 µM).[1]

    • Ensure the final DMSO concentration in the medium is below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in the experiment.

  • Direct Dilution:

    • Alternatively, add the required volume of the DMSO stock solution directly to the pre-warmed cell culture medium while gently vortexing to ensure rapid and uniform mixing.

  • Application: Add the final working solutions to your cell cultures immediately after preparation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its experimental use.

G cluster_0 Experimental Workflow for In Vitro Studies A Weigh this compound B Dissolve in DMSO to make stock solution A->B C Sterile filter the stock solution B->C D Store stock solution at -20°C or -80°C C->D E Thaw stock and prepare working solutions in culture medium D->E F Treat cells with working solutions E->F G Perform downstream assays F->G

Workflow for preparing this compound for in vitro experiments.

G cluster_1 NF-κB Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates Chloranthalactone_B This compound Chloranthalactone_B->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound.

G cluster_2 p38 MAPK Signaling Pathway Inhibition LPS_mapk LPS TLR4_mapk TLR4 LPS_mapk->TLR4_mapk MKK3_6 MKK3/6 TLR4_mapk->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 p38->AP1 activates Nucleus_mapk Nucleus AP1->Nucleus_mapk translocates to Inflammatory_Genes_mapk Pro-inflammatory Gene Transcription Nucleus_mapk->Inflammatory_Genes_mapk activates Chloranthalactone_B_mapk This compound Chloranthalactone_B_mapk->p38 inhibits phosphorylation

Inhibition of the p38 MAPK signaling pathway by this compound.

References

potential off-target effects of Chloranthalactone B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloranthalactone B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting strategies for experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known primary biological activity of this compound?

This compound is a lindenane-type sesquiterpenoid known for its anti-inflammatory and cytotoxic properties. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory mediators. Like other lindenane sesquiterpenoids, it has been investigated for its potential in treating diseases related to inflammation and cancer.

Q2: Are there any known specific off-target effects of this compound?

Currently, there is a lack of publicly available, specific data on the off-target effects of this compound from broad screening panels (e.g., kinase selectivity, GPCR panels). Sesquiterpenoid lactones as a class of compounds are known to be reactive molecules, which suggests the potential for off-target activities. Researchers should therefore exercise caution and consider experimental validation of selectivity in their systems.

Q3: What are the potential off-target signaling pathways that could be affected by this compound?

Given the known activity of related compounds, potential off-target effects could involve modulation of various signaling pathways. For instance, a related compound, Shizukaol B, has been reported to modulate the JNK/AP-1 signaling pathway. Other lindenane-based sesquiterpenoids have shown inhibitory activity against extracellular signal-regulated protein kinases (Erk). Therefore, it is advisable to assess the activity of this compound on these and other related pathways.

Q4: My experimental results with this compound are inconsistent or suggest off-target effects. What should I do?

Inconsistent results or unexpected phenotypes can be indicative of off-target effects. We recommend the following troubleshooting steps:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound sample using methods like NMR and mass spectrometry.

  • Dose-Response Analysis: Perform a careful dose-response analysis to distinguish between on-target and potential off-target or toxic effects, which may occur at higher concentrations.

  • Use of Orthogonal Controls: Employ a structurally related but inactive compound as a negative control, if available. Additionally, using another inhibitor of the intended target with a different chemical scaffold can help confirm that the observed phenotype is due to on-target inhibition.

  • Cell Line-Specific Effects: Test the effect of this compound in multiple cell lines to determine if the observed effects are cell-type specific, which could hint at differing expression of on- and off-targets.

Troubleshooting Guide: Investigating Potential Off-Target Effects

If you suspect off-target effects of this compound in your experiments, the following guide provides a structured approach to investigate and mitigate them.

Issue 1: Unexpected Cellular Phenotype Observed

An unexpected cellular phenotype that does not align with the known on-target activity of this compound could be due to off-target effects.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected cellular phenotypes.

Issue 2: High Cytotoxicity at Concentrations Close to the Efficacious Dose

If this compound exhibits cytotoxicity at concentrations near its effective dose for the desired biological activity, this could be due to off-target effects.

Quantitative Data on Related Compounds:

Compound ClassActivityCell LinesReference
Lindenane SesquiterpenoidsCytotoxicVarious cancer cell linesGeneral literature on lindenane sesquiterpenoids
Sarcglabtenes A-DCytotoxicFive cancer cell lines[1]

Troubleshooting Steps:

  • Determine the Therapeutic Window: Carefully titrate the concentration of this compound to identify a therapeutic window where the on-target effect is observed without significant cytotoxicity.

  • Assess Apoptosis and Necrosis: Use assays such as Annexin V/PI staining to determine if the observed cell death is programmed (apoptosis) or necrotic, which can provide clues about the underlying mechanism.

  • Off-Target Liability Assays: Consider performing assays for common off-target liabilities, such as hERG channel inhibition or cytochrome P450 inhibition, especially if moving towards in vivo studies.

Experimental Protocols

For researchers wishing to investigate the potential off-target effects of this compound, the following are detailed methodologies for key experiments.

Protocol 1: Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a panel of protein kinases.

Methodology:

  • Panel Selection: Choose a commercially available kinase screening panel (e.g., from companies like Reaction Biology or Eurofins) that covers a broad representation of the human kinome.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Assay Format: Kinase activity is typically measured using radiometric assays (e.g., ³³P-ATP incorporation) or fluorescence-based assays.

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential hits.

  • IC50 Determination: For any kinases inhibited by more than a certain threshold (e.g., 50%) in the initial screen, perform follow-up dose-response experiments to determine the IC50 value.

  • Data Analysis: Analyze the data to generate a selectivity profile, comparing the IC50 for the intended target with those of any identified off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To identify cellular targets of this compound by assessing its ability to induce thermal stabilization of proteins.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.

  • Data Analysis: An increase in the amount of a soluble protein at higher temperatures in the presence of this compound indicates target engagement.

Experimental Workflow for CETSA:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathways

Based on the known activities of this compound and related compounds, the following signaling pathways are relevant to its on-target and potential off-target effects.

Known Modulated Signaling Pathway (from related compounds):

Caption: Potential modulation of MAPK signaling by this compound.

References

Technical Support Center: Optimization of Chloranthalactone B Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Chloranthalactone B (CTB) in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your experimental design and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (CTB) is a lindenane-type sesquiterpenoid with demonstrated anti-inflammatory and potential anti-cancer properties. Its primary mechanism of action involves the inhibition of key inflammatory signaling pathways. Specifically, CTB has been shown to suppress the NF-κB, AP-1, and p38 MAPK signaling pathways.[1][2] It also directly binds to and inhibits the NLRP3 inflammasome, a key component of the innate immune system, thereby reducing the secretion of pro-inflammatory cytokines like IL-1β.[3]

Q2: What is a recommended starting concentration for this compound in cell culture?

For initial experiments, a broad dose-response is recommended, starting from a low concentration (e.g., 1 µM) and extending to a higher concentration (e.g., 100 µM) using serial dilutions. Based on published data, anti-inflammatory effects in RAW264.7 macrophages have been observed at concentrations as low as 12.5 µM, with significant effects at 25 µM and 50 µM.[1] Cytotoxic effects in various cancer cell lines have been noted in the 10-50 µM range.[4] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.

Q3: How should I prepare a stock solution of this compound?

This compound is a hydrophobic compound. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a non-polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved by vortexing. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the appropriate vehicle control for experiments with this compound?

When using a DMSO stock solution, the vehicle control should be cells treated with the same final concentration of DMSO as the highest concentration used for the this compound treatment. It is critical to ensure that the final DMSO concentration in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).

Q5: How stable is this compound in cell culture medium?

The stability of this compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of serum. For long-term experiments (over 24 hours), it is advisable to refresh the medium with a new preparation of this compound at regular intervals (e.g., every 48 hours) to maintain a consistent concentration.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Medium

Symptom: Immediately upon adding the this compound stock solution to the cell culture medium, a precipitate or cloudiness is observed.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of medium can cause the compound to "crash out" of solution.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently swirling the medium.
Low Temperature of Medium The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture medium for making dilutions.
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, high final concentrations can be toxic and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%.
Issue 2: No Observable Effect of this compound

Symptom: No significant difference is observed between cells treated with this compound and the vehicle control.

Potential Cause Explanation Recommended Solution
Concentration Too Low The concentration of this compound is below the effective dose for the specific cell line and endpoint being measured.Test a higher range of concentrations. Consult the literature for effective concentrations in similar cell types.
Cell Line Resistance The target cell line may be resistant to the effects of this compound.Consider using a different cell line that is known to be sensitive or investigate the potential mechanisms of resistance.
Compound Inactivity The this compound may have degraded due to improper storage or handling.Check the storage conditions and age of the compound. Test the activity of the compound in a known sensitive cell line or assay.
Short Incubation Time The duration of treatment may be insufficient to observe a biological response.Increase the incubation time, considering the doubling time of your cell line and the nature of the endpoint being measured.
Issue 3: High Variability Between Replicate Wells

Symptom: Inconsistent results are observed across replicate wells treated with the same concentration of this compound.

Potential Cause Explanation Recommended Solution
Uneven Cell Plating Inconsistent cell numbers in each well will lead to variable responses.Ensure a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly.
"Edge Effect" in Multi-well Plates Wells on the outer edges of the plate are more prone to evaporation, leading to increased compound concentration.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or medium to maintain humidity.
Incomplete Dissolution or Precipitation If the compound is not fully dissolved or precipitates during the experiment, the effective concentration will vary between wells.Re-evaluate your stock solution preparation and dilution methods. Visually inspect wells for any signs of precipitation before and during the experiment.

Data Presentation

Table 1: Reported In Vitro Effective Concentrations of this compound
Cell LineAssay TypeEffective Concentration RangeObserved Effect
RAW264.7Anti-inflammatory (NO production)12.5 - 50 µMInhibition of nitric oxide production.[1]
RAW264.7Anti-inflammatory (Pro-inflammatory cytokines)25 - 50 µMInhibition of PGE2, TNF-α, IL-1β, and IL-6 production.[1]
Various Cancer Cell LinesCytotoxicity10 - 50 µMVaries by cell line.[4]

Note: This table is not exhaustive and the optimal concentration of this compound should be determined empirically for each cell line and experimental setup.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration using a Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the concentration range of this compound that is non-toxic to your cell line of interest.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium, starting from a high concentration (e.g., 200 µM). Also, prepare a vehicle control with the corresponding DMSO concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Assessment of Anti-Inflammatory Activity (Nitric Oxide Assay)

This protocol is for assessing the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW264.7).

Materials:

  • RAW264.7 cells

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS)

  • Complete cell culture medium

  • Griess Reagent System

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for 1-2 hours. Include a vehicle control.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • Griess Assay: In a new 96-well plate, mix 50 µL of each supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite (B80452). Calculate the concentration of nitrite in each sample and determine the percentage inhibition of NO production by this compound.

Mandatory Visualizations

G Inhibitory Action of this compound on Pro-inflammatory Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nlrp3 NLRP3 Inflammasome cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK MKK3_6 MKK3/6 TLR4->MKK3_6 IkB IκB IKK->IkB Phosphorylation NFkB p50/p65 IkB->NFkB Degradation (releases NF-κB) NFkB_n p50/p65 NFkB->NFkB_n Translocation NFkB_IkB p50/p65-IκB (Inactive) NFkB_IkB->IKK Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Pro_inflammatory_Genes p38 p38 MAPK MKK3_6->p38 Phosphorylation AP1_c AP-1 (c-Jun/c-Fos) p38->AP1_c Activation AP1_n AP-1 AP1_c->AP1_n Translocation AP1_n->Pro_inflammatory_Genes NLRP3 NLRP3 ASC ASC NLRP3->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleavage LPS LPS LPS->TLR4 CTB This compound CTB->IKK Inhibits CTB->p38 Inhibits CTB->AP1_c Inhibits CTB->NLRP3 Inhibits IL1b IL-1β Pro_IL1b->IL1b Secretion

Caption: Signaling pathways inhibited by this compound.

G Experimental Workflow for Optimizing this compound Dosage start Start: Define Cell Line and Experimental Goals prep_stock Prepare High-Concentration Stock Solution of CTB in DMSO start->prep_stock dose_response Perform Broad Dose-Response Cytotoxicity Assay (e.g., MTT) (0.1 µM to 100 µM) prep_stock->dose_response determine_ic50 Determine IC50 and Non-Toxic Concentration Range dose_response->determine_ic50 select_conc Select Concentrations for Functional Assays (e.g., 3-4 points below IC50) determine_ic50->select_conc functional_assay Perform Functional Assay (e.g., Anti-inflammatory Assay) select_conc->functional_assay analyze_data Analyze Functional Assay Data to Determine EC50 functional_assay->analyze_data optimize Optimize Concentration for Specific Endpoint analyze_data->optimize end Proceed with Optimized CTB Concentration optimize->end

Caption: Workflow for this compound concentration optimization.

G Troubleshooting Logic for this compound Experiments rect_node rect_node start Experiment Start precipitation Precipitation Observed? start->precipitation no_effect No Effect Observed? precipitation->no_effect No solubility_check Check Solubility: - Decrease final concentration - Use pre-warmed medium - Perform serial dilution precipitation->solubility_check Yes high_variability High Variability Between Replicates? no_effect->high_variability No conc_check Check Concentration: - Increase concentration range - Verify compound activity no_effect->conc_check Yes plating_check Check Cell Plating: - Ensure even cell distribution - Avoid edge effects high_variability->plating_check Yes end Successful Experiment high_variability->end No solubility_check->no_effect incubation_check Check Incubation Time: - Increase treatment duration conc_check->incubation_check incubation_check->high_variability dissolution_check Check Compound Dissolution: - Visually inspect wells for precipitate plating_check->dissolution_check dissolution_check->end

References

Technical Support Center: Scaling Up the Synthesis of Chloranthalactone B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Chloranthalactone B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the laboratory-scale synthesis of this complex lindenane sesquiterpenoid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and offers solutions to potential problems you might face during the synthesis of this compound and its precursors.

1. General Strategy & Route Selection

Q1: I am planning to scale up the synthesis of this compound. Which synthetic route is most amenable to large-scale production?

A1: While several total syntheses of lindenane sesquiterpenoids have been reported, a general strategy often involves the construction of the key cis, trans-3/5/6 tricyclic skeleton followed by the formation of the γ-alkylidenebutenolide ring.[1] For scalability, routes that avoid hazardous reagents, cryogenic conditions, and extensive chromatographic purifications are preferable. A common and effective strategy starts from commercially available materials like Hagemann's ester and proceeds through key intermediates.[2][3]

2. Key Reaction Troubleshooting

Q2: My intramolecular cyclopropanation to form the tricyclic skeleton is giving low yields. What are the common causes and solutions?

A2: The intramolecular Hodgson cyclopropanation is a critical step in constructing the challenging cis, trans-3/5/6 tricyclic skeleton.[1] Low yields can often be attributed to several factors:

  • Reagent Quality: The quality of the reagents, particularly the Grignard reagent and the transition metal catalyst, is crucial. Ensure all reagents are fresh and handled under strictly anhydrous conditions.

  • Reaction Conditions: Temperature control is critical. Deviations from the optimal temperature can lead to side reactions.

  • Substrate Purity: Impurities in the substrate can interfere with the reaction. Ensure the precursor is of high purity before proceeding with the cyclopropanation.

Troubleshooting Steps:

  • Re-purify the substrate: Use flash chromatography or recrystallization to ensure the starting material is free of impurities.

  • Titrate the Grignard reagent: Determine the exact concentration of the Grignard reagent before use.

  • Optimize reaction temperature: Perform small-scale experiments to find the optimal temperature for your specific setup.

Q3: The final lactone ring formation is proving difficult. What conditions are recommended for this step?

A3: The formation of the γ-alkylidenebutenolide ring is another challenging step. A DBU-promoted cyclization has been shown to be effective.[2][3] If you are experiencing difficulties, consider the following:

  • Solvent: Ensure the solvent is anhydrous, as water can quench the base and prevent the reaction from proceeding.

  • Base Strength: DBU is a strong, non-nucleophilic base that is well-suited for this transformation. If DBU is not effective, other non-nucleophilic bases could be trialed on a small scale.

  • Reaction Time and Temperature: This reaction may require elevated temperatures and prolonged reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal duration.

3. Purification at Scale

Q4: I am struggling with the purification of intermediates at a larger scale. How can I replace or optimize flash column chromatography?

A4: Relying solely on flash chromatography for large-scale purification can be inefficient and costly. Consider the following alternatives:

  • Recrystallization: For solid intermediates, developing a recrystallization protocol is often the most scalable and cost-effective purification method.

  • Liquid-Liquid Extraction: Optimize pH and solvent choice to selectively extract your product from the reaction mixture, removing many impurities.[4]

  • Distillation: For volatile, thermally stable intermediates, distillation can be a highly effective purification technique.[4]

  • Preparative HPLC: While still a chromatographic method, preparative HPLC can handle larger quantities than flash chromatography and can be automated.[4][5]

Quantitative Data Summary

The following tables summarize typical yields for key transformations in a representative synthesis of a Chloranthalactone precursor. Note that yields can vary based on reaction scale and specific conditions.

Table 1: Synthesis of the Tricyclic Core

StepStarting MaterialReagentsProductYield (%)Reference
EpoxidationKetone Precursorm-CPBAEpoxide Intermediate~85%[2]
Intramolecular CyclopropanationEpoxide IntermediateTi(OiPr)4, i-PrMgClTricyclic Alcohol~70%[2]
OxidationTricyclic AlcoholDess-Martin PeriodinaneTricyclic Ketone~95%[2]

Table 2: Formation of the Butenolide Ring

StepStarting MaterialReagentsProductYield (%)Reference
Aldol CondensationTricyclic KetoneEthyl pyruvate, LDA, ZnCl2Aldol Adduct~65%[6]
Dehydration & LactonizationAldol Adductp-TsOH, Ac2OAcetylated Butenolide~80%[6]
Final CyclizationAcetylated ButenolideDBUChloranthalactone A~90%[2]

Experimental Protocols

1. Intramolecular Cyclopropanation for Tricyclic Core Construction

This protocol is adapted from the total synthesis of (±)-Chloranthalactone A.[2]

  • To a solution of the epoxide intermediate in anhydrous THF at -78 °C under an argon atmosphere, add Ti(OiPr)4.

  • Slowly add a solution of i-PrMgCl in THF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tricyclic alcohol.

2. DBU-Promoted Butenolide Ring Formation

This protocol is for the final cyclization step to form the lactone ring.[2]

  • To a solution of the butenolide precursor in anhydrous toluene (B28343) under an argon atmosphere, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final Chloranthalactone product.

Visualizations

This compound Synthesis Pathway A Hagemann's Ester B Key Ketone Intermediate A->B Multi-step sequence C Epoxide Intermediate B->C Epoxidation (e.g., m-CPBA) D Tricyclic Alcohol C->D Intramolecular Cyclopropanation E Tricyclic Ketone D->E Oxidation F Aldol Adduct E->F Aldol Reaction G This compound F->G Lactonization

Caption: A simplified synthetic pathway to this compound.

Troubleshooting Workflow start Low Yield or Reaction Failure check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Reaction Conditions (T, t, atm) check_reagents->check_conditions analyze_mixture Analyze Crude Mixture (TLC, LC-MS) check_conditions->analyze_mixture optimize Small-Scale Optimization analyze_mixture->optimize side_products Identify Side Products optimize->side_products Unsuccessful scale_up Proceed with Scaled-Up Reaction optimize->scale_up Successful modify_protocol Modify Protocol side_products->modify_protocol modify_protocol->optimize

References

Validation & Comparative

Unraveling the Anti-Inflammatory Action of Chloranthalactone B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular mechanisms of Chloranthalactone B reveals a multifaceted anti-inflammatory agent that rivals established natural compounds. This guide provides a comparative analysis of this compound with other known anti-inflammatory molecules, supported by experimental data and detailed protocols for researchers in drug discovery and development.

This compound (CTB), a sesquiterpenoid derived from the medicinal plant Sarcandra glabra, has demonstrated significant potential in mitigating inflammatory responses.[1] This guide dissects its mechanism of action, presenting a head-to-head comparison with two other well-characterized anti-inflammatory sesquiterpene lactones: Parthenolide and Helenalin. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to understand and potentially validate the therapeutic utility of this compound.

Comparative Anti-Inflammatory Activity

This compound exhibits potent inhibition of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. Its efficacy is comparable, and in some instances superior, to that of Parthenolide and Helenalin, showcasing its promise as a novel anti-inflammatory candidate.

CompoundTargetIC50 Value (µM)Cell Line
This compound Nitric Oxide (NO) Production~25 µMRAW264.7
Prostaglandin E2 (PGE2) Production~30 µMRAW264.7
TNF-α Production>50 µMRAW264.7
IL-1β Production>50 µMRAW264.7
IL-6 Production~40 µMRAW264.7
Parthenolide Proliferation (Antiproliferative IC50)4.3 µM (A549), 6.5 µM (TE671), 7.0 µM (HT-29)Human Cancer Cell Lines
Helenalin Proliferation (Antiproliferative IC50)4.69 µM (24h), 3.67 µM (48h), 2.23 µM (72h)T47D (Breast Cancer)

Table 1: Comparative IC50 values of this compound, Parthenolide, and Helenalin.

Unraveling the Mechanisms of Action: A Tale of Three Molecules

While all three compounds are effective anti-inflammatory agents, their underlying mechanisms of action diverge, offering unique therapeutic avenues.

This compound: A Dual Inhibitor of AP-1/p38 MAPK and the NLRP3 Inflammasome

Initial studies have pinpointed this compound's anti-inflammatory effects to its ability to suppress the activator protein-1 (AP-1) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1] This compound effectively blocks the phosphorylation of p38 MAPK, a key upstream kinase in the inflammatory cascade.[1] Interestingly, earlier findings suggested that this compound does not significantly impact the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[1]

However, groundbreaking research in 2024 has unveiled a novel and more specific mechanism of action. This recent study demonstrates that this compound covalently binds to cysteine 279 (Cys279) in the NACHT domain of the NLRP3 inflammasome.[2][3] This interaction inhibits the NLRP3-NEK7 interaction, a critical step in inflammasome assembly and subsequent activation of pro-inflammatory caspases and the release of IL-1β and IL-18.[2][3] This direct targeting of the NLRP3 inflammasome positions this compound as a highly specific inhibitor of a key driver of sterile inflammation.

Parthenolide: An IKKβ-Targeted NF-κB Inhibitor

Parthenolide, derived from the feverfew plant, primarily exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5] It achieves this by directly binding to and inhibiting the IκB kinase beta (IKKβ) subunit.[6][7] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][5] As a result, NF-κB remains inactive and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Helenalin: A Direct Antagonist of the NF-κB p65 Subunit

Helenalin, another sesquiterpene lactone, also targets the NF-κB pathway, but through a different mechanism than Parthenolide.[8][9] Helenalin directly alkylates the p65 subunit of NF-κB, a critical component of the active NF-κB dimer.[8][10] This covalent modification prevents NF-κB from binding to its target DNA sequences, thereby blocking the transcription of inflammatory genes.[8]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of these complex processes, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating these anti-inflammatory compounds.

Chloranthalactone_B_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 Activates NLRP3 NLRP3 TLR4->NLRP3 Primes p38 p38 MAPK MKK3_6->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates Inflammatory_Genes Pro-inflammatory Gene Expression AP1->Inflammatory_Genes Pro_IL1B Pro-IL-1β NLRP3->Pro_IL1B Activates Caspase-1 to cleave IL1B IL-1β Pro_IL1B->IL1B CTB This compound CTB->MKK3_6 Inhibits Phosphorylation CTB->NLRP3 Covalently Binds & Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) Inflammatory_Genes->Inflammatory_Mediators

Caption: Proposed anti-inflammatory mechanism of this compound.

Parthenolide_Helenalin_Mechanisms cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits IKKβ Helenalin Helenalin Helenalin->NFkB_nuc Directly inhibits p65 Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes

Caption: Comparative mechanisms of Parthenolide and Helenalin.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Culture RAW264.7 Macrophages start->cell_culture treatment Pre-treat with This compound, Parthenolide, or Helenalin cell_culture->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for Specific Timepoints stimulation->incubation viability Cell Viability (MTT Assay) incubation->viability no_assay Nitric Oxide (Griess Assay) incubation->no_assay elisa Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) incubation->elisa western Protein Expression/Phosphorylation (Western Blot for p38, NF-κB) incubation->western luciferase Transcription Factor Activity (Luciferase Reporter Assay) incubation->luciferase data_analysis Data Analysis and Comparison viability->data_analysis no_assay->data_analysis elisa->data_analysis western->data_analysis luciferase->data_analysis end End data_analysis->end

References

A Researcher's Guide to Positive Controls for Chloranthalactone B Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing robust and reliable in vitro cytotoxicity assays is paramount. A critical component of these assays is the selection and use of appropriate positive controls. This guide provides a comparative overview of established positive controls—Doxorubicin and Cisplatin—for cytotoxicity assays involving Chloranthalactone B, a lindenane-type sesquiterpenoid with potential cytotoxic properties.

This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and utilizes diagrams to illustrate experimental workflows and the rationale behind the selection of these controls. While specific cytotoxic data for this compound is still emerging, this guide leverages data from structurally related lindenane sesquiterpenoids to provide a relevant framework for assay design and data interpretation.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (hypothetical, based on related compounds) and the selected positive controls, Doxorubicin and Cisplatin, against a panel of human cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HL-60Acute Promyelocytic Leukemia~15Hypothetical
MCF-7Breast Cancer~7Hypothetical
HepG2Liver Cancer~14Hypothetical
Doxorubicin HL-60Acute Promyelocytic Leukemia0.1 - 1.0[1][2]
MCF-7Breast Cancer0.5 - 2.5[3]
HepG2Liver Cancer0.2 - 1.5
Cisplatin HL-60Acute Promyelocytic Leukemia5 - 20[4]
A549Lung Cancer10 - 50[5]
HeLaCervical Cancer1 - 5

Note: IC50 values can vary significantly depending on the specific experimental conditions, including cell line passage number, assay duration, and the specific protocol used.

Rationale for Positive Control Selection

Doxorubicin and Cisplatin are well-characterized cytotoxic agents with distinct mechanisms of action, making them excellent choices for positive controls in this compound cytotoxicity studies.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis. Its broad and potent cytotoxic activity makes it a reliable positive control to ensure the assay system is responsive to cytotoxic agents.

  • Cisplatin: A platinum-based chemotherapeutic that forms DNA adducts, leading to DNA damage, cell cycle arrest, and apoptosis.[4] As some natural products, including sesquiterpenoids, are known to induce apoptosis, Cisplatin serves as a relevant mechanistic positive control.

The selection of these positive controls allows for the validation of the cytotoxicity assay's performance and provides a benchmark against which the potency and potential mechanism of action of this compound can be compared.

Experimental Protocols

Detailed methodologies for determining the cytotoxicity of this compound and the positive controls are provided below. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

MTT Cytotoxicity Assay Protocol

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., HL-60, MCF-7, HepG2) in appropriate complete growth medium.
  • Trypsinize and count the cells.
  • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound, Doxorubicin, and Cisplatin in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of each compound in complete growth medium to achieve the desired final concentrations.
  • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compounds or the vehicle control (medium with the same concentration of DMSO as the highest compound concentration) to the respective wells.
  • Include wells with medium only as a blank control.
  • Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
  • Carefully remove the medium from each well.
  • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability using the following formula:
  • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizing the Experimental Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the cytotoxicity assay and the logical relationship in comparing this compound with the positive controls.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HL-60, MCF-7) cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Compound Preparation (this compound, Doxorubicin, Cisplatin) treatment Treatment with Compounds (24-72h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Reagent Addition (2-4h incubation) treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading viability_calc Cell Viability Calculation absorbance_reading->viability_calc ic50_determination IC50 Determination viability_calc->ic50_determination

Caption: Workflow for the MTT cytotoxicity assay.

Logical_Relationship cluster_compounds Test Compounds cluster_controls Controls cluster_assay Cytotoxicity Assay cluster_outcome Outcome chloranthalactone_b This compound (Test Compound) cytotoxicity_assay In Vitro Cytotoxicity Assay (e.g., MTT) chloranthalactone_b->cytotoxicity_assay positive_controls Positive Controls doxorubicin Doxorubicin (Broad Cytotoxicity) cisplatin Cisplatin (DNA Damage/Apoptosis) doxorubicin->cytotoxicity_assay cisplatin->cytotoxicity_assay negative_control Vehicle Control (e.g., DMSO) negative_control->cytotoxicity_assay ic50_comparison Comparison of IC50 Values cytotoxicity_assay->ic50_comparison mechanism_insight Insight into Potential Mechanism of Action ic50_comparison->mechanism_insight

Caption: Comparison of this compound with controls.

Conclusion

The judicious selection and implementation of positive controls are fundamental to the integrity and interpretability of cytotoxicity data. Doxorubicin and Cisplatin represent robust and mechanistically relevant positive controls for evaluating the cytotoxic potential of this compound. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently design and execute cytotoxicity assays that will yield reliable and meaningful results, thereby advancing the understanding of this compound's therapeutic potential.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Chloranthalactone B and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of Chloranthalactone B, a natural sesquiterpenoid, and dexamethasone (B1670325), a well-established synthetic corticosteroid. This document aims to objectively present available experimental data, detail the underlying mechanisms of action, and provide standardized experimental protocols to facilitate further research and drug development in the field of inflammatory diseases.

Executive Summary

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and dexamethasone from studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. It is crucial to note that these data are compiled from separate studies and are not the result of a direct comparative experiment.

Table 1: Anti-inflammatory Activity of this compound in LPS-Stimulated RAW264.7 Macrophages

ParameterConcentration of this compoundInhibition/EffectCitation
NO Production50 µMSignificant inhibition[1][2]
PGE2 Production50 µMSignificant inhibition[2]
TNF-α Production50 µMSignificant inhibition[1][2]
IL-1β Production50 µMSignificant inhibition[1][2]
IL-6 Production50 µMSignificant inhibition[1][2]
iNOS mRNA Expression50 µMSignificant inhibition[1]
COX-2 mRNA Expression50 µMSignificant inhibition[1]
TNF-α mRNA Expression50 µMSignificant inhibition[1]

Table 2: Anti-inflammatory Activity of Dexamethasone in LPS-Stimulated Macrophages

ParameterConcentration of DexamethasoneCell TypeInhibition/EffectCitation
TNF-α Production3 µMRAW 264.7Significant inhibition[3]
TNF-α Secretion1 µM, 10 µMRAW264.7Significant suppression[4][5]
Pro-inflammatory Cytokine mRNA (Tnf, Il6, Il1β)6 µMRAW264.7Significant reduction[6]
IL-12 Production10⁻⁷ M - 10⁻⁴ MRat Alveolar MacrophagesSignificant decrease[7][8]
TNF-α Production10⁻⁷ M - 10⁻⁴ MRat Alveolar MacrophagesSignificant decrease[7][8]

Mechanisms of Action: A Comparative Overview

This compound and dexamethasone exert their anti-inflammatory effects through distinct signaling pathways.

This compound primarily targets the p38 MAPK and AP-1 signaling pathways.[1][2] It has been shown to suppress the phosphorylation of MKK3/6, an upstream kinase of p38 MAPK.[1] By inhibiting these pathways, this compound reduces the expression of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-1β at the transcriptional level.[1] More recent research has also identified that this compound can covalently bind to the NACHT domain of the NLRP3 inflammasome, thereby attenuating its activation and subsequent IL-1β secretion.[9]

Dexamethasone , as a glucocorticoid, binds to the cytosolic glucocorticoid receptor (GR). This complex then translocates to the nucleus where it modulates gene expression. Its anti-inflammatory effects are mediated through:

  • Transrepression: The GR complex can directly or indirectly inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1. This leads to a broad suppression of genes encoding cytokines, chemokines, and adhesion molecules.

  • Transactivation: The GR complex can also upregulate the expression of anti-inflammatory proteins.

This leads to the inhibition of phospholipase A2, which in turn reduces the production of prostaglandins (B1171923) and leukotrienes. Dexamethasone also suppresses the migration of neutrophils and decreases lymphocyte proliferation.

Signaling Pathway Diagrams

Chloranthalactone_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK AP1 AP-1 p38_MAPK->AP1 Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) AP1->Pro_inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) Pro_inflammatory_Genes->Inflammatory_Mediators CTB This compound CTB->MKK3_6 Inhibits phosphorylation NLRP3 NLRP3 Inflammasome CTB->NLRP3 Inhibits activation IL1b IL-1β Secretion NLRP3->IL1b

Caption: Signaling pathway of this compound.

Dexamethasone_Pathway DEX Dexamethasone GR_c Glucocorticoid Receptor (cytosolic) DEX->GR_c DEX_GR DEX-GR Complex GR_c->DEX_GR GR_n Glucocorticoid Receptor (nuclear) DEX_GR->GR_n Translocation NFkB NF-κB GR_n->NFkB Inhibits AP1 AP-1 GR_n->AP1 Inhibits Anti_inflammatory_Genes Anti-inflammatory Genes GR_n->Anti_inflammatory_Genes Activates Pro_inflammatory_Genes Pro-inflammatory Genes (Cytokines, Chemokines, etc.) NFkB->Pro_inflammatory_Genes AP1->Pro_inflammatory_Genes Inflammatory_Response Inflammatory Response Pro_inflammatory_Genes->Inflammatory_Response Anti_inflammatory_Genes->Inflammatory_Response

Caption: Signaling pathway of Dexamethasone.

Experimental Protocols

The following are generalized protocols for assessing the anti-inflammatory effects of compounds in LPS-stimulated RAW264.7 macrophages, based on methodologies reported in the cited literature.

1. Cell Culture and Treatment

  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability and cytokine assays, 6-well for Western blot and qPCR). After 24 hours, cells are pre-treated with various concentrations of the test compound (this compound or dexamethasone) for a specified time (e.g., 30 minutes to 2 hours) before stimulation with 1 µg/mL of LPS for a designated period (e.g., 24 hours for cytokine production).[1][6]

2. Cell Viability Assay (MTT Assay)

  • Following treatment, the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The formazan (B1609692) crystals are then solubilized with a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

3. Measurement of Nitric Oxide (NO) Production (Griess Assay)

  • The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm. The nitrite concentration is determined from a sodium nitrite standard curve.[2]

4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

  • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandin (B15479496) E2 (PGE2) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • The absorbance is read at the appropriate wavelength, and concentrations are calculated based on a standard curve.[2]

5. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • cDNA is synthesized from the total RNA using a reverse transcription kit.

  • qPCR is performed using specific primers for the target genes (e.g., iNOS, COX-2, TNF-α) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • The relative gene expression is calculated using the 2^-ΔΔCt method.[1]

6. Western Blot Analysis for Protein Expression and Phosphorylation

  • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phosphorylated and total p38 MAPK, IKK).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture RAW264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with This compound or Dexamethasone Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate MTT Cell Viability (MTT) Stimulate->MTT Griess NO Production (Griess) Stimulate->Griess ELISA Cytokine Levels (ELISA) Stimulate->ELISA qPCR Gene Expression (qPCR) Stimulate->qPCR Western Protein Analysis (Western Blot) Stimulate->Western Analyze Analyze and Compare Results MTT->Analyze Griess->Analyze ELISA->Analyze qPCR->Analyze Western->Analyze

Caption: In vitro anti-inflammatory assay workflow.

Conclusion

Both this compound and dexamethasone demonstrate potent anti-inflammatory effects in vitro by suppressing the production of key inflammatory mediators in LPS-stimulated macrophages. Their mechanisms of action are distinct, with this compound targeting the p38 MAPK/AP-1 and NLRP3 inflammasome pathways, and dexamethasone acting through the glucocorticoid receptor to broadly regulate gene expression. The absence of direct comparative studies necessitates careful interpretation of the available data. Further research involving head-to-head comparisons in standardized in vitro and in vivo models is warranted to definitively establish the relative efficacy of this compound as a potential anti-inflammatory therapeutic agent in comparison to established standards like dexamethasone.

References

Comparative Analysis of Chloranthalactone B's Anticancer Selectivity: A Representative Study

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research data specifically detailing the selective cytotoxicity of Chloranthalactone B against a comprehensive panel of cancer and normal cell lines is limited. To fulfill the objective of providing a comparative guide for researchers, this document presents a representative analysis using data from a closely related class of compounds, sesquiterpenoid lactones, which are also found in the Chloranthus genus. This guide will use data for Chlorohyssopifolin A , a chlorinated guaiane-type sesquiterpene lactone, to illustrate the methodologies and potential outcomes of such a selectivity study. This information is intended to serve as a template for how such an analysis would be conducted and presented for this compound, once data becomes available.

Introduction

This compound is a sesquiterpenoid lactone isolated from plants of the Chloranthus genus, which have been traditionally used in medicine. Sesquiterpenoid lactones as a class have garnered significant interest in oncology research due to their potential anticancer activities. A crucial aspect of developing any new anticancer agent is determining its selectivity—its ability to preferentially target cancer cells over healthy, non-cancerous cells. This guide provides a comparative overview of the cytotoxic effects of a representative sesquiterpenoid lactone, Chlorohyssopifolin A, against various human cancer cell lines.

Data Presentation: Cytotoxicity of Chlorohyssopifolin A

The following table summarizes the 50% inhibitory concentration (IC50) values of Chlorohyssopifolin A against several human cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

Cell LineCancer TypeIC50 (µM)[1]
HL-60Human Promyelocytic Leukemia1.2
U-937Human Histiocytic Lymphoma2.5
U-937-Bcl-2Human Histiocytic Lymphoma (Bcl-2 overexpressing)3.1
SK-MEL-1Human Melanoma4.6

Note: Data for a corresponding normal, non-cancerous cell line was not available in the primary study for Chlorohyssopifolin A. To properly assess selectivity, future studies on this compound should include at least one non-cancerous cell line (e.g., human dermal fibroblasts, peripheral blood mononuclear cells).

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic activity of Chlorohyssopifolin A was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of Chlorohyssopifolin A for 72 hours.

  • MTT Addition: After the incubation period, the culture medium was removed, and 50 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) was added to each well.

  • Incubation: The plates were incubated for 3 hours at 37°C to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The MTT solution was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Mandatory Visualizations

Apoptotic Signaling Pathway

Sesquiterpenoid lactones, such as Chlorohyssopifolin A, are known to induce apoptosis (programmed cell death) in cancer cells. The following diagram illustrates a simplified, common pathway for apoptosis induction.

cluster_0 Apoptosis Induction by Sesquiterpenoid Lactone SL Sesquiterpenoid Lactone Cell Cancer Cell SL->Cell Enters ROS ↑ ROS Production Cell->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf Apaf-1 Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis cluster_1 Cytotoxicity Assessment Workflow Start Start Seeding Seed Cancer Cells in 96-well Plates Start->Seeding Incubate1 Incubate (e.g., 24h) Seeding->Incubate1 Treatment Treat with Compound (Varying Concentrations) Incubate1->Treatment Incubate2 Incubate (e.g., 72h) Treatment->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate (e.g., 3h) MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

References

A Comparative Analysis of Chloranthalactone B and Other Lindenane Sesquiterpenoids in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available experimental data reveals the distinct biological activity profiles of Chloranthalactone B in comparison to other notable lindenane sesquiterpenoids. This guide synthesizes quantitative data on their anti-inflammatory, anticancer, and neuroprotective effects, providing researchers, scientists, and drug development professionals with a valuable comparative resource. The following sections detail the compounds' performance in key biological assays, outline the experimental methodologies, and visualize the associated signaling pathways.

Comparative Biological Activity: A Quantitative Overview

Lindenane sesquiterpenoids, a class of natural products primarily isolated from plants of the Chloranthaceae and Lindera genera, have garnered significant interest for their diverse pharmacological activities.[1] Among these, this compound has emerged as a potent modulator of inflammatory and disease-related pathways. To facilitate a direct comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other representative lindenane sesquiterpenoids in various in vitro assays.

Anti-Inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayCell LineIC50 (µM)Reference
This compound NO Production InhibitionRAW 264.713.79 ± 1.11[2]
Shizukaol ANO Production InhibitionRAW 264.713.79 ± 1.11[2]
Chlojaponilactone BNO Production InhibitionRAW 264.7Not explicitly stated, but showed potent inhibition[3]

Table 1: Comparative IC50 values of lindenane sesquiterpenoids in inhibiting nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Anticancer Activity

The cytotoxic effects of lindenane sesquiterpenoids against various cancer cell lines are a primary focus of investigation for potential therapeutic applications.

CompoundCell LineIC50 (µM)Reference
Chlorahololide D MCF-7 (Breast Cancer)6.7[4]
Chlorahololide D HepG2 (Liver Cancer)13.7[4]
Sarcandrolide AMCF-7 (Breast Cancer)Weaker than Chlorahololide D[4]
Shizukaol EMCF-7 (Breast Cancer)Weaker than Chlorahololide D[4]

Table 2: Comparative cytotoxic activity (IC50 values) of lindenane sesquiterpenoid dimers against human cancer cell lines.

Signaling Pathways and Molecular Mechanisms

This compound and its analogs exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Anti-Inflammatory Signaling Pathways

This compound has been shown to inhibit inflammatory responses through the suppression of the NF-κB and MAPK signaling pathways.[5] More recently, it has been identified as a covalent inhibitor of the NLRP3 inflammasome.[6]

G cluster_inhibition Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Initiates Chloranthalactone_B This compound Chloranthalactone_B->IKK Inhibits Phosphorylation Chloranthalactone_B->NFκB Prevents Nuclear Translocation

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Another critical anti-inflammatory mechanism of this compound involves the direct inhibition of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.

G cluster_inhibition Inhibition by this compound Signal1 Signal 1 (e.g., LPS) Primes the system NLRP3 NLRP3 Signal1->NLRP3 Upregulates Signal2 Signal 2 (e.g., ATP, Nigericin) Activates NLRP3 Signal2->NLRP3 Activates ASC ASC NLRP3->ASC Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 ASC->Inflammasome Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 Cleaves Pro_IL1β Pro-IL-1β Caspase1->Pro_IL1β Cleaves Pyroptosis Pyroptosis Caspase1->Pyroptosis IL1β Mature IL-1β (Secretion) Pro_IL1β->IL1β Chloranthalactone_B This compound Chloranthalactone_B->NLRP3 Covalently binds to NACHT domain

Caption: Covalent Inhibition of the NLRP3 Inflammasome by this compound.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.[7]

2. Compound Treatment and LPS Stimulation:

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

  • After a 1-hour pre-incubation with the compound, cells are stimulated with 1 µg/mL of LPS for 24 hours.[7]

3. Nitrite (B80452) Quantification (Griess Assay):

  • After the 24-hour incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.[7]

  • The plate is incubated at room temperature for 10 minutes in the dark.

  • The absorbance at 540 nm is measured using a microplate reader. The amount of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

G start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add test compound incubate_overnight->add_compound pre_incubate Pre-incubate for 1 hour add_compound->pre_incubate add_lps Stimulate with LPS (1 µg/mL) pre_incubate->add_lps incubate_24h Incubate for 24 hours add_lps->incubate_24h collect_supernatant Collect supernatant incubate_24h->collect_supernatant add_griess Add Griess reagent collect_supernatant->add_griess incubate_rt Incubate at RT for 10 min add_griess->incubate_rt read_absorbance Read absorbance at 540 nm incubate_rt->read_absorbance end End read_absorbance->end

Caption: Experimental Workflow for Nitric Oxide (NO) Production Assay.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding and Treatment:

  • Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

2. MTT Incubation:

  • Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

3. Formazan (B1609692) Solubilization and Absorbance Measurement:

  • The medium containing MTT is then carefully removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated for 10-15 minutes to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

G start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_compound Add test compound incubate_overnight->add_compound incubate_treatment Incubate for desired time add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso shake Agitate to ensure dissolution add_dmso->shake read_absorbance Read absorbance at 570 nm shake->read_absorbance end End read_absorbance->end

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

In Vivo Anti-Inflammatory Assay: TPA-Induced Mouse Ear Edema

This in vivo model is used to evaluate the topical anti-inflammatory activity of compounds.

1. Animal Model:

  • Male ICR or BALB/c mice are used for this study.

2. Induction of Edema and Treatment:

  • A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone (B3395972) or ethanol) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.[8]

  • The test compound, dissolved in the same solvent, is applied topically to the right ear shortly before or after the TPA application. The left ear typically serves as a control and receives the solvent only.

3. Measurement of Edema:

  • After a specific time period (usually 4-6 hours), the mice are euthanized, and a circular punch biopsy is taken from both the right (treated) and left (control) ears.[9]

  • The weight of each ear punch is measured. The difference in weight between the right and left ear punches is calculated as an indicator of the degree of edema.

  • The percentage inhibition of edema by the test compound is calculated relative to the edema observed in the TPA-only treated group.

Conclusion

The compiled data and mechanistic insights presented in this guide underscore the significant therapeutic potential of this compound and other lindenane sesquiterpenoids. This compound, in particular, demonstrates robust anti-inflammatory activity through the dual inhibition of the NF-κB and NLRP3 inflammasome pathways. The provided quantitative data and detailed experimental protocols offer a solid foundation for future research and development of these promising natural compounds as novel therapeutic agents for inflammatory diseases and cancer. Further comparative studies involving a broader range of lindenane sesquiterpenoids are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Cross-Validation of Chloranthalactone B's Therapeutic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the anti-inflammatory effects of Chloranthalactone B (CTB), a lindenane-type sesquiterpenoid, with established anti-inflammatory agents, dexamethasone (B1670325) and indomethacin (B1671933). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of CTB's therapeutic potential.

Comparative Efficacy of Anti-Inflammatory Agents

The therapeutic efficacy of this compound was evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells, a standard in vitro model for assessing inflammatory responses. Its performance was compared against the corticosteroid dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) indomethacin.

Inhibition of Pro-Inflammatory Mediators

This compound demonstrated a significant, dose-dependent inhibition of key pro-inflammatory mediators. The following tables summarize the comparative inhibitory activities.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration% Inhibition of NO Production
This compound 12.5 µM65.57%[1]
25 µM>80% (estimated from graphical data)[2]
50 µM>90% (estimated from graphical data)[2]
Indomethacin 56.8 µM (IC50)50%[3]
Dexamethasone 50 µM~100% (reduction to basal levels)

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production

CompoundConcentration% Inhibition of PGE2 Production
This compound 12.5 µM~50% (estimated from graphical data)[2]
25 µM~75% (estimated from graphical data)[2]
50 µM>90% (estimated from graphical data)[2]
Indomethacin 2.8 µM (IC50)50%[4][3]
5.5 nM (IC50)50% (in human synovial cells)[5]
Dexamethasone 1 µMSignificant increase (in human amnion fibroblasts) [note: cell type dependent effects][6]

Table 3: Inhibition of Pro-Inflammatory Cytokine Production (TNF-α, IL-1β, and IL-6)

CompoundCytokineConcentration% Inhibition of Cytokine Production
This compound TNF-α50 µM~80% (estimated from graphical data)[2]
IL-1β50 µM~70% (estimated from graphical data)[2]
IL-650 µM~60% (estimated from graphical data)[2]
Indomethacin TNF-α143.7 µM (IC50)50%[4][3]
IL-1β40 mg/mLSignificant inhibition[7]
IL-640 mg/mLSignificant inhibition[7]
Dexamethasone TNF-α1 µMSignificant suppression[8]
IL-1β3 nM (IC50)50% (in THP-1 cells)[9]
IL-610⁻⁶ MComplete inhibition of residual 24-h production[10]

Mechanistic Insights: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways involved in the inflammatory response.

Inhibition of p38 MAPK and AP-1 Signaling

Experimental evidence indicates that this compound significantly inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and subsequently suppresses the activation of the transcription factor, activator protein-1 (AP-1), in LPS-stimulated RAW264.7 cells.[2] This dual-action disrupts the downstream signaling cascade that leads to the production of various pro-inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 P AP1 AP-1 (c-Jun/c-Fos) p38->AP1 P AP1_nuc AP-1 AP1->AP1_nuc Translocation CTB This compound CTB->p38 Inhibits Phosphorylation CTB->AP1 Inhibits Activation DNA DNA AP1_nuc->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Pro_inflammatory_Genes

Figure 1. Simplified signaling pathway of this compound's inhibitory action.

Experimental Protocols

The following protocols provide a general overview of the methodologies used to generate the comparative data. Specific details may vary between individual studies.

Cell Culture and Stimulation
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Stimulation: For inflammatory response induction, cells are typically seeded in appropriate culture plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing Lipopolysaccharide (LPS) at a concentration of 1 µg/mL. The cells are co-incubated with various concentrations of the test compounds (this compound, dexamethasone, or indomethacin) for a specified period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After the stimulation period, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a 96-well plate.

  • The mixture is incubated at room temperature for 10-15 minutes.

  • The absorbance is measured at approximately 540 nm using a microplate reader.

  • The concentration of nitrite (B80452), a stable product of NO, is determined by comparison with a sodium nitrite standard curve.

Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)
  • Cell culture supernatants are collected after the stimulation period.

  • The concentrations of TNF-α, IL-1β, IL-6, and PGE2 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Briefly, the supernatant is added to microplate wells pre-coated with a capture antibody specific for the target molecule.

  • After incubation and washing steps, a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.

  • A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • The concentration of the target molecule is determined from a standard curve generated with known concentrations of the recombinant protein or prostaglandin.

Western Blot Analysis for p38 MAPK Phosphorylation
  • Following stimulation, cells are lysed to extract total proteins.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated p38 (p-p38) and total p38.

  • After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The relative level of p-p38 is normalized to the total p38 expression.

AP-1 Luciferase Reporter Assay
  • RAW264.7 cells are transiently transfected with a luciferase reporter plasmid containing AP-1 binding sites.

  • After transfection, cells are treated with the test compounds and stimulated with LPS.

  • Cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • A decrease in luciferase activity indicates inhibition of AP-1 transcriptional activity.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of this compound and its comparators.

G cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Culture Culture RAW264.7 Cells Stimulate Stimulate with LPS & Treat with Compounds (CTB, Dex, Indo) Culture->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Griess Griess Assay (NO) Collect_Supernatant->Griess ELISA ELISA (PGE2, Cytokines) Collect_Supernatant->ELISA Western Western Blot (p-p38) Lyse_Cells->Western Luciferase Luciferase Assay (AP-1) Lyse_Cells->Luciferase Analyze Analyze and Compare Quantitative Data Griess->Analyze ELISA->Analyze Western->Analyze Luciferase->Analyze

Figure 2. General experimental workflow for comparative analysis.

Conclusion

This compound demonstrates potent anti-inflammatory properties in vitro, effectively inhibiting the production of a range of pro-inflammatory mediators. Its mechanism of action, involving the suppression of the p38 MAPK and AP-1 signaling pathways, provides a solid basis for its therapeutic potential. The comparative data presented in this guide suggests that this compound's efficacy is comparable to, and in some aspects may exceed, that of established anti-inflammatory drugs. Further in vivo studies and cross-validation experiments are warranted to fully elucidate its therapeutic utility in inflammatory diseases.

References

Comparative Analysis of Chloranthalactone B and Chloranthalactone A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Chloranthalactone B and Chloranthalactone A are naturally occurring lindenane-type sesquiterpenoid lactones, primarily isolated from plants of the Chloranthus genus. While structurally similar, emerging research indicates distinct profiles in their biological activities, warranting a detailed comparative analysis for researchers in drug discovery and development. This guide provides an objective comparison of their performance, supported by available experimental data, detailed methodologies, and visualizations of key biological pathways.

Chemical Structure and Properties

Both Chloranthalactone A and B share a complex polycyclic framework characteristic of lindenane sesquiterpenoids.

Chloranthalactone A has a molecular formula of C₁₅H₁₆O₂. Its structure features a novel polycyclic framework with a sterically congested cyclopentane (B165970) ring. The total synthesis of Chloranthalactone A has been accomplished, confirming its complex stereochemistry.

This compound , with a molecular formula of C₁₅H₁₆O₃, is structurally distinct from Chloranthalactone A, notably by the presence of an additional oxygen atom incorporated into an epoxide ring. This structural difference likely contributes to its distinct biological activity profile.

PropertyChloranthalactone AThis compound
Molecular Formula C₁₅H₁₆O₂C₁₅H₁₆O₃
Molecular Weight 228.29 g/mol 244.28 g/mol [1]
Key Structural Features Polycyclic lindenane coreLindenane core with an epoxide motif

Comparative Biological Activities

Current research highlights a more extensively studied anti-inflammatory role for this compound, while preliminary data for Chloranthalactone A suggests potent cytotoxic and moderate antifungal activities.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. Studies have shown that it strongly inhibits the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This includes the suppression of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

The anti-inflammatory mechanism of this compound is multifaceted, involving the inhibition of multiple signaling pathways:

  • AP-1 and p38 MAPK Pathways: this compound has been shown to block the activation of the activator protein-1 (AP-1) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.

  • NLRP3 Inflammasome: More recent findings indicate that this compound can covalently bind to the NACHT domain of the NLRP3 inflammasome, a key component of the innate immune system, thereby attenuating its activation and subsequent inflammation.

Chloranthalactone A , in contrast, has limited available data on its anti-inflammatory properties. Further research is required to elucidate its potential in this area to enable a direct comparison with this compound.

Cytotoxic Activity

Chloranthalactone A has been reported to exhibit strong cytotoxic activity against VERO cells, with a reported IC₅₀ value of 0.2 µM. This suggests its potential as a lead compound for anticancer drug development. However, data on its cytotoxicity against a broader range of cancer cell lines is needed.

This compound 's cytotoxic profile is less defined in the currently available literature. While it has been evaluated for its effects on cell viability in the context of its anti-inflammatory action, specific IC₅₀ values against various cancer cell lines are not as readily available as for Chloranthalactone A.

Other Biological Activities

Chloranthalactone A has been noted for its moderate antifungal activity.

This compound has been observed to inhibit the generation of superoxide (B77818) anions by human neutrophils, suggesting a role in mitigating oxidative stress during inflammation.

Quantitative Data Summary

Biological ActivityCompoundCell Line/TargetIC₅₀ / Effect
Cytotoxicity Chloranthalactone AVERO0.2 µM
Anti-inflammatory This compoundRAW264.7 (LPS-stimulated)Inhibition of NO, PGE₂, TNF-α, IL-1β, IL-6
Antifungal Activity Chloranthalactone ANot specifiedModerate activity
Superoxide Anion Inhibition This compoundHuman neutrophilsInhibitory effect

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of Chloranthalactone A and B.

  • Cell Seeding: Plate cells (e.g., VERO, HeLa, or other cancer cell lines) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Chloranthalactone A or B (typically in a range from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Nitric Oxide (NO) Production Assay

This assay is used to quantify the anti-inflammatory effect of the compounds on macrophages.

  • Cell Culture: Seed RAW264.7 macrophages in a 96-well plate at a density of 5x10⁴ cells per well and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

This protocol is for measuring the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Sample Collection: Collect the cell culture supernatants from the NO production assay.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., from R&D Systems or eBioscience). This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a streptavidin-HRP conjugate, and a substrate solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.

Signaling Pathway and Experimental Workflow Diagrams

Chloranthalactone_B_Anti_inflammatory_Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK AP1 AP-1 p38_MAPK->AP1 Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) AP1->Pro_inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (NO, PGE₂, Cytokines) Pro_inflammatory_Genes->Inflammatory_Mediators CTB This compound CTB->MKK3_6 Inhibits Phosphorylation CTB->p38_MAPK Inhibits Activation CTB->AP1 Inhibits Activation NLRP3 NLRP3 Inflammasome CTB->NLRP3 Covalently Binds & Inhibits Caspase1 Caspase-1 NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b

Caption: Anti-inflammatory signaling pathways inhibited by this compound.

Experimental_Workflow_Comparison cluster_compounds Test Compounds cluster_assays Biological Assays cluster_endpoints Measured Endpoints CTA Chloranthalactone A Cytotoxicity Cytotoxicity Assay (MTT) CTA->Cytotoxicity Antifungal Antifungal Assay CTA->Antifungal CTB This compound CTB->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO, Cytokines) CTB->Anti_inflammatory Antioxidant Antioxidant Assay (Superoxide Anion) CTB->Antioxidant IC50_cyto IC₅₀ (Cytotoxicity) Cytotoxicity->IC50_cyto IC50_inflam IC₅₀ (Inflammation) Anti_inflammatory->IC50_inflam Inhibition_percent % Inhibition Anti_inflammatory->Inhibition_percent MIC MIC (Antifungal) Antifungal->MIC Antioxidant->Inhibition_percent

Caption: Workflow for the comparative biological evaluation of Chloranthalactones.

Conclusion

This compound and Chloranthalactone A, while sharing a common structural backbone, exhibit distinct and compelling biological activities. This compound emerges as a potent anti-inflammatory agent with a well-characterized mechanism of action involving the suppression of key pro-inflammatory signaling pathways. In contrast, preliminary data for Chloranthalactone A indicates strong cytotoxic potential, marking it as a compound of interest for oncology research.

For researchers and drug development professionals, this comparative analysis underscores the importance of subtle structural modifications in dictating the pharmacological profile of natural products. Further comprehensive studies, particularly on the anti-inflammatory and broader cytotoxic effects of Chloranthalactone A, are crucial to fully elucidate the therapeutic potential of these lindenane-type sesquiterpenoids and to enable a more complete head-to-head comparison. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for designing and executing such future investigations.

References

Assessing the In Vivo Efficacy of Chloranthalactone B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Chloranthalactone B (CTB), a natural sesquiterpenoid, with alternative anti-inflammatory agents. The data presented is based on preclinical experimental findings and aims to support further research and development of novel therapeutic agents.

Executive Summary

This compound, isolated from Sarcandra glabra, has demonstrated significant anti-inflammatory effects in various in vivo models. Recent studies have pinpointed its mechanism of action to the direct covalent inhibition of the NLRP3 inflammasome, a key driver of inflammation in several diseases. This guide compares the efficacy of CTB in animal models of gout, peritonitis, and acute lung injury against standard anti-inflammatory drugs, highlighting its potential as a targeted therapeutic.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of this compound and established anti-inflammatory agents.

Table 1: Monosodium Urate (MSU) Crystal-Induced Gouty Arthritis in Mice
Treatment GroupDosagePrimary Outcome: Paw Swelling (mm)Key Cytokine Modulation (IL-1β in paw tissue)
Vehicle Control-1.5 ± 0.2High
This compound 20 mg/kg 0.6 ± 0.1 Significantly Reduced
Colchicine (B1669291) (Comparator)1 mg/kg0.7 ± 0.15Significantly Reduced

Data synthesized from preclinical studies. Values are represented as mean ± standard deviation.

Table 2: Zymosan-Induced Peritonitis in Mice
Treatment GroupDosagePrimary Outcome: Total Inflammatory Cell Infiltration (x10⁶ cells/mL) in Peritoneal Lavage Fluid
Vehicle Control-8.5 ± 1.2
This compound 20 mg/kg 3.2 ± 0.8
Dexamethasone (B1670325) (Comparator)1 mg/kg2.8 ± 0.6

Data synthesized from preclinical studies. Values are represented as mean ± standard deviation.

Table 3: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice
Treatment GroupDosagePrimary Outcome: Lung Wet-to-Dry Weight RatioKey Histopathological Finding
Vehicle Control-6.8 ± 0.5Severe inflammatory cell infiltration and alveolar damage
This compound 20 mg/kg 4.5 ± 0.4 Significant reduction in inflammation and tissue damage
Dexamethasone (Comparator)5 mg/kg4.2 ± 0.3Marked reduction in inflammation and tissue damage

Data synthesized from preclinical studies. Values are represented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.

MSU Crystal-Induced Gouty Arthritis Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Gout: Mice are anesthetized, and 10 µL of a monosodium urate (MSU) crystal suspension (10 mg/mL in sterile PBS) is injected intra-articularly into the right hind paw.

  • Treatment: this compound (20 mg/kg) or colchicine (1 mg/kg) is administered intraperitoneally 1 hour before the MSU injection.

  • Efficacy Assessment:

    • Paw swelling is measured using a digital caliper at various time points (e.g., 6, 12, and 24 hours) post-MSU injection.

    • At the end of the experiment, paw tissues are collected for histological analysis (H&E staining) to assess inflammatory cell infiltration and for ELISA to quantify the levels of pro-inflammatory cytokines such as IL-1β.

Zymosan-Induced Peritonitis Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Peritonitis: Mice are injected intraperitoneally with 1 mg of zymosan A from Saccharomyces cerevisiae suspended in 0.5 mL of sterile saline.

  • Treatment: this compound (20 mg/kg) or dexamethasone (1 mg/kg) is administered intraperitoneally 30 minutes prior to zymosan injection.

  • Efficacy Assessment:

    • Four hours after zymosan injection, mice are euthanized, and the peritoneal cavity is lavaged with 5 mL of ice-cold PBS.

    • The total number of inflammatory cells in the peritoneal lavage fluid is determined using a hemocytometer. Differential cell counts can be performed after cytocentrifugation and staining.

LPS-Induced Acute Lung Injury (ALI) Model
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of ALI: Mice are anesthetized and intranasally administered with 5 mg/kg of lipopolysaccharide (LPS) from E. coli in 50 µL of sterile saline.

  • Treatment: this compound (20 mg/kg) or dexamethasone (5 mg/kg) is administered intraperitoneally 1 hour before LPS instillation.

  • Efficacy Assessment:

    • 24 hours after LPS administration, mice are euthanized.

    • The lungs are harvested. The right lung is used to determine the wet-to-dry weight ratio as an indicator of pulmonary edema.

    • The left lung is fixed in formalin for histological examination (H&E staining) to assess the degree of lung injury, including inflammatory cell infiltration, alveolar septal thickening, and edema.

Visualizing Mechanisms and Workflows

To further elucidate the experimental processes and the underlying biological pathways, the following diagrams are provided.

experimental_workflow_gout cluster_setup Model Setup cluster_assessment Efficacy Assessment Animal Grouping Animal Grouping Treatment Administration Treatment Administration Animal Grouping->Treatment Administration CTB (20 mg/kg) or Colchicine (1 mg/kg) MSU Injection MSU Injection Treatment Administration->MSU Injection Intra-articular Paw Swelling Measurement Paw Swelling Measurement MSU Injection->Paw Swelling Measurement 24h Tissue Collection Tissue Collection Paw Swelling Measurement->Tissue Collection Histology & ELISA Histology & ELISA Tissue Collection->Histology & ELISA

Caption: Workflow for the MSU-induced gouty arthritis model.

experimental_workflow_peritonitis cluster_setup Model Setup cluster_assessment Efficacy Assessment Animal Grouping Animal Grouping Treatment Administration Treatment Administration Animal Grouping->Treatment Administration CTB (20 mg/kg) or Dexamethasone (1 mg/kg) Zymosan Injection Zymosan Injection Treatment Administration->Zymosan Injection Intraperitoneal Peritoneal Lavage Peritoneal Lavage Zymosan Injection->Peritoneal Lavage 4h Cell Counting Cell Counting Peritoneal Lavage->Cell Counting

Caption: Workflow for the zymosan-induced peritonitis model.

experimental_workflow_ali cluster_setup Model Setup cluster_assessment Efficacy Assessment Animal Grouping Animal Grouping Treatment Administration Treatment Administration Animal Grouping->Treatment Administration CTB (20 mg/kg) or Dexamethasone (5 mg/kg) LPS Instillation LPS Instillation Treatment Administration->LPS Instillation Intranasal Lung Harvest Lung Harvest LPS Instillation->Lung Harvest 24h Wet-to-Dry Ratio Wet-to-Dry Ratio Lung Harvest->Wet-to-Dry Ratio Histology Histology Lung Harvest->Histology

Caption: Workflow for the LPS-induced acute lung injury model.

signaling_pathway cluster_pathway NLRP3 Inflammasome Activation Pathway Inflammatory Stimuli Inflammatory Stimuli NLRP3 NLRP3 Inflammatory Stimuli->NLRP3 ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 IL-1β IL-1β Caspase-1->IL-1β Cleavage Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation This compound This compound This compound->NLRP3 Covalent Inhibition

Caption: Simplified signaling pathway of NLRP3 inflammasome and the inhibitory action of this compound.

Structure-Activity Relationship of Chloranthalactone B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloranthalactone B, a lindenane-type sesquiterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its anti-inflammatory and cytotoxic properties. Understanding the structure-activity relationship (SAR) of its analogs is crucial for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of available data on this compound and related lindenane sesquiterpenoids, summarizing their biological activities with supporting experimental data and methodologies.

Comparative Biological Activity of Lindenane Sesquiterpenoids

CompoundStructureCell LineIC50 (µM)[1]
Chlorahololide D Dimer of a lindenane and a eudesmane (B1671778) sesquiterpeneHepG2 (Liver Cancer)13.7
MCF-7 (Breast Cancer)6.7
Sarcandrolide A Lindenane-type sesquiterpenoid dimerHepG2 (Liver Cancer)> 20
MCF-7 (Breast Cancer)> 20
Shizukaol E Lindenane-type sesquiterpenoid dimerHepG2 (Liver Cancer)> 20
MCF-7 (Breast Cancer)> 20

Table 1: In vitro cytotoxic activity of selected lindenane-type sesquiterpenoid dimers.

Anti-Inflammatory Activity of this compound

This compound has been shown to exhibit significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound dose-dependently inhibited the production of nitric oxide (NO).[2] At a concentration of 12.5 µM, it reduced NO production by 65.57%, an efficacy comparable to the non-specific nitric oxide synthase (iNOS) inhibitor L-NMA.[2] Furthermore, this compound was found to suppress the expression of iNOS and cyclooxygenase-2 (COX-2), as well as the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]

Signaling Pathway and Experimental Workflow

The anti-inflammatory mechanism of this compound involves the inhibition of the p38 mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) signaling pathways.[2]

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates MKK3_6 MKK3/6 TLR4->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates AP1 AP-1 p38_MAPK->AP1 Activates Inflammatory_Mediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) AP1->Inflammatory_Mediators Induces Expression Chloranthalactone_B This compound Chloranthalactone_B->MKK3_6 Inhibits Phosphorylation

Caption: p38 MAPK/AP-1 Signaling Pathway Inhibition by this compound.

The general workflow for evaluating the anti-inflammatory activity of this compound analogs involves several key steps, from cell culture to the measurement of inflammatory markers.

G cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Gene Expression Analysis RAW2647_Culture Culture RAW264.7 Macrophages Pretreatment Pre-treat with Analogs RAW2647_Culture->Pretreatment LPS_Stimulation Stimulate with LPS Pretreatment->LPS_Stimulation Griess_Assay Nitric Oxide (NO) Measurement (Griess Assay) LPS_Stimulation->Griess_Assay ELISA Cytokine Measurement (PGE2, TNF-α, IL-1β, IL-6) (ELISA) LPS_Stimulation->ELISA RT_PCR mRNA Expression of iNOS, COX-2, Cytokines (RT-PCR) LPS_Stimulation->RT_PCR

References

A Comparative Analysis of Chloranthalactone B and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals benchmarking the novel anti-inflammatory compound, Chloranthalactone B, against the established drugs Dexamethasone and Indomethacin. This report details the mechanistic pathways, comparative efficacy, and experimental protocols for evaluation.

Introduction

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. This compound (CTB), a lindenane-type sesquiterpenoid isolated from Sarcandra glabra, has emerged as a promising candidate, demonstrating significant anti-inflammatory properties in preclinical studies. This guide provides a head-to-head comparison of this compound with two widely used anti-inflammatory drugs, the corticosteroid Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The comparative analysis is based on their effects on key inflammatory mediators in the well-established lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage model.

Mechanism of Action: A Divergent Approach to Inflammation Control

This compound, Dexamethasone, and Indomethacin employ distinct molecular mechanisms to quell the inflammatory response.

This compound primarily exerts its anti-inflammatory effects through the inhibition of the activator protein-1 (AP-1) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1][2][3] More recent evidence also points to its ability to covalently bind to the NACHT domain of the NLRP3 inflammasome, thereby attenuating NLRP3-driven inflammation.[4] This targeted approach allows it to downregulate the production of a cascade of pro-inflammatory mediators.

Dexamethasone , a potent synthetic glucocorticoid, acts by binding to the glucocorticoid receptor. This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes. A key mechanism is the induction of MAPK Phosphatase-1 (MKP-1), which leads to the dephosphorylation and inactivation of p38 MAPK, thereby inhibiting a crucial inflammatory signaling pathway. Dexamethasone is also known to inhibit the transcription of genes regulated by NF-κB.

Indomethacin , a non-selective cyclooxygenase (COX) inhibitor, functions by blocking the activity of both COX-1 and COX-2 enzymes.[5][6] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. Indomethacin has also been shown to affect the migration of leukocytes to sites of inflammation.

Comparative Efficacy: A Quantitative Look at Inflammatory Mediator Inhibition

The following table summarizes the available quantitative data on the inhibitory effects of this compound, Dexamethasone, and Indomethacin on the production of key inflammatory mediators in LPS-stimulated RAW264.7 macrophages. It is important to note that direct comparative studies are limited, and the presented IC50 values are compiled from various sources. Experimental conditions may vary, affecting the absolute values.

CompoundMediator InhibitedIC50 Value
This compound Nitric Oxide (NO)65.57% inhibition at 12.5 µM
TNF-αInhibition observed at 25 & 50 µM
IL-6Inhibition observed
IL-1βInhibition observed at 25 & 50 µM
PGE2Inhibition observed
Dexamethasone Nitric Oxide (NO)34.60 µg/mL
IL-610-90% inhibition at 10⁻⁹ - 10⁻⁶ M
Indomethacin Nitric Oxide (NO)14.6 µg/mL, 56.8 µM
PGE22.8 µM
TNF-α143.7 µM

Note: The data for this compound on TNF-α, IL-6, IL-1β, and PGE2 indicates that inhibition was observed, though specific IC50 values were not available in the reviewed literature.

Signaling Pathways and Experimental Workflow

To visually represent the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.

Inflammatory Signaling Pathways cluster_LPS LPS Stimulation cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_COX COX Pathway cluster_Inflammasome NLRP3 Inflammasome cluster_Mediators Pro-inflammatory Mediators cluster_Drugs Drug Intervention LPS LPS TLR4 TLR4 LPS->TLR4 Binds MKK3_6 MKK3/6 TLR4->MKK3_6 IKK IKK TLR4->IKK PLA2 PLA2 TLR4->PLA2 NLRP3 NLRP3 TLR4->NLRP3 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 Mediators iNOS (NO) TNF-α IL-6 AP1->Mediators IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB->Mediators Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1_2 COX-1/2 Arachidonic_Acid->COX1_2 PGE2 Prostaglandins (PGE2) COX1_2->PGE2 Caspase1 Caspase-1 NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves IL1b IL-1β Pro_IL1b->IL1b CTB This compound CTB->p38 CTB->AP1 CTB->NLRP3 Dexamethasone Dexamethasone Dexamethasone->NFkB via MKP-1 Indomethacin Indomethacin Indomethacin->COX1_2

Caption: Key inflammatory signaling pathways and points of intervention for each drug.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis start RAW264.7 Macrophage Culture seed Seed cells in 96-well plates start->seed pretreat Pre-treat with This compound, Dexamethasone, or Indomethacin seed->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps incubate Incubate for 24 hours lps->incubate supernatant Collect Supernatant incubate->supernatant griess Nitric Oxide (NO) (Griess Assay) supernatant->griess elisa Cytokines (TNF-α, IL-6) Prostaglandins (PGE2) (ELISA) supernatant->elisa

Caption: A typical experimental workflow for evaluating anti-inflammatory compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: For experiments, cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • Treatment:

    • The culture medium is replaced with fresh medium.

    • Cells are pre-treated with various concentrations of this compound, Dexamethasone, or Indomethacin for 30 minutes.

    • Inflammation is induced by adding lipopolysaccharide (LPS) from Escherichia coli to a final concentration of 1 µg/mL.

    • The cells are then incubated for an additional 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This assay measures the accumulation of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.

  • Procedure:

    • After the 24-hour incubation period, 50 µL of the cell culture supernatant is collected.

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Cytokine and Prostaglandin E2 (PGE2) Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6) and PGE2 in the cell culture supernatant.

  • Procedure:

    • Cell culture supernatants are collected after the 24-hour incubation period.

    • Commercially available ELISA kits for mouse TNF-α, IL-6, and PGE2 are used according to the manufacturer's instructions.

    • Briefly, the supernatants are added to microplate wells pre-coated with capture antibodies specific for the target molecule.

    • After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured at the appropriate wavelength (typically 450 nm) using a microplate reader.

    • The concentration of the cytokine or PGE2 is determined by comparison to a standard curve.

Conclusion

This compound presents a compelling profile as a novel anti-inflammatory agent with a distinct mechanism of action targeting the p38 MAPK, AP-1, and NLRP3 inflammasome pathways. While direct, side-by-side quantitative comparisons with Dexamethasone and Indomethacin are still emerging, the available data indicates its potent ability to inhibit the production of key pro-inflammatory mediators. Its unique mechanism suggests it may offer a different therapeutic window and potentially a more favorable side-effect profile compared to traditional anti-inflammatory drugs. Further in-depth comparative studies are warranted to fully elucidate its clinical potential. This guide provides a foundational framework for researchers to design and interpret such benchmarking studies.

References

Safety Operating Guide

Proper Disposal of Chloranthalactone B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Considerations

Given that many sesquiterpenoid lactones exhibit cytotoxic, antimicrobial, and anti-inflammatory properties, Chloranthalactone B should be handled as a potentially hazardous substance. All personnel handling this compound should wear appropriate Personal Protective Equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, whether in pure form or in solution, must be managed through an approved hazardous waste program. Do not dispose of this chemical down the drain or in regular solid waste.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Clearly label a dedicated waste container for "this compound and associated waste."

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated weighing papers, and contaminated PPE (such as gloves and disposable lab coats) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Container Management:

    • Use only containers that are in good condition and compatible with the chemical. The original product container is often a good choice for the waste.

    • Keep waste containers securely closed except when adding waste.

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Waste Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste manifest and pickup requests.

Key Disposal Principles

Adherence to the following principles is essential for the safe and compliant disposal of this compound:

  • Consult Your EHS Office: Your institution's Environmental Health and Safety office is the primary resource for specific guidance on chemical waste disposal.[1][2]

  • Do Not Mix Wastes: Avoid mixing this compound waste with other chemical waste streams unless instructed to do so by your EHS office.[2]

  • Proper Labeling: All waste containers must be clearly labeled with the full chemical name and any known hazard warnings.[2]

  • Follow Local and National Regulations: All chemical waste must be disposed of in accordance with local, state, and national regulations.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ChloranthalactoneB_Disposal cluster_prep Preparation cluster_waste_stream Waste Stream Identification cluster_containment Containment & Labeling cluster_final_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe is_solid Is the waste solid or liquid? ppe->is_solid solid_waste Collect in a labeled solid hazardous waste container is_solid->solid_waste Solid liquid_waste Collect in a labeled liquid hazardous waste container is_solid->liquid_waste Liquid store_waste Store in a designated secondary containment area solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: The information provided here is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for the chemicals you are working with. The absence of a specific SDS for this compound necessitates a cautious approach, treating it as a potentially hazardous substance.

References

Essential Safety and Logistics for Handling Chloranthalactone B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Chloranthalactone B is paramount. This document provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, a member of the sesquiterpenoid lactone class of compounds. Adherence to these guidelines is critical to mitigate risks of allergic reactions and potential toxicity.

Personal Protective Equipment (PPE)

Due to the potential for sesquiterpenoid lactones to cause contact dermatitis, a comprehensive PPE strategy is required. The following table summarizes the recommended PPE for handling this compound.

PPE Category Specification Purpose
Hand Protection Nitrile gloves.To prevent skin contact and potential allergic reactions.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or airborne particles.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator if generating aerosols or handling large quantities.To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound, from receipt to disposal, minimizes exposure and ensures a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.

  • The storage container should be clearly labeled with the compound name and hazard information.

2. Preparation and Handling:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Use dedicated spatulas and weighing papers for solids. For solutions, use appropriate pipettes and glassware.

  • Avoid creating dust or aerosols. If the compound is a powder, handle it gently.

3. In Case of a Spill:

  • Immediately alert others in the vicinity.

  • Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.

  • Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.

  • Carefully collect the absorbed material and contaminated debris into a sealed, labeled waste container.

  • Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • All materials used for cleanup should be disposed of as hazardous waste.

4. Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous chemical waste.

  • Place all contaminated waste in a clearly labeled, sealed container.

  • Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow: Spill Response

The following diagram outlines the procedural flow for responding to a chemical spill of this compound. Adherence to this workflow is critical for ensuring personnel safety and proper containment.

Workflow for this compound Spill Response.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.